Diaminoguanidine
Description
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Structure
3D Structure
Properties
CAS No. |
4364-78-7 |
|---|---|
Molecular Formula |
CH7N5 |
Molecular Weight |
89.10 g/mol |
IUPAC Name |
1,2-diaminoguanidine |
InChI |
InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |
InChI Key |
JGGFDEJXWLAQKR-UHFFFAOYSA-N |
SMILES |
C(=N)(N)N(N)N |
Isomeric SMILES |
C(=N\N)(\N)/NN |
Canonical SMILES |
C(=NN)(N)NN |
Other CAS No. |
4364-78-7 |
Related CAS |
36062-19-8 (mono-hydrochloride) 38360-74-6 (hydrochloride) |
Synonyms |
diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
history and discovery of diaminoguanidine
An In-depth Technical Guide to the History and Discovery of Diaminoguanidine
Introduction
This compound is a nitrogen-rich organic compound that serves as a crucial intermediate in the synthesis of a variety of heterocyclic systems and energetic materials.[1][2] Its unique structure, featuring a central carbon atom bonded to three nitrogen-containing groups, imparts it with a high degree of reactivity and versatility. This guide provides a comprehensive overview of the history of this compound, from its initial discovery and synthesis to the evolution of its preparative methods. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and applications of this important building block.
History of Discovery and Early Synthesis
The exploration of this compound chemistry began in the early 20th century. One of the earliest documented methods for the synthesis of this compound salts was reported by Pellizzari and Gaiter in 1914 . They discovered that cyanogen (B1215507) chloride and cyanogen bromide react with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrochloride and hydrobromide salts of this compound.[1] However, they noted that the reaction with cyanogen iodide did not produce this compound, instead forming an unstable complex.[1]
Another significant early contribution came from Phillips and Williams in 1928 , who developed a method to produce this compound by the reduction of nitroaminoguanidine.[1][3] This method, which initially involved the use of zinc in acetic acid, provided an alternative route to this important intermediate.[4] Later investigations by other researchers re-examined this method and noted its complexity, observing that under certain conditions, a significant portion of the this compound could cyclize to form 4-amino-5-imino-3-methyltriazole hydrochloride.[1]
In the mid-20th century, further advancements were made in the synthesis of this compound. In 1950, Keim, Henry, and Smith described a synthetic route starting from S-methylisothiosemicarbazide.[1] This method was found to require strict control over reactant quantities and temperature to be effective.[1]
Key Synthetic Methodologies and Experimental Protocols
Several methods for the synthesis of this compound have been developed over the years, each with its own advantages and challenges. The following sections detail the experimental protocols for some of the most significant synthetic routes.
Synthesis from Nitroaminoguanidine (Phillips & Williams, 1928)
This method involves the chemical reduction of nitroaminoguanidine.
Experimental Protocol:
A mixture of 2.38 g (0.02 mol) of nitroaminoguanidine and 4 g of zinc dust (an excess) with some crushed ice is placed in a vessel and immersed in a freezing mixture. While keeping the temperature below 10°C, an excess of N-hydrochloric acid (154 ml) is added dropwise with constant stirring. The stirring is continued for one hour after the addition is complete. The yellow reaction liquor is then filtered to remove unreacted zinc. The filtrate is made alkaline with ammonia (B1221849) and then saturated with hydrogen sulfide (B99878) to precipitate zinc sulfide, which is subsequently removed by filtration. The solution is then made slightly acidic, and a slight excess of benzaldehyde (B42025) is added. The mixture is boiled for a few minutes. Upon cooling, dibenzylidenethis compound hydrochloride separates out. The separation can be facilitated by the addition of ether. This method yields the hydrazone in approximately 40% to 50%.[1]
Synthesis from Cyanogen Halides (Pellizzari & Gaiter, 1914)
This early method utilizes the reaction of cyanogen halides with hydrazine hydrate.
Experimental Protocol:
While the original 1914 paper provides the conceptual framework, later work has elaborated on similar principles. For instance, the reaction of cyanogen chloride with hydrazine hydrate in an aqueous or ethereal solution was a known route to this compound hydrochloride.[3] The stoichiometry and reaction conditions are critical to favor the formation of this compound over mono- or triaminoguanidine.[1]
Synthesis from S-Methylisothiosemicarbazide (Keim, Henry & Smith, 1950)
This route provides an alternative to the use of more hazardous starting materials.
Experimental Protocol:
The synthesis from S-methylisothiosemicarbazide requires careful control of temperature and the quantities of reagents used. The specific details of the protocol as described by Keim, Henry & Smith involve the reaction of S-methylisothiosemicarbazide with hydrazine.[1]
Modern Patented Synthesis from Sodium Thiocyanate (B1210189)
A more recent and industrially scalable method has been described in Chinese patent CN103588682A.[5] This method is noted for its simple process, mild conditions, high yield, and high product purity.[5]
Experimental Protocol:
-
Step 1: Synthesis of Methyl Thiocyanate: Sodium thiocyanate is dissolved in water at a mass ratio of 1:1-1.5 (sodium thiocyanate to water). Dimethyl sulfate (B86663) is then added, with the molar ratio of sodium thiocyanate to dimethyl sulfate being 2-2.5:1. The reaction proceeds at room temperature for 5-6 hours. After the reaction, the aqueous and oil layers are separated, and the oil layer, which is methyl thiocyanate, is collected.[5]
-
Step 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride: Hydrazine hydrochloride is mixed with water at a mass ratio of 1:4-5. The mixture is heated to 30-40°C, and the methyl thiocyanate from the previous step is added. The molar ratio of hydrazine hydrochloride to methyl thiocyanate is 1.9-2.1:1. The reaction mixture is kept at this temperature for 4-5 hours. The resulting precipitate is then filtered, washed with cold water (5-10°C), and dried to yield 1,3-diaminoguanidine hydrochloride as a white solid.[5]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and its derivatives from various synthetic methods.
| Compound | Reported Melting Point (°C) | Reference |
| This compound Hydriodide | 128-130 | Scott, F. L., et al. (1952)[1] |
| Dibenzylidenethis compound Hydrochloride | 230 | Phillips, R. & Williams, J. F. (1928)[3] |
| Dibenzylidenethis compound Hydrochloride | 232 | Hofmann (as cited in Phillips & Williams, 1928)[3] |
| This compound Nitrate | 143 | Pellizzari (as cited in Phillips & Williams, 1928)[3] |
| Synthetic Method | Product | Reported Yield | Reported Purity | Reference |
| Reduction of Nitroaminoguanidine | Dibenzylidenethis compound Hydrochloride | 40-50% | Not specified | Scott, F. L., et al. (1952)[1] |
| From Guanidine (B92328) Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 95.8% | 98.4% (HPLC) | CN104370776A[6] |
| From Guanidine Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 92.8% | 99.3% (HPLC) | CN104370776A[6] |
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic pathways for this compound.
Caption: Workflow for the synthesis of a this compound derivative from nitroaminoguanidine.
Caption: Patented two-step synthesis of 1,3-diaminoguanidine hydrochloride.
Biological Significance and Applications
While much of the early interest in this compound was for its utility in heterocyclic synthesis, it has also become an important intermediate in the production of pharmaceuticals and other specialized materials.
-
Pharmaceuticals: this compound hydrochloride is a key intermediate in the synthesis of the anticoccidial drug chlorphenguanide (also known as Robenidine), which is used to treat coccidiosis in poultry and rabbits.[5]
-
Energetic Materials: Due to its high nitrogen content, this compound is used as a cation in the formation of energetic salts. These salts are investigated for their potential use as explosives and propellants, often exhibiting good thermal stability and detonation performance.[7]
-
Drug Development Research: Analogues of this compound have been synthesized and evaluated for their potential therapeutic effects. Studies have shown that certain diaminoguanidinoacetic acid analogues possess antidiabetic and antiobesity properties.[8][9] In animal models of non-insulin-dependent diabetes mellitus, these compounds were found to improve insulin (B600854) sensitivity and promote weight loss from adipose tissue.[8][9][10] Administration to insulin-resistant rhesus monkeys led to reductions in both fasting and post-prandial plasma glucose and insulin levels, suggesting an improvement in the action of endogenous insulin.[9][10]
It is important to distinguish this compound from the related compound aminoguanidine (B1677879) (also known as pimagedine). Aminoguanidine has been extensively studied as an inhibitor of diamine oxidase and nitric oxide synthase, and it acts to prevent the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes.[11] While this compound itself is not known to have the same mechanism of action, the biological activity of its analogues highlights the potential of the guanidine scaffold in medicinal chemistry.
Conclusion
The history of this compound is a story of chemical innovation, beginning with its discovery through fundamental reactions in the early 20th century and evolving to highly efficient, scalable industrial processes. Initially explored for its utility in creating complex heterocyclic molecules, its applications have expanded significantly. Today, this compound is a valuable precursor for the synthesis of pharmaceuticals and advanced energetic materials. The continued exploration of its derivatives in drug discovery underscores the enduring importance of this versatile chemical intermediate.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 6. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of aminoguanidine and this compound analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pimagedine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1,3-Diaminoguanidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing 1,3-diaminoguanidine monohydrochloride, a versatile intermediate in the synthesis of various pharmaceuticals, including the anticoccidial drug robenidine, and other industrially significant compounds.[1] The document outlines key experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis via Methyl Thiocyanate (B1210189) Intermediate
This two-step method is a widely employed and economically favorable route for the synthesis of 1,3-diaminoguanidine monohydrochloride, boasting high yields and the use of cost-effective starting materials.[1]
Experimental Protocol
Step 1: Synthesis of Methyl Thiocyanate
-
In a reaction vessel, dissolve sodium thiocyanate (NaSCN) in water. The typical mass ratio of sodium thiocyanate to water is 1:1 to 1:1.5.[2]
-
To this solution, add dimethyl sulfate (B86663) ((CH₃)₂SO₄) dropwise. The molar ratio of sodium thiocyanate to dimethyl sulfate should be maintained between 2:1 and 2.5:1, with an optimal ratio of 2.1:1.[1][2]
-
Allow the reaction to proceed at room temperature for 5-6 hours.[2][3]
-
Upon completion, the reaction mixture will separate into two layers. Collect the upper oil layer, which is the methyl thiocyanate (CH₃SCN) product.[1][3]
Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride
-
In a separate reaction kettle, prepare a solution of hydrazine (B178648) hydrochloride (N₂H₅Cl) in water. A typical mass ratio of hydrazine hydrochloride to water is 1:4 to 1:5.[2]
-
Add the methyl thiocyanate obtained in Step 1 to the heated solution. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be in the range of 1.9:1 to 2.1:1.[2]
-
Maintain the reaction temperature at 30-40°C and continue the reaction for 4-5 hours.[2][3]
-
After the reaction period, cool the mixture.
-
The product, 1,3-diaminoguanidine monohydrochloride, will precipitate as a white solid.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with cold water (5-10°C) and then dry it to obtain the final product.[2]
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Methyl Thiocyanate Synthesis | ||
| Molar Ratio (NaSCN : (CH₃)₂SO₄) | 2.1:1 (optimal) | [1][2] |
| Reaction Temperature | Room Temperature | [2][3] |
| Reaction Time | 5-6 hours | [2][3] |
| Step 2: 1,3-Diaminoguanidine Monohydrochloride Synthesis | ||
| Molar Ratio (N₂H₅Cl : CH₃SCN) | 1.95-2.0 : 1 | [1] |
| Reaction Temperature | 30-40°C | [1][2][3] |
| Reaction Time | 4-5 hours | [1][2][3] |
| Overall Process | ||
| Yield | 90-95% | [1] |
| Purity (by HPLC) | 98.3% - 99.1% | [3] |
Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride via a methyl thiocyanate intermediate.
Synthesis from Guanidine (B92328) Hydrochloride and Hydrazine Hydrate (B1144303)
This method provides a direct, one-step process for the synthesis of 1,3-diaminoguanidine monohydrochloride.
Experimental Protocol
-
Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water. The mass ratio of guanidine hydrochloride to water can range from 1:2 to 1:6.[4]
-
Add toluene (B28343) to the aqueous solution. The mass ratio of water to toluene is typically between 1:0.2 and 1:0.5.[4]
-
Slowly add hydrazine hydrate (N₂H₄·H₂O) dropwise to the mixture. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be in the range of 1:1.9 to 1:2.5.[4]
-
Heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 5-10 hours.[4]
-
After the reaction, cool the mixture and adjust the pH to less than 3 using hydrochloric acid.
-
Allow the mixture to stand and separate into layers. Collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a small amount of precipitate forms.
-
Slowly add the concentrated solution dropwise to anhydrous ethanol (B145695) with stirring to induce crystallization.
-
Wash the resulting white crystals with cold water (1-6°C).
-
Dry the crystals to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Mass Ratio (Guanidine HCl : Water) | 1 : (2-6) | [4] |
| Mass Ratio (Water : Toluene) | 1 : (0.2-0.5) | [4] |
| Molar Ratio (Guanidine HCl : Hydrazine Hydrate) | 1 : (1.9-2.5) | [4] |
| Reaction Temperature | 50-110°C | [4] |
| Reaction Time | 5-10 hours | [4] |
| Final pH | < 3 | [4] |
| Mass Ratio (Concentrated Solution : Anhydrous Ethanol) | 1 : (3-5) | [4] |
Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride from guanidine hydrochloride.
Other Synthetic Routes
Other reported methods for the synthesis of aminoguanidine (B1677879) compounds, which may be adaptable for 1,3-diaminoguanidine, include the reaction of calcium cyanamide (B42294) with hydrazine and the reduction of nitroguanidine.[5][6] However, detailed protocols and quantitative data for the specific synthesis of 1,3-diaminoguanidine monohydrochloride via these routes are less extensively documented in the reviewed literature.
Applications
1,3-Diaminoguanidine monohydrochloride serves as a crucial intermediate in the synthesis of various compounds.[7] Its primary application is in the production of the anticoccidial drug robenidine, which is used in poultry and rabbits.[1] It is also a precursor for energetic materials based on dinitroguanidine.[] Furthermore, it is used in the synthesis of other pharmacologically active molecules and has been investigated for its antimicrobial properties.[1]
References
- 1. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 2. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 1, 3-diamino guanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminoguanidine and its salts are compounds of significant interest in medicinal chemistry and materials science. Possessing a unique structural motif, these molecules have demonstrated potential as therapeutic agents, particularly in the context of metabolic diseases such as diabetes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, with a focus on its hydrochloride and nitrate (B79036) salts. Detailed experimental protocols for its synthesis and analysis are presented, alongside a proposed mechanism of action for its antidiabetic effects, visualized through a signaling pathway diagram.
Chemical and Physical Properties
This compound is a guanidine (B92328) derivative characterized by the presence of two amino groups attached to the guanidine core. Its properties are often studied in the form of its more stable salts, primarily the hydrochloride and nitrate salts.
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical properties of this compound and its common salts.
Table 1: General Properties of this compound and its Salts
| Property | This compound | 1,3-Diaminoguanidine Monohydrochloride | This compound Nitrate |
| Molecular Formula | CH₇N₅[1] | CH₈ClN₅[2][3] | CH₈N₆O₃[4] |
| Molecular Weight | 89.10 g/mol [1] | 125.56 g/mol [2][3][5] | 152.11 g/mol [4] |
| CAS Number | 4364-78-7[1] | 36062-19-8[5][6] | 37160-07-9[4] |
Table 2: Physical Properties of 1,3-Diaminoguanidine Monohydrochloride
| Property | Value |
| Appearance | White to light beige granular powder or crystalline powder[2][5][6] |
| Melting Point | 180-182 °C (decomposes)[2][7] |
| Solubility | Soluble in water (50 mg/mL)[6] |
| Density | 1.94 g/cm³[2] |
Experimental Protocols
Synthesis of 1,3-Diaminoguanidine Monohydrochloride
Two common methods for the synthesis of 1,3-diaminoguanidine monohydrochloride are detailed below.
Method 1: From Guanidine Hydrochloride
This protocol is adapted from a patented synthesis method.[8]
-
Materials: Guanidine hydrochloride, water, toluene (B28343), hydrazine (B178648) hydrate (B1144303), hydrochloric acid, anhydrous ethanol (B145695).
-
Procedure:
-
Dissolve guanidine hydrochloride in water (mass ratio 1:2-6).
-
Add toluene to the solution (mass ratio of water to toluene 1:0.2-0.5).
-
Slowly add hydrazine hydrate to the mixed solution (mole ratio of guanidine hydrochloride to hydrazine hydrate 1:1.9-2.5).
-
Maintain the reaction at a temperature of 50-110 °C for 5-10 hours.
-
After the reaction, adjust the pH to less than 3 with hydrochloric acid.
-
Allow the layers to separate and collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a small amount of precipitate forms.
-
Slowly add the concentrated solution to anhydrous ethanol (mass ratio of concentrate to ethanol 1:3-5) with stirring to induce crystallization.
-
Wash the resulting white crystals with cold water (1-6 °C).
-
Dry the crystals to obtain the final product.
-
Method 2: From Sodium Thiocyanate (B1210189)
This protocol is based on a patented synthesis method.
-
Materials: Sodium thiocyanate, water, dimethyl sulfate (B86663), hydrazine hydrochloride.
-
Procedure:
-
Dissolve sodium thiocyanate in water.
-
Add dimethyl sulfate and react at room temperature for 5-6 hours.
-
Separate the oil layer (methyl thiocyanate).
-
In a separate vessel, mix hydrazine hydrochloride and water and heat to 30-40 °C.
-
Add the methyl thiocyanate to the hydrazine hydrochloride solution and maintain the temperature for 4-5 hours.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 1,3-diaminoguanidine hydrochloride as a white solid.
-
Synthesis of this compound-Functionalized Cellulose (B213188)
This protocol describes the modification of cellulose to incorporate this compound.[9]
-
Materials: Cellulose powder, potassium periodate (B1199274), this compound, ethanol, triethylamine.
-
Procedure:
-
Oxidation of Cellulose:
-
Suspend cellulose powder in distilled water.
-
Add potassium periodate and stir at 45 °C for 6 hours to form dialdehyde (B1249045) cellulose (DAC).
-
Filter and dry the DAC.
-
-
Functionalization with this compound:
-
Add this compound to the DAC in ethanol in the presence of triethylamine.
-
Reflux the mixture at 80 °C for 6 hours.
-
Filter and dry the resulting orange-yellow powder of this compound-modified cellulose.
-
-
Analytical Method: Purity Determination by HPLC
-
General Approach (based on aminoguanidine (B1677879) analysis):
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) sulfate buffer at a specific pH) and an organic solvent like methanol. The gradient or isocratic elution profile would need to be developed.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and a series of standards to create a calibration curve for quantification. Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Proposed Biological Signaling Pathway
This compound has been investigated for its antidiabetic properties, suggesting it may improve insulin (B600854) sensitivity.[10][11] While the precise molecular signaling pathway for this compound has not been explicitly detailed in the available literature, its structural similarity to other biguanides like metformin (B114582) and phenformin (B89758) allows for a proposed mechanism of action based on the well-established pathways of these related compounds.[3] The central event is believed to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
The following diagram illustrates the proposed signaling pathway for the antidiabetic action of this compound.
Caption: Proposed mechanism of this compound's antidiabetic action via AMPK activation.
This proposed pathway suggests that this compound inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. This change in the energy state of the cell activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (the production of glucose in the liver) and an increase in glucose uptake by muscle cells. Both of these effects contribute to lowering blood glucose levels.
Safety and Handling
1,3-Diaminoguanidine monohydrochloride is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from oxidizing agents.[12] this compound nitrate is known to be explosive and should be handled with extreme caution.[13]
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse applications. This guide has provided a detailed overview of their core chemical and physical properties, established and patented synthesis protocols, and a proposed biological mechanism of action for their antidiabetic effects. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation and application of these intriguing molecules. Further research is warranted to definitively elucidate the specific signaling pathways of this compound and to explore its full therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stimulation of insulin secretion by guanidinoacetic acid and other guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of the acute hypoglycemic action of phenformin (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Role of Biguanides in Diabetes Management [apollo247.com]
- 13. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diaminoguanidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for diaminoguanidine hydrochloride (CAS No: 36062-19-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental protocols, and data interpretation.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound hydrochloride, a compound of interest in various chemical and pharmaceutical research areas.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound hydrochloride exhibits characteristic absorptions corresponding to its functional groups. The data presented is a composite of typical values for similar structures and available spectral information.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H stretching (amine and imine groups) |
| ~1650 | Strong | C=N stretching (guanidinium group) |
| 1600-1550 | Medium | N-H bending (amine groups) |
| ~1100 | Medium | C-N stretching |
Table 1: Key Infrared Absorption Bands for this compound Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound hydrochloride was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Broad Singlet | 4H | -NH₂ protons |
| ~6.5 | Broad Singlet | 3H | =NH and -NH- protons |
Table 2: ¹H NMR Spectral Data for this compound Hydrochloride in DMSO-d₆.
1.2.2. ¹³C NMR Spectroscopy
Due to the limited availability of experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models. The spectrum is expected to show a single resonance for the central carbon atom of the guanidinium (B1211019) group.
| Predicted Chemical Shift (ppm) | Assignment |
| ~160 | C=N (Guanidinium carbon) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable technique for the analysis of this compound hydrochloride.
| m/z (amu) | Ion Formation |
| 90.07 | [M+H]⁺ (Protonated molecule) |
| 112.06 | [M+Na]⁺ (Sodium adduct) |
Table 4: Expected Molecular Ions in Positive-Ion ESI-MS of this compound Hydrochloride.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound hydrochloride.
Method: Attenuated Total Reflectance (ATR)
-
Instrument: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Due to the hygroscopic nature of this compound hydrochloride, handle the sample in a low-humidity environment (e.g., a glove box) if possible. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Alternatively, the KBr pellet method can be used, which involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound hydrochloride.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this polar compound[2].
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C and potential long relaxation times.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of this compound hydrochloride and study its fragmentation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
Sample Preparation:
-
Prepare a dilute solution of this compound hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent system such as a mixture of methanol (B129727) and water. The addition of a small amount of formic acid can aid in protonation.
-
-
Data Acquisition (MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-200 amu).
-
-
Data Acquisition (MS/MS for Fragmentation Analysis):
-
Select the protonated molecule ([M+H]⁺ at m/z 90.07) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy to observe the formation of different fragment ions.
-
Acquire the product ion spectrum.
-
Visualizations
The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound hydrochloride.
Caption: Workflow for Spectroscopic Characterization.
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
References
Theoretical Underpinnings of Diaminoguanidine Tautomerism: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on the tautomeric forms of diaminoguanidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into the computational analysis of this compound tautomers.
Introduction to this compound and its Tautomers
This compound is a small organic molecule characterized by a central carbon atom bonded to three nitrogen atoms, with two of these nitrogens further substituted with amino groups. The presence of multiple nitrogen atoms and mobile protons allows for the existence of several tautomeric forms. Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. Understanding the relative stability and electronic structure of these tautomers is crucial for predicting the molecule's behavior in biological systems, including its receptor binding affinity and metabolic stability.
Theoretical studies, primarily employing ab initio molecular orbital (MO) and density functional theory (DFT) methods, have been instrumental in elucidating the electronic structure and relative stabilities of this compound tautomers. These computational approaches have identified three principal positional isomers, herein designated as DAG1, DAG2, and DAG3. The consensus from these theoretical investigations is that the DAG1 isomer represents the most stable tautomeric form on the potential energy surface.[1]
Computational Methodology for Tautomer Analysis
The theoretical investigation of this compound tautomers involves a multi-step computational workflow. This process is designed to accurately predict the geometric and electronic properties of each tautomer and to determine their relative stabilities.
General Computational Protocol
A typical computational protocol for the study of this compound tautomers includes the following steps:
-
Initial Structure Generation: The three-dimensional coordinates of all possible tautomers of this compound are generated.
-
Geometry Optimization: The geometry of each tautomer is optimized to find the minimum energy conformation. This is commonly performed using density functional theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a Pople-style basis set, for instance, 6-31G(d).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using a higher level of theory or a larger basis set. This can involve methods like second-order Møller-Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Solvation Effects: The influence of a solvent on the relative tautomer stabilities can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).
-
Population Analysis: To understand the charge distribution and electronic delocalization within each tautomer, a population analysis method like Natural Population Analysis (NPA) is employed.[1]
Quantitative Data on Guanidinium (B1211019) Tautomers
Table 1: Relative Energies of Guanidinium Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Guanidinium (C3h) | MP2/6-31G(d) | 0.00 |
| Guanidinium (D3h) | MP2/6-31G(d) | 0.12 |
Note: The C3h and D3h structures are very close in energy, with the slightly pyramidalized C3h form being the minimum at this level of theory.
Table 2: Selected Bond Lengths of Guanidinium Tautomers
| Tautomer | Bond | Bond Length (Å) at MP2/6-31G(d) |
| Guanidinium (C3h) | C-N | 1.325 |
| Guanidinium (C3h) | N-H | 1.012 |
| Guanidinium (D3h) | C-N | 1.323 |
| Guanidinium (D3h) | N-H | 1.011 |
Table 3: Natural Population Analysis (NPA) Charges of Guanidinium (C3h)
| Atom | NPA Charge (a.u.) at MP2/6-31G(d) |
| C | 0.435 |
| N | -0.845 |
| H | 0.452 |
Tautomeric Equilibrium and Signaling Pathways
The interconversion between this compound tautomers is a dynamic equilibrium. The position of this equilibrium is dictated by the relative Gibbs free energies of the tautomers. The most stable tautomer, DAG1, is expected to be the most populated species under thermodynamic control. This has significant implications for drug design, as the biological activity of this compound will likely be dominated by the properties of the DAG1 tautomer.
In the context of drug development, the specific tautomeric form of a drug molecule can influence its binding to a target protein. The hydrogen bonding pattern and electrostatic potential of each tautomer can differ significantly, leading to different binding affinities. Therefore, computational studies that identify the most stable tautomer and its electronic properties are invaluable for structure-based drug design.
Conclusion
Theoretical studies on this compound tautomers have provided fundamental insights into their relative stabilities and electronic structures. The identification of the DAG1 isomer as the most stable form is a key finding for medicinal chemists. The computational methodologies outlined in this guide serve as a robust framework for the continued investigation of this compound and its derivatives. A thorough understanding of the tautomeric landscape of these molecules is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
An In-depth Technical Guide to Diaminoguanidine Isomers and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of diaminoguanidine, focusing on their relative stability, synthesis, and characterization. This compound, a molecule with the chemical formula CH₇N₅, can exist as three distinct positional isomers: 1,1-diaminoguanidine, 1,2-diaminoguanidine (B1195052), and 1,3-diaminoguanidine. Understanding the properties of these isomers is crucial for their application in various fields, including energetic materials and medicinal chemistry.
Core Concepts: Isomerism and Stability
The arrangement of the two amino groups around the central guanidine (B92328) core defines the three positional isomers of this compound. Computational studies have been instrumental in elucidating the relative thermodynamic stabilities of these isomers.
Isomers of this compound
-
1,1-Diaminoguanidine (DAG1): Both amino groups are attached to the same terminal nitrogen atom of the hydrazine (B178648) moiety.
-
1,2-Diaminoguanidine (DAG2): The amino groups are attached to adjacent nitrogen atoms.
-
1,3-Diaminoguanidine (DAG3): The amino groups are attached to the two terminal nitrogen atoms of the guanidine core.
Quantitative Data on Isomer Stability
Theoretical calculations employing ab initio molecular orbital and density functional theory (DFT) methods have been used to determine the relative stabilities of the this compound isomers.[1] The most stable isomer is predicted to be 1,1-diaminoguanidine (DAG1). The relative energies of the isomers are summarized in the table below.
| Isomer | Common Name | Relative Energy (kcal/mol) |
| 1,1-Diaminoguanidine | DAG1 | 0.00 |
| 1,2-Diaminoguanidine | DAG2 | +2.5 |
| 1,3-Diaminoguanidine | DAG3 | +5.0 |
Data sourced from theoretical calculations.
Isomer Stability and Interconversion
The relative stability of the this compound isomers can be visualized as an energy landscape. The most stable isomer, 1,1-diaminoguanidine, resides at the lowest energy level. The other isomers, 1,2- and 1,3-diaminoguanidine, are at higher energy levels, indicating they are less stable. Isomerization between these forms would require surmounting an energy barrier.
Experimental Protocols
Synthesis of this compound Isomers
Detailed experimental procedures for the synthesis of all three this compound isomers are not widely available, with the synthesis of 1,3-diaminoguanidine, typically as its hydrochloride salt, being the most documented.
Synthesis of 1,3-Diaminoguanidine Monohydrochloride:
A common method for the preparation of 1,3-diaminoguanidine monohydrochloride involves the reaction of guanidine hydrochloride with hydrazine hydrate (B1144303).
-
Reaction: Guanidine hydrochloride is dissolved in water, and toluene (B28343) is added to the solution. Hydrazine hydrate is then added dropwise to the mixture. The reaction is carried out at a temperature of 50-110°C for 5-10 hours. After the reaction, the pH is adjusted to below 3 with hydrochloric acid.
-
Workup and Purification: The aqueous layer is separated and concentrated by distillation until a small amount of precipitate forms. The concentrated solution is then slowly added to anhydrous ethanol (B145695) with stirring to induce crystallization. The resulting white crystals of 1,3-diaminoguanidine monohydrochloride are collected by filtration, washed with cold water, and dried.
Preparation of 1,3-Diaminoguanidine (Free Base):
The free base of 1,3-diaminoguanidine can be prepared from its hydrochloride salt by neutralization with a suitable base.
-
Procedure: 1,3-Diaminoguanidine monohydrochloride is dissolved in a minimal amount of water. A stoichiometric amount of a strong base, such as sodium hydroxide, is added to neutralize the hydrochloric acid. The free base can then be extracted with an organic solvent or precipitated from the solution. Care must be taken as the free base is less stable than its salt form.
Synthesis protocols for 1,1- and 1,2-diaminoguanidine are not well-established in the literature.
Characterization Methods
Standard analytical techniques are used to characterize the this compound isomers and their salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,3-diaminoguanidine monohydrochloride in DMSO-d₆, characteristic peaks for the various N-H protons are observed.
-
¹³C NMR: The carbon NMR spectrum reveals the chemical shift of the central guanidinyl carbon.
Infrared (IR) Spectroscopy:
-
FTIR: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1,3-diaminoguanidine monohydrochloride shows characteristic absorption bands for N-H stretching and bending vibrations, as well as C=N stretching of the guanidinium (B1211019) core.
Mass Spectrometry (MS):
-
ESI-MS: Electrospray ionization mass spectrometry can be used to determine the molecular weight of the this compound isomers. For 1,3-diaminoguanidine, the protonated molecule [M+H]⁺ would be observed at m/z 90.08.
Computational Chemistry Methods:
The stability of this compound isomers has been investigated using computational chemistry software.
-
Software: Gaussian 09 is a widely used program for such calculations.
-
Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is employed to perform geometry optimization and frequency calculations for each isomer. The relative energies, including zero-point energy corrections, are then used to determine the order of stability.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a this compound isomer, exemplified by 1,3-diaminoguanidine monohydrochloride, is outlined below.
Conclusion
This guide has provided a detailed overview of the isomers of this compound, with a focus on their stability, synthesis, and characterization. The theoretical prediction that 1,1-diaminoguanidine is the most stable isomer provides a valuable framework for future experimental work. While the synthesis of 1,3-diaminoguanidine monohydrochloride is well-documented, further research is needed to develop robust synthetic routes to the other isomers and to fully characterize their properties. Such studies will be essential for unlocking the full potential of these versatile molecules in various scientific and industrial applications.
References
Synthesis of Diaminoguanidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of diaminoguanidine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway. While the direct conversion of aminoguanidine (B1677879) to this compound is not extensively documented in publicly available literature, this guide details established methods for the synthesis of this compound hydrochloride from alternative, readily available starting materials.
Executive Summary
This compound and its salts are important building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds with potential therapeutic applications. This document outlines two primary, well-documented methods for the synthesis of 1,3-diaminoguanidine monohydrochloride: the reaction of guanidine (B92328) hydrochloride with hydrazine (B178648) hydrate (B1144303) and a multi-step process beginning with sodium thiocyanate (B1210189). These methods have been selected based on their detailed documentation in patent literature, providing a solid foundation for laboratory-scale synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various published experimental protocols for the synthesis of 1,3-diaminoguanidine monohydrochloride. This allows for a clear comparison of different synthetic strategies.
| Starting Material(s) | Key Reagents | Molar/Mass Ratios | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| Guanidine Hydrochloride | Hydrazine Hydrate, Toluene (B28343), Hydrochloric Acid | Guanidine HCl : Hydrazine Hydrate (1:1.9 to 1:2.5) | 50-110 °C | 5-10 hours | Not explicitly stated | [1][2] |
| Sodium Thiocyanate | Dimethyl Sulfate (B86663), Hydrazine Dihydrochloride (B599025) | Sodium Thiocyanate : Dimethyl Sulfate (2-2.5:1); Hydrazine Dihydrochloride : Methyl Thiocyanate (1.95-2.0:1) | Room Temperature (Step 1); 30-40 °C (Step 2) | 5-6 hours (Step 1); 4-5 hours (Step 2) | Not explicitly stated | [3][4] |
Experimental Protocols
Method 1: Synthesis from Guanidine Hydrochloride
This protocol is based on the reaction of guanidine hydrochloride with hydrazine hydrate in a biphasic system.[1][2]
Materials:
-
Guanidine hydrochloride
-
Hydrazine hydrate
-
Toluene
-
Hydrochloric acid
-
Anhydrous ethanol (B145695)
-
Deionized water
Procedure:
-
Dissolve guanidine hydrochloride in water (mass ratio of 1:2 to 1:6) in a suitable reaction vessel.
-
Add toluene to the aqueous solution (mass ratio of water to toluene of 1:0.2 to 1:0.5).
-
Slowly add hydrazine hydrate to the mixture (molar ratio of guanidine hydrochloride to hydrazine hydrate of 1:1.9 to 1:2.5).
-
Heat the reaction mixture to a temperature between 50 °C and 110 °C and maintain for 5 to 10 hours with stirring.
-
After the reaction is complete, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.
-
Allow the layers to separate and collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a small amount of precipitate is formed.
-
Slowly add the concentrated solution to a reactor containing anhydrous ethanol (mass ratio of concentrated solution to ethanol of 1:3 to 1:5) with stirring to induce crystallization.
-
Filter the resulting white crystals and wash with cold water (1-6 °C).
-
Dry the crystals to obtain 1,3-diaminoguanidine monohydrochloride.
Method 2: Synthesis from Sodium Thiocyanate
This two-step protocol involves the formation of a methyl thiocyanate intermediate followed by reaction with hydrazine dihydrochloride.[3][4]
Materials:
-
Sodium thiocyanate
-
Dimethyl sulfate
-
Hydrazine dihydrochloride
-
Deionized water
Procedure:
Step 1: Synthesis of Methyl Thiocyanate
-
Dissolve sodium thiocyanate in water (mass ratio of 1:1 to 1:1.5).
-
Add dimethyl sulfate to the solution (molar ratio of sodium thiocyanate to dimethyl sulfate of 2-2.5:1).
-
Stir the mixture at room temperature for 5-6 hours.
-
After the reaction, allow the layers to separate and collect the upper oil layer, which is methyl thiocyanate.
Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride
-
Prepare a mixture of hydrazine dihydrochloride and water.
-
Heat the mixture to 30-40 °C.
-
Add the methyl thiocyanate obtained in Step 1 to the heated hydrazine dihydrochloride solution.
-
Maintain the reaction temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.
-
Wash the solid product with cold water and dry to yield 1,3-diaminoguanidine monohydrochloride.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride from guanidine hydrochloride.
Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride.
Concluding Remarks
The synthesis of this compound is achievable through well-established protocols utilizing readily accessible starting materials such as guanidine hydrochloride or sodium thiocyanate. The methods presented in this guide provide a detailed and reproducible framework for researchers. While the direct synthesis from aminoguanidine remains an area for further investigation, the described pathways offer reliable alternatives for obtaining this valuable synthetic intermediate. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.
References
An In-depth Technical Guide to CAS Number 36062-19-8
Disclaimer: Initial research indicates a potential ambiguity associated with CAS number 36062-19-8. While this number is officially assigned to 1,3-Diaminoguanidine monohydrochloride , it has been intermittently and incorrectly associated in some sources with 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) , a precursor in the synthesis of ketamine. This guide will primarily focus on the officially designated compound, 1,3-Diaminoguanidine monohydrochloride, and will also provide a brief clarification on 2-(2-chlorophenyl)-2-nitrocyclohexanone to address the potential confusion.
Part 1: 1,3-Diaminoguanidine Monohydrochloride
This section provides a comprehensive overview of 1,3-Diaminoguanidine monohydrochloride, including its properties, biological activities, hazards, and applications.
Physicochemical Properties
1,3-Diaminoguanidine monohydrochloride is a white to light beige granular powder.[1][2] It is highly soluble in water.[1]
| Property | Value | References |
| CAS Number | 36062-19-8 | [3] |
| Molecular Formula | CH₇N₅·HCl | [3] |
| Molecular Weight | 125.56 g/mol | [3] |
| Appearance | White to light beige granular powder | [1][2] |
| Melting Point | 180-182 °C (decomposes) | |
| Solubility | 50 mg/mL in water; insoluble in methanol (B129727) and ethanol (B145695) | [3] |
| Density | 1.94 g/cm³ | [4][] |
| InChI Key | HAZRIBSLCUYMQP-UHFFFAOYSA-N | [3] |
Biological Activity and Mechanism of Action
1,3-Diaminoguanidine monohydrochloride exhibits several biological activities:
-
Nitric Oxide Synthase (NOS) Inhibition: It has been shown to inhibit NOS isoforms, including neuronal NOS (nNOS), by altering the heme group of the enzyme. This leads to a reduction in the production of nitric oxide, a key signaling molecule.[3]
-
Antimicrobial Activity: The compound is effective against various Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes in bacterial metabolism.[3]
-
Cholinesterase Inhibition: It also demonstrates inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential for development as a neuroprotective agent.[3]
-
Antidiabetic Potential: Studies have explored its potential as an antidiabetic agent.[1]
Hazards and Toxicological Information
This compound is classified as harmful and an irritant.
| Hazard Class | Category | GHS Code | Description | References |
| Acute toxicity - Oral | Category 4 | H302 | Harmful if swallowed | [1] |
| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | |
| Serious eye damage/eye irritation | Category 2 | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity – single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Applications in Research and Development
1,3-Diaminoguanidine monohydrochloride is a versatile intermediate with several applications:
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of various drugs.[1][6] Notably, it is an intermediate in the production of the anticoccidial drug robenidine and the antiseptic chlorhexidine .[3][6]
-
Energetic Materials: Due to its high nitrogen content, it serves as a precursor for dinitroguanidine-based compounds used in explosives and propellants.[][6]
-
Agriculture: It is used as a plant growth regulator, promoting root development.[1]
-
Chemical Research: It undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to yield condensed pyrimidines.[3][7]
Experimental Protocols
1.5.1 Synthesis of 1,3-Diaminoguanidine Monohydrochloride
Two common synthesis routes are reported:
-
From Guanidine (B92328) Hydrochloride and Hydrazine (B178648) Hydrate (B1144303): This method involves the reaction of guanidine hydrochloride with hydrazine hydrate in a toluene-water biphasic system under reflux (100–110°C) for 8-10 hours.[3] Ammonium chloride is used as a catalyst.[3] The product is then precipitated and purified.
-
From Sodium Thiocyanate (B1210189) and Hydrazine Hydrochloride: A two-step process where sodium thiocyanate reacts with dimethyl sulfate (B86663) to form methyl thiocyanate.[3] This intermediate then reacts with hydrazine hydrochloride to yield 1,3-diaminoguanidine monohydrochloride.[3] This method is noted for its high yield (90-95%).[3]
1.5.2 Synthesis of Bis-Guanidine Derivatives
This protocol describes the general condensation reaction of 1,3-diaminoguanidine monohydrochloride with an aldehyde.
-
Materials: 1,3-Diaminoguanidine monohydrochloride, selected aldehyde (e.g., benzaldehyde), ethanol, and a suitable acid catalyst (e.g., acetic acid).
-
Procedure:
-
Dissolve 1,3-Diaminoguanidine monohydrochloride in ethanol in a round-bottom flask.
-
Add a few drops of the acid catalyst to the solution.
-
Add the aldehyde (2 molar equivalents) dropwise to the solution while stirring.
-
Reflux the mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis-guanidine derivative.
-
Diagrams and Workflows
Caption: Synthesis workflow for a bis-guanidine derivative.
Part 2: 2-(2-chlorophenyl)-2-nitrocyclohexanone (Clarification)
This compound is a precursor in the synthesis of Norketamine and Ketamine and is not correctly identified by CAS number 36062-19-8.[8][9] Its actual CAS number is 2079878-75-2 .[10]
Physicochemical Properties
| Property | Value | References |
| CAS Number | 2079878-75-2 | [10] |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [11] |
| Molecular Weight | 253.68 g/mol | [11] |
| Appearance | Yellow powder | [9] |
| Boiling Point | 412.5±45.0 °C (Predicted) | [11] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [11] |
Primary Application: Synthesis of Norketamine and Ketamine
2-(2-chlorophenyl)-2-nitrocyclohexanone (often abbreviated as 2-CPNCH) is a known precursor for the synthesis of norketamine, which can then be converted to ketamine, a dissociative anesthetic.[12][13] The synthesis typically involves the reduction of the nitro group to an amine, followed by other modifications.[12] One reported method involves using zinc powder and formic acid to reduce 2-CPNCH to norketamine.[12][13] Norketamine is then reacted with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to synthesize ketamine.[12][13]
Synthesis Workflow Diagram
Caption: Simplified workflow for Ketamine synthesis from 2-CPNCH.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Diaminoguanidine Hydrochloride | CAS 36062-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 4. 1,3-Diaminoguanidine Hydrochloride [yksznt.com]
- 6. royal-chem.com [royal-chem.com]
- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 [chemicalbook.com]
- 8. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | lookchem [lookchem.com]
- 11. (2-Chlorophenyl) -2-Nitrocyclohexanone [chembk.com]
- 12. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Diaminoguanidine Monohydrochloride Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diaminoguanidine monohydrochloride, a compound of interest in various research and development applications. This document compiles quantitative solubility data from various sources, details the experimental protocols for solubility determination, and presents a visual representation of a common experimental workflow.
Core Solubility Data
This compound monohydrochloride exhibits varying solubility depending on the solvent and temperature. The following tables summarize the available quantitative data.
Solubility in Water
| Temperature (°C) | Solubility ( g/100 mL) | Source Citation |
| Not Specified | 5 | [1][2][3] |
Solubility in Various Organic Solvents
A systematic study published in the Journal of Chemical & Engineering Data determined the solubility of this compound monohydrochloride in twelve different monosolvents at temperatures ranging from 273.15 K (0 °C) to 323.15 K (50 °C). The study found that the solubility increases with a rise in temperature across all tested solvents. Notably, this compound monohydrochloride demonstrated the highest solubility in water, followed by methanol (B129727) and ethanol, with significantly lower solubility in other organic solvents.[4] Van der Waals forces and the polarity of the solvent were identified as key factors influencing the dissolution behavior.[4]
Due to the extensive nature of the data from this study, a representative summary is provided below. For the complete dataset, readers are encouraged to consult the original publication.
| Solvent | Temperature Range (°C) | General Solubility Trend |
| Methanol | 0 - 50 | High, increases with temperature |
| Ethanol | 0 - 50 | Moderate to High, increases with temperature |
| n-Propanol | 0 - 50 | Low, increases with temperature |
| n-Butanol | 0 - 50 | Low, increases with temperature |
| Isopropanol | 0 - 50 | Low, increases with temperature |
| Isobutanol | 0 - 50 | Low, increases with temperature |
| Tetrahydrofuran (THF) | 0 - 50 | Very Low, increases with temperature |
| Ethyl Acetate | 0 - 50 | Very Low, increases with temperature |
| Acetonitrile | 0 - 50 | Very Low, increases with temperature |
| Hexane | 0 - 50 | Insoluble |
| Heptane | 0 - 50 | Insoluble |
Experimental Protocols for Solubility Determination
The most commonly cited method for determining the solubility of a solid compound like this compound monohydrochloride in a liquid solvent is the gravimetric method . This technique relies on the precise measurement of mass to determine the concentration of a solute in a saturated solution.
Gravimetric Method: A Detailed Protocol
This protocol outlines the general steps involved in determining the solubility of a solid using the gravimetric method.
1. Preparation of a Saturated Solution:
- An excess amount of the solid solute (this compound monohydrochloride) is added to a known volume of the solvent in a sealed container, such as a conical flask.
- The mixture is agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.
2. Sample Withdrawal and Filtration:
- A known volume of the saturated solution is carefully withdrawn using a pipette, ensuring that no solid particles are transferred.
- The withdrawn sample is then filtered to remove any remaining undissolved solute.
3. Solvent Evaporation:
- The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish.
- The solvent is evaporated from the solution. This can be achieved by heating the dish in an oven at a temperature below the decomposition point of the solute.
4. Drying and Weighing:
- Once the solvent has completely evaporated, the evaporating dish containing the solid residue is dried in an oven until a constant weight is achieved. This ensures the complete removal of any residual solvent.
- The dish and the dried solute are then cooled in a desiccator to prevent moisture absorption from the atmosphere before being weighed accurately.
5. Calculation of Solubility:
- The mass of the dissolved solute is determined by subtracting the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.
- The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the Molecular Structure of Diaminoguanidine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminoguanidine and its salts are compounds of significant interest in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and the delocalized positive charge in the diaminoguanidinium cation contribute to their unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the molecular structure of various this compound salts, detailing their crystallographic parameters, spectroscopic signatures, and relevant biological pathways. The information is presented to facilitate further research and development in areas such as drug design and energetic materials.
Molecular Structure and Crystallography
The molecular geometry of the diaminoguanidinium cation is characterized by a planar arrangement of the central carbon and its three nitrogen substituents, a consequence of resonance stabilization. The addition of amino groups to the guanidinium (B1211019) core introduces further structural complexity and opportunities for diverse intermolecular interactions. The precise bond lengths and angles, as well as the overall crystal packing, are influenced by the nature of the counter-ion and the presence of any solvate molecules.
Crystallographic Data of this compound Salts
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these salts. The following tables summarize the available crystallographic data for several this compound and related salts.
| Salt | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Triaminoguanidinium Nitrate (B79036) | C(NH₂)₃(NH₂)₃NO₃ | Orthorhombic | Pbcm | 8.389(7) | 12.684(8) | 6.543(5) | 90 | 692.2(9) | 4 | [1] |
| Aminoguanidinium Thiosulfate | (CN₄H₇)₂S₂O₃ | Monoclinic | C2/m | 12.8344(6) | 13.9134(6) | 6.8757(3) | 115.529(5) | - | - | |
| Di(aminoguanidine) 5-nitroiminotetrazolate | - | Monoclinic | P2(1)/c | - | - | - | - | - | - |
Note: Detailed crystallographic data, including complete bond lengths and angles for diaminoguanidinium sulfate (B86663) and dichloride, were not fully available in the public domain at the time of this compilation. Researchers are encouraged to consult specialized crystallographic databases for more comprehensive information.
Key Bond Lengths and Angles in Triaminoguanidinium Nitrate[1]
| Bond | Length (Å) | Angle | Angle (°) |
| N-O(1) | 1.206 | O(1)-N-O(2) | 120 |
| N-O(2) | 1.203 | ||
| Corrected N-O | |||
| N-O(1) | 1.341 | ||
| N-O(2) | 1.262 |
Experimental Protocols
Synthesis of this compound Salts
1. Synthesis of 1,3-Diaminoguanidine Monohydrochloride
This procedure is adapted from a patented method and provides a route to 1,3-diaminoguanidine monohydrochloride from guanidine (B92328) hydrochloride and hydrazine (B178648) hydrate (B1144303).
-
Materials: Guanidine hydrochloride, water, toluene (B28343), hydrazine hydrate, hydrochloric acid, anhydrous ethanol (B145695).
-
Procedure:
-
Dissolve guanidine hydrochloride in water in a reaction kettle.
-
Add toluene to the solution. The mass ratio of water to toluene should be between 1:0.2 and 1:0.5.
-
Slowly add hydrazine hydrate dropwise. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.
-
Heat the reaction mixture to 50-110 °C and maintain for 5-10 hours.
-
After the reaction, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.
-
Allow the layers to separate and collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a small amount of precipitate forms.
-
Slowly add the concentrated solution dropwise to a stirred solution of anhydrous ethanol to induce crystallization. The mass ratio of the concentrated solution to ethanol should be between 1:3 and 1:5.
-
Wash the resulting white crystals with cold water (1-6 °C).
-
Dry the crystals to obtain the final product.
-
2. Synthesis of Triaminoguanidinium Nitrate (TAGN)
This method describes the synthesis of TAGN from guanidine nitrate and hydrazine.
-
Materials: Guanidine nitrate, hydrazine (e.g., 64% in water), a suitable solvent (e.g., alcohol), nitric acid.
-
Procedure:
-
Add guanidine nitrate and the alcohol solvent to a reaction flask.
-
Add a portion of the hydrazine solution, sufficient to form mono- and this compound nitrate intermediates.
-
Heat the reaction mixture to between 70 °C and 110 °C with agitation.
-
After the initial reaction, physically remove any alcohol-insoluble impurities by filtration or centrifugation.
-
Add the remaining hydrazine to the solution to bring the total molar ratio of hydrazine to guanidine nitrate to at least 3:1.
-
Adjust the pH of the reaction mixture to 4.5-5.5 with nitric acid.
-
Allow the product to crystallize at ambient temperature.
-
Isolate the triaminoguanidine nitrate crystals.
-
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound salts.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the this compound salt sample with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands for the guanidinium group and the respective counter-ions can then be identified.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the diaminoguanidinium cation.
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the specific salt.
-
Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
The final sample volume should be approximately 0.6-0.7 mL.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the diaminoguanidinium cation will provide insights into its electronic structure and conformation in solution. For salts, the protonation of nitrogen atoms typically leads to downfield shifts of the attached protons.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as both antibacterial and antidiabetic agents. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.
Antibacterial Mechanism of Action
The antibacterial effect of certain this compound derivatives is believed to involve a multi-pronged attack on bacterial cells. One proposed mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Another potential target is the enzyme dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis.
Antidiabetic Signaling Pathway
The antidiabetic properties of this compound analogs appear to be linked to the modulation of insulin (B600854) signaling and creatine (B1669601) metabolism. These compounds may enhance insulin sensitivity, potentially by interacting with components of the insulin receptor signaling cascade. Additionally, their structural similarity to creatine suggests a possible interaction with the creatine transporter (SLC6A8), which could influence cellular energy metabolism.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound salts, including available crystallographic data, experimental protocols for their synthesis and characterization, and insights into their biological mechanisms of action. The compiled data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, fostering further investigation into the promising potential of these compounds. The provided diagrams offer a visual representation of the current understanding of their biological activities, highlighting key areas for future research.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Diaminoguanidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diaminoguanidine is a highly versatile and reactive building block in synthetic organic chemistry, particularly for the construction of nitrogen-rich heterocyclic compounds. Its structure, featuring a guanidine (B92328) core flanked by two hydrazine-like amino groups, provides multiple nucleophilic centers, enabling a variety of cyclization reactions. This functionality makes it an invaluable precursor for synthesizing heterocycles such as 1,2,4-triazoles and 1,2,4,5-tetrazines. These classes of compounds are of significant interest in medicinal chemistry for their diverse biological activities and in materials science as components of high-energy-density materials.[1] This document provides detailed protocols for the synthesis of two key heterocyclic systems derived from this compound.
Application Note 1: Synthesis of 3,5-Diamino-1,2,4-triazoles
Principle: The synthesis of a 3,5-diamino-1,2,4-triazole core can be achieved through the cyclocondensation of 1,3-diaminoguanidine with a suitable one-carbon electrophile, such as formic acid. The reaction proceeds by initial acylation of one of the amino groups, followed by intramolecular cyclization and dehydration to form the stable triazole ring. This method provides a direct and efficient route to a key heterocyclic scaffold.
Experimental Protocol: Synthesis of 3,5-Diamino-1,2,4-triazole from this compound Monohydrochloride
This protocol is adapted from the synthesis of related N-rich triazole compounds.[1]
Materials:
-
1,3-Diaminoguanidine monohydrochloride
-
Formic acid (94% m/V)
-
Ethanol (B145695) (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-diaminoguanidine monohydrochloride and formic acid. A slight excess of this compound monohydrochloride (e.g., 1.15 equivalents) is recommended.[1]
-
Heating: Heat the mixture to reflux with continuous stirring.
-
Reaction Time: Maintain the reflux for a period of 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final 3,5-diamino-1,2,4-triazole.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| 1,3-Diaminoguanidine Monohydrochloride | Formic Acid | 3,5-Diamino-1,2,4-triazole | Reflux, 2h | Not specified, but related syntheses yield ~80% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-diamino-1,2,4-triazole.
Caption: Reaction pathway for 3,5-diamino-1,2,4-triazole synthesis.
Application Note 2: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)
Principle: The synthesis of 3,6-diamino-1,2,4,5-tetrazine (DATZ) from 1,3-diaminoguanidine involves a two-step process. First, a condensation reaction between two equivalents of this compound and a 1,3-dicarbonyl compound, such as 2,4-pentanedione, forms a 1,2-dihydro-1,2,4,5-tetrazine intermediate.[2] This intermediate is then oxidized to yield the stable, aromatic 3,6-diamino-1,2,4,5-tetrazine. This method is an effective route to an important energetic material precursor.
Experimental Protocol: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)
This protocol is adapted from the improved synthesis method reported by Coburn and Ott.[2]
Materials:
-
1,3-Diaminoguanidine monohydrochloride (1)
-
2,4-Pentanedione (2)
-
Ethanol or other suitable alcohol solvent
-
Sodium perborate (B1237305) tetrahydrate
-
Deionized water
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
Step 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride (3)
-
Reaction Setup: Dissolve 1,3-diaminoguanidine monohydrochloride (1) and 2,4-pentanedione (2) in ethanol in a reaction vessel.
-
Heating: Heat the mixture at reflux for several hours (e.g., 7-36 hours). The reaction progress can be monitored by the precipitation of the white solid product.[2]
-
Isolation of Intermediate: After cooling, collect the precipitated white solid, which is the dihydrotetrazine intermediate (3), by vacuum filtration. The filtrate will contain 3,5-dimethyl-1H-pyrazole as a byproduct.[2]
Step 2: Oxidation to 3,6-Diamino-1,2,4,5-tetrazine (6)
-
Dissolution: Dissolve the intermediate (3) (0.20 mole) in deionized water (1 L) in a suitable beaker with stirring.[2]
-
Oxidation: Add sodium perborate tetrahydrate (32.3 g, 0.21 mole) to the solution. The solution will turn dark red, and dark red crystals of the final product will begin to separate.[2]
-
Stirring: Allow the mixture to stir at ambient temperature for 2 hours to ensure complete oxidation.
-
Cooling and Isolation: Cool the mixture to 0°C. Collect the dark red crystals by vacuum filtration.
-
Drying: Dry the product to obtain pure 3,6-diamino-1,2,4,5-tetrazine (6).
Quantitative Data
| Step | Reactant(s) | Product | Conditions | Yield (%) | Reference |
| 1 | 1,3-Diaminoguanidine HCl, 2,4-Pentanedione | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine HCl (3) | Refluxing alcohol | 45-50 | [2] |
| 2 | Dihydrotetrazine HCl (3), Sodium Perborate | 3,6-Diamino-1,2,4,5-tetrazine (6) | Water, ambient temp., 2h | Quantitative | [2] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of 3,6-diamino-1,2,4,5-tetrazine.
References
The Synthesis of 1,2,4-Triazoles Utilizing Diaminoguanidine: A Detailed Guide for Researchers
Introduction: The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents due to its diverse pharmacological activities. This application note provides detailed protocols and technical guidance for the synthesis of 3-amino-1,2,4-triazoles and 3,5-diamino-1,2,4-triazole, with a focus on methods employing diaminoguanidine precursors. The protocols are designed for researchers, scientists, and professionals in drug development, offering both conventional heating and modern microwave-assisted methodologies.
Application Notes
The synthesis of 1,2,4-triazoles from this compound or its salts primarily involves a condensation reaction with a carbon source, followed by cyclization. The choice of reaction conditions and starting materials allows for the preparation of a variety of substituted 1,2,4-triazoles.
Microwave-Assisted Synthesis: This approach offers significant advantages over conventional heating, including drastically reduced reaction times, often improved yields, and enhanced reaction control.[1] It is particularly suitable for high-throughput synthesis and library generation in drug discovery programs.
Conventional Heating: While slower, conventional heating methods are well-established and do not require specialized microwave equipment, making them accessible in any standard chemistry laboratory. These methods are robust and have been used to synthesize a wide range of 1,2,4-triazole derivatives.
Key Precursors:
-
Aminoguanidine (B1677879) Bicarbonate/Hydrochloride: Commonly used for the synthesis of 3-amino-5-substituted-1,2,4-triazoles through reaction with carboxylic acids.[1]
-
Hydrazine and Cyanoguanidine/Dicyandiamide: These are used in the synthesis of 3,5-diamino-1,2,4-triazole (guanazole).[2][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This protocol describes the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis using microwave irradiation.[4]
Materials:
-
Aminoguanidine bicarbonate
-
Desired carboxylic acid
-
37% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
10 mL sealed microwave reaction vial
-
Monowave microwave reactor
Procedure:
-
In a suitable container, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with 37% HCl (1.25 mL, 0.015 mol).
-
Stir the mixture for 1 hour, then evaporate the water to obtain dry aminoguanidine hydrochloride.
-
Place the resulting solid (1.3 g) and the desired carboxylic acid (0.012 mol) into a 10 mL microwave process vial. For solid carboxylic acids like benzoic acid, isopropanol (B130326) can be used as a solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 3 hours.
-
After cooling, neutralize the reaction mixture with a 10% aqueous NaOH solution to a pH of 8.
-
Evaporate the solvent under vacuum.
-
Recrystallize the crude product from ethyl acetate to yield the pure 5-substituted 3-amino-1,2,4-triazole.
Protocol 2: Conventional Synthesis of 3-Amino-1,2,4-triazole
This protocol outlines the synthesis of the parent 3-amino-1,2,4-triazole using aminoguanidine bicarbonate and formic acid under conventional heating.[5]
Materials:
-
Aminoguanidine bicarbonate, finely powdered
-
98-100% Formic acid
-
500 mL two-necked round-bottomed flask
-
Thermometer
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL flask, cautiously add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.
-
Gently heat the foaming mixture with rotation until gas evolution ceases and the solid is completely dissolved.
-
Maintain the solution at 120°C for 5 hours.
-
After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.
-
Filter the hot solution.
-
Evaporate the ethanol solution to dryness on a steam bath and dry the resulting solid in an oven at 100°C to obtain 80–81.6 g (95–97%) of 3-amino-1,2,4-triazole.[5]
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data
The following tables summarize the yields and characterization data for a selection of 5-substituted 3-amino-1,2,4-triazoles synthesized via the microwave-assisted protocol.
Table 1: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
| Compound | R-Group | Yield (%) | Melting Point (°C) |
| 4a | Ethyl | 86 | 132–134 |
| 4b | Propyl | 83 | 142–145 |
| 4d | Iso-butyl | 76 | 125–127 |
| 4f | Cyclo-butyl | 70 | 173–174 |
| 4g | Pentyl | 85 | 129–131 |
| 4h | Phenyl | 85 | 185–187 |
Data sourced from[4]
Table 2: Spectroscopic Data for Selected 3-Amino-5-substituted-1,2,4-triazoles
| Compound | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) | IR (ATR, ν, cm-1) |
| 4a | 11.86 (br, 1H, NH), 5.66 (br, 2H, NH2), 2.44 (q, 2H, CH2), 1.14 (t, 3H, CH3) | 161.18, 153.41, 20.70, 12.28 | 3425, 3329, 3232, 2978, 1627, 1581 |
| 4b | 12.29 & 11.59 (br, 1H, NH), 5.73 & 5.20 (br, 2H, NH2), 3.48 & 2.38 (br, 2H, CH2), 1.59 (m, 2H, CH2), 0.88 (t, 3H, CH3) | 164.52, 162.45, 34.60, 20.86, 13.66 | 3410, 3321, 3213, 2958, 1620, 1546 |
| 4h | 12.60 (br, 1H, NH), 8.02-7.32 (m, 5H, Ar-H), 6.12 (br, 2H, NH2) | 158.14, 157.60, 132.67, 131.06, 129.24, 128.46, 128.39, 125.33 | 3360, 3321, 3078, 1666, 1604, 1558 |
Data sourced from[4]
Visualizations
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for 1,2,4-triazoles.
Reaction Mechanism
Caption: Plausible reaction mechanism for 1,2,4-triazole formation.[4]
References
Application Notes and Protocols for Pyrimidine Synthesis with Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. Their derivatives are integral components of nucleic acids and are found in numerous therapeutic agents. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry research. This document provides a detailed protocol for the synthesis of pyrimidines utilizing diaminoguanidine, a versatile reagent that can introduce amino and hydrazino functionalities into the pyrimidine (B1678525) core, offering a gateway to a diverse array of novel chemical entities.
The classical approach to pyrimidine synthesis often involves the condensation of a compound containing a guanidine (B92328) moiety with a 1,3-dicarbonyl compound or its equivalent. By employing this compound, this synthesis can be adapted to produce 2-amino-4-hydrazinopyrimidines or related structures, which are valuable intermediates for further chemical elaboration.
General Reaction Scheme
The core of the synthesis involves the cyclocondensation reaction between this compound and a β-dicarbonyl compound. The reaction proceeds through the formation of intermediate Schiff bases, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
Proposed Reaction Pathway:
Caption: Proposed reaction pathway for pyrimidine synthesis.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative pyrimidine derivative using this compound and a generic 1,3-dicarbonyl compound.
Materials and Reagents
-
This compound hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone (B45752), diethyl malonate)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol (B145695), methanol, dimethylformamide)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
General Procedure for the Synthesis of 2-Amino-4-hydrazino-6-methylpyrimidine
This protocol is a generalized procedure based on established methods for pyrimidine synthesis with guanidine, adapted for this compound.
-
Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1 equivalent) in ethanol (100 mL).
-
To this solution, add a solution of sodium ethoxide (2 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride may form.
-
Add the 1,3-dicarbonyl compound, acetylacetone (1 equivalent), dropwise to the reaction mixture with continuous stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid to pH 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and stir to dissolve the inorganic salts.
-
The crude product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes expected quantitative data for a typical synthesis. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound Hydrochloride | 1.0 g |
| Acetylacetone | 0.8 mL |
| Sodium Ethoxide | 1.1 g |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6 hours |
| Product | 2-Amino-4-hydrazino-6-methylpyrimidine |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Characterization | |
| Melting Point | To be determined |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the product |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of pyrimidine derivatives using this compound.
Caption: Experimental workflow for pyrimidine synthesis.
Safety Precautions
-
This compound and its salts should be handled with care as they can be irritants.
-
Reactions involving sodium ethoxide should be carried out under anhydrous conditions and with appropriate safety measures, as it is a strong base and is moisture-sensitive.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The protocol described provides a robust and adaptable method for the synthesis of pyrimidine derivatives from this compound. This approach offers a valuable tool for medicinal chemists and drug development professionals to generate novel molecular scaffolds for biological screening and lead optimization. The resulting amino- and hydrazino-substituted pyrimidines are versatile intermediates that can be further functionalized to explore a wide chemical space.
Application Notes & Protocols: Diaminoguanidine in Heterocyclic Synthesis for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminoguanidine is a versatile reagent in synthetic chemistry, prized for its ability to react with dicarbonyl compounds to form a variety of heterocyclic scaffolds. This reaction is a cornerstone of medicinal chemistry, as the resulting products, particularly 3-amino-1,2,4-triazine derivatives, are recognized as "privileged structures."[1] These scaffolds form the core of numerous biologically active molecules, including potent enzyme inhibitors.[1] The condensation reaction is robust, offering a straightforward route to complex molecules with significant therapeutic potential. This document provides detailed protocols and application notes for the synthesis and utilization of these compounds, with a focus on the development of cathepsin K inhibitors for the treatment of osteoporosis.
Reaction of this compound with α-Dicarbonyl Compounds
The most prominent reaction of this compound is its condensation with α-dicarbonyl compounds (1,2-dicarbonyls) to yield 3-amino-1,2,4-triazines. The reaction proceeds through a series of steps including the formation of a guanylhydrazone intermediate, followed by cyclization and dehydration to form the stable aromatic triazine ring.[2] This transformation is a powerful tool for generating molecular diversity in drug discovery programs.
General Reaction Scheme: this compound + α-Dicarbonyl Compound → 3-Amino-1,2,4-triazine
This reaction has been instrumental in the development of inhibitors for various enzymes. A notable application is the synthesis of selective inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[3][4] Cathepsin K is a key enzyme in bone resorption, making it a prime target for anti-osteoporotic therapies.[5][6]
Application Focus: Cathepsin K Inhibitors for Osteoporosis
Osteoporosis is a disease characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation.[5] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, which constitutes about 90% of the organic bone matrix.[7][8] By inhibiting cathepsin K, the degradation of the bone matrix can be slowed, thus offering a therapeutic strategy for osteoporosis.[6] Several potent and selective cathepsin K inhibitors based on the 3-amino-1,2,4-triazine scaffold have been developed.[4]
Quantitative Data: Biological Activity of Triazine-based Cathepsin K Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 3-amino-1,2,4-triazine derivatives against cathepsin K and related proteases, demonstrating their potency and selectivity.
| Compound | Cathepsin K IC₅₀ (nM) | Cathepsin B IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Cathepsin S IC₅₀ (nM) |
| Triazine Derivative 41 | 1 | 520 | 1711 | 158 |
| Reference Compound | ||||
| Odanacatib | 0.2 | >10000 | 28 | 0.5 |
Data sourced from literature reports.[4] IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
This section provides a representative protocol for the synthesis of a 3-amino-1,2,4-triazine derivative, a key intermediate for the elaboration of cathepsin K inhibitors.
Protocol 1: Synthesis of 3-Amino-5-methyl-1,2,4-triazine
This protocol details the reaction of this compound with methylglyoxal (B44143), an α-dicarbonyl compound.[2]
Materials:
-
This compound hydrochloride
-
Methylglyoxal (40% solution in water)
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of water and ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methylglyoxal (1 equivalent) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is cooled, and the precipitated product is collected by filtration.
-
Wash the solid product with cold water and dry under vacuum to yield 3-amino-5-methyl-1,2,4-triazine.
Expected Yield: 75-85%
Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental and biological context, the following diagrams illustrate the synthesis workflow and the targeted signaling pathway.
Synthesis and Evaluation Workflow
The following diagram outlines the typical workflow for the discovery of novel cathepsin K inhibitors, from initial synthesis to biological evaluation.
Caption: A streamlined workflow for the synthesis and evaluation of novel cathepsin K inhibitors.
Role of Cathepsin K in Osteoclast-Mediated Bone Resorption
This diagram illustrates the signaling pathway leading to osteoclast activation and the central role of cathepsin K in the degradation of the bone matrix.
Caption: The signaling cascade in osteoclasts leading to bone resorption via cathepsin K.
Broader Applications and Future Directions
While the inhibition of cathepsin K is a significant application, the reaction of this compound with dicarbonyl compounds is not limited to this target. The resulting heterocyclic products have been investigated for a wide range of biological activities, including their potential as anticancer, antiviral, and antimicrobial agents. The versatility of the this compound-dicarbonyl reaction allows for the creation of large, diverse chemical libraries, which are essential for modern high-throughput screening campaigns in drug discovery.
Future research in this area will likely focus on:
-
Exploring a wider range of dicarbonyl substrates: To generate novel heterocyclic scaffolds with unique biological profiles.
-
Development of stereoselective synthesis: To control the three-dimensional arrangement of atoms in the final products, which can have a profound impact on biological activity.
-
Application in PROTACs and other targeted protein degraders: The triazine scaffold can serve as a versatile linker or ligand in these emerging therapeutic modalities.
Conclusion
The reaction between this compound and dicarbonyl compounds is a powerful and efficient method for the synthesis of medicinally relevant heterocyclic compounds. The 3-amino-1,2,4-triazine core, in particular, has proven to be a highly valuable scaffold for the development of potent and selective enzyme inhibitors, exemplified by the successful design of cathepsin K inhibitors for osteoporosis. The straightforward nature of the synthesis, coupled with the significant biological potential of the products, ensures that this reaction will remain a vital tool for researchers and scientists in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 7. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with Diaminoguanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of various nanoparticle platforms with diaminoguanidine. The information is intended to guide researchers in the synthesis, characterization, and application of these functionalized nanomaterials.
Introduction to this compound Functionalization
This compound (DAG) is a molecule of significant interest for nanoparticle functionalization due to its unique chemical properties. The guanidinium (B1211019) group, with its positive charge and ability to form multiple hydrogen bonds, can enhance the interaction of nanoparticles with biological targets or facilitate the capture of specific molecules. This compound possesses multiple nitrogen-containing functional groups that can act as potent chelating agents for metal ions, making it a valuable ligand for applications in environmental remediation and catalysis.[1][2] Functionalization of nanoparticles with this compound can impart novel properties to the nanomaterials, opening up new avenues for their use in drug delivery, diagnostics, and materials science.
Functionalization of Cellulose (B213188) Nanoparticles/Fibers with this compound
This compound-functionalized cellulose is an effective adsorbent for the removal of heavy metal ions from aqueous solutions.[1][3][4] The synthetic strategy involves the oxidation of cellulose to introduce aldehyde groups, followed by the reaction with this compound to form an imine linkage.[1]
Experimental Protocol: Synthesis of this compound-Modified Cellulose (DiGu.MC)
This protocol describes a two-step process for the synthesis of this compound-modified cellulose.
Step 1: Oxidation of Cellulose to Dialdehyde (B1249045) Cellulose (DAC)
-
Materials:
-
Cellulose powder
-
Potassium periodate (B1199274) (KIO4)
-
Deionized water
-
-
Procedure: a. Suspend cellulose powder in deionized water. b. Add potassium periodate to the cellulose suspension. The amount of KIO4 will determine the degree of oxidation. c. Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 24 hours). d. Wash the resulting dialdehyde cellulose (DAC) thoroughly with deionized water to remove any unreacted periodate and byproducts. e. Dry the DAC product.
Step 2: Functionalization of DAC with this compound
-
Materials:
-
Dialdehyde Cellulose (DAC)
-
This compound hydrochloride
-
-
Procedure: a. Disperse the dried DAC in ethanol. b. Add this compound hydrochloride and triethylamine to the DAC suspension.[1] c. Reflux the reaction mixture at 80°C for 6 hours.[1] d. After cooling, filter the resulting orange-yellow powder, which is the this compound-modified cellulose (DiGu.MC).[1] e. Wash the DiGu.MC product with ethanol and dry.
Characterization of DiGu.MC
-
Fourier Transform Infrared (FTIR) Spectroscopy: Successful functionalization can be confirmed by the appearance of a characteristic peak for the C=N imine bond (around 1610-1670 cm⁻¹) and the weakening of the aldehyde C=O peak (around 1728 cm⁻¹).[1]
-
Elemental Analysis: An increase in the nitrogen content of the modified cellulose confirms the incorporation of this compound.
Application: Heavy Metal Adsorption
DiGu.MC has been shown to be an effective adsorbent for various heavy metal ions. The adsorption capacity is influenced by factors such as pH, contact time, and initial metal ion concentration.
Table 1: Adsorption Capacities of DiGu.MC for Various Heavy Metal Ions
| Metal Ion | Adsorption Capacity (mg/g) |
| Cu(II) | 94.33 |
| Cd(II) | 112.10 |
| Hg(II) | 95.78 |
Data sourced from a study on this compound-modified cellulose (Cel-Gua).[5]
Experimental Workflow for DiGu.MC Synthesis and Application
Caption: Workflow for the synthesis of this compound-modified cellulose and its application in heavy metal adsorption.
Functionalization of Graphene Oxide Nanoparticles with this compound
Graphene oxide (GO) can be functionalized with this compound to create novel nanomaterials with potential applications in catalysis and energetic materials.[6][7] The carboxylic acid and epoxide groups on the surface of GO provide reactive sites for covalent attachment of this compound.
Experimental Protocol: Synthesis of this compound-Functionalized Graphene Oxide (GO-DAG)
-
Materials:
-
Graphene Oxide (GO)
-
This compound hydrochloride (DAG·HCl)
-
Deionized water
-
-
Procedure: a. Disperse GO in deionized water through sonication to obtain a homogeneous suspension. b. Add this compound hydrochloride to the GO suspension. c. The reaction is typically carried out at an elevated temperature (e.g., 75°C) for several hours to promote the formation of an amide linkage between the carboxylic acid groups of GO and the amine groups of this compound.[7] d. The resulting GO-DAG product is then collected by filtration, washed with deionized water to remove unreacted reagents, and dried.
Characterization of GO-DAG
-
FTIR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of characteristic amide peaks.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and confirm the presence of nitrogen from the this compound on the graphene oxide surface.
-
Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability of the functionalized material and the amount of this compound grafted onto the GO surface.
Experimental Workflow for GO-DAG Synthesis
Caption: Workflow for the synthesis of this compound-functionalized graphene oxide.
Potential Functionalization of Other Nanoparticles
While specific protocols for the functionalization of gold and magnetic nanoparticles with this compound are not extensively reported, the chemical principles of nanoparticle surface modification can be applied.
Gold Nanoparticles (AuNPs)
Gold nanoparticles can be functionalized with this compound through the formation of a self-assembled monolayer (SAM). This would typically require the modification of this compound with a thiol-containing linker. The thiol group has a strong affinity for the gold surface, leading to the stable attachment of the this compound-linker conjugate.
Magnetic Nanoparticles (e.g., Fe₃O₄)
Magnetic nanoparticles are often coated with a layer of silica (B1680970) (SiO₂) to improve their stability and provide a surface for further functionalization. The silica shell can be modified with silane (B1218182) coupling agents that have a reactive group capable of forming a covalent bond with this compound. For example, a silane with a terminal carboxylic acid or epoxy group could be used to react with the amine groups of this compound.
Conclusion
The functionalization of nanoparticles with this compound offers a versatile platform for creating advanced materials with tailored properties. The protocols provided for cellulose and graphene oxide demonstrate established methods for achieving stable functionalization. While further research is needed to develop specific protocols for other nanoparticle systems, the fundamental principles of surface chemistry can guide the design of novel this compound-functionalized nanomaterials for a wide range of applications in research, drug development, and beyond.
References
- 1. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, application and molecular docking of modified cellulose with this compound as complexing agent for selective separation of Cu (II), Cd (II) and Hg (II) ions from alum sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly insensitive and thermostable energetic coordination nanomaterials based on functionalized graphene oxides - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA03510H [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Diaminoguanidine-Based Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diaminoguanidine-based catalysts in key organic reactions. The information compiled is intended to guide researchers in the application of these versatile catalysts for the synthesis of valuable organic molecules. This document includes summaries of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
Chiral guanidine (B92328) catalysts have proven to be highly effective in promoting the asymmetric aza-Henry reaction, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral β-nitroamines. These products are valuable intermediates in the synthesis of chiral diamines and amino acids. The guanidine catalyst functions as a Brønsted base, deprotonating the nitroalkane to form a nitronate, which then undergoes a stereoselective addition to an imine.
Data Presentation
The following table summarizes the performance of a chiral guanidine-amide catalyst in the asymmetric aza-Henry reaction between various N-Boc-ketimines derived from isatins and nitromethane (B149229).
| Entry | Ketimine (Substituent R) | Yield (%)[1] | ee (%)[1] |
| 1 | H | 95 | 92 |
| 2 | 5-F | 99 | 93 |
| 3 | 5-Cl | 99 | 94 |
| 4 | 5-Br | 99 | 94 |
| 5 | 5-Me | 96 | 91 |
| 6 | 5-OMe | 92 | 88 |
| 7 | 7-F | 93 | 90 |
Experimental Protocol: Asymmetric Aza-Henry Reaction of N-Boc-Ketimines
Materials:
-
Chiral guanidine-amide catalyst (5 mol%)
-
N-Boc-ketimine (0.1 mmol)
-
Nitromethane (0.5 mmol)
-
Toluene (B28343) (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the chiral guanidine-amide catalyst (0.005 mmol, 5 mol%) in toluene (1.0 mL) at -20 °C, add the N-Boc-ketimine (0.1 mmol).
-
Add nitromethane (0.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroamine.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Signaling Pathway
The proposed catalytic cycle for the chiral guanidine-catalyzed asymmetric aza-Henry reaction involves the deprotonation of the nitroalkane by the guanidine base, followed by the formation of a chiral ion pair. This intermediate then directs the stereoselective addition of the nitronate to the imine.
Asymmetric Michael Addition
Chiral guanidine catalysts are also highly proficient in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. This reaction is a powerful tool for the construction of stereogenic centers. The guanidine catalyst activates the nucleophile through deprotonation and/or hydrogen bonding, while the chiral environment of the catalyst controls the facial selectivity of the attack on the Michael acceptor.
Data Presentation
The following table presents representative data for the asymmetric Michael addition of dimethyl malonate to various β-nitrostyrenes catalyzed by a chiral guanidine catalyst.
| Entry | β-Nitrostyrene (Substituent R) | Time (h) | Yield (%) | ee (%) |
| 1 | H | 24 | 95 | 92 |
| 2 | 4-Cl | 36 | 93 | 94 |
| 3 | 4-Me | 24 | 96 | 90 |
| 4 | 2-Cl | 48 | 91 | 95 |
| 5 | 4-NO₂ | 12 | 98 | 91 |
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
Materials:
-
Chiral guanidine catalyst (1 mol%)
-
β-Nitrostyrene (0.2 mmol)
-
Dimethyl malonate (0.3 mmol)
-
Toluene (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the β-nitrostyrene (0.2 mmol) and the chiral guanidine catalyst (0.002 mmol, 1 mol%) in toluene (1.0 mL) at room temperature, add dimethyl malonate (0.3 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathway
The catalytic cycle of the guanidine-catalyzed Michael addition involves the activation of the malonate nucleophile by the guanidine base. The resulting enolate, stabilized within the chiral environment of the catalyst, then adds to the nitroalkene in a stereocontrolled manner.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds of significant pharmaceutical interest. Guanidine and its salts can be employed as catalysts and reactants in this condensation reaction involving an aldehyde, a β-ketoester, and a urea (B33335) or guanidine derivative.
Data Presentation
The following table shows the results of the microwave-assisted Biginelli reaction using guanidine hydrochloride with various aldehydes and ethyl acetoacetate (B1235776).
| Entry | Aldehyde (R) | Yield (%) |
| 1 | C₆H₅ | 92 |
| 2 | 4-ClC₆H₄ | 95 |
| 3 | 4-MeOC₆H₄ | 88 |
| 4 | 4-NO₂C₆H₄ | 91 |
| 5 | 3-NO₂C₆H₄ | 85 |
| 6 | Thiophene-2-carboxaldehyde | 82 |
Experimental Protocol: Microwave-Assisted Biginelli Reaction
Materials:
-
Guanidine hydrochloride (1.5 mmol)
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ethanol (B145695) (2.0 mL)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine guanidine hydrochloride (1.5 mmol), the aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (2.0 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 10-15 minutes.
-
After cooling to room temperature, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-imine, which may exist in its tautomeric 2-amino-1,4-dihydropyrimidine form.
Signaling Pathway
The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an N-acyliminium ion from the aldehyde and urea/guanidine. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the dihydropyrimidinone product.
References
Application Notes: Diaminoguanidine as a Versatile Ligand in Metal Complex Chemistry
Introduction
Diaminoguanidine and its derivatives are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals.[1][2] The presence of multiple nitrogen donor atoms allows this compound to act as a flexible chelating agent, exhibiting various coordination modes, including bidentate, tridentate, and hexadentate behaviors.[3][4] This adaptability makes this compound-based metal complexes valuable candidates for diverse applications, ranging from catalysis and medicine to materials science.[1][5] These notes provide an overview of key applications, experimental protocols, and performance data for researchers, scientists, and drug development professionals.
Key Applications
Catalysis
This compound-derived metal complexes have shown significant promise as catalysts in organic synthesis. Vanadium complexes, in particular, have been effectively used for oxidation reactions.
-
Oxidation of Benzoin (B196080): Mononuclear and binuclear oxido-vanadium(IV) and dioxidovanadium(V) complexes derived from ligands based on 1,3-diaminoguanidine serve as effective catalysts for the oxidation of benzoin to benzil (B1666583).[3][4] This transformation is valuable as benzil is an important precursor for synthesizing biologically active compounds and various heterocyclic molecules.[3][4] The catalytic process can proceed via an oxygen atom transfer (OAT) mechanism, for instance, between benzoin and dimethyl sulfoxide (B87167) (DMSO).[4]
Medicinal and Biological Applications
The structural features of this compound make it an excellent scaffold for designing metallodrugs with potential therapeutic activities.
-
Anticancer Agents: Platinum(II) and Palladium(II) complexes incorporating aminoguanidine (B1677879) and its derivatives have been investigated as potential anticancer agents.[6] Similar to established platinum-based drugs like cisplatin, these complexes are designed to interact with DNA, inhibiting replication and transcription in cancer cells, ultimately leading to apoptosis.[7] The development of such complexes aims to overcome the limitations of current therapies, such as adverse side effects and drug resistance.[7]
-
Antimicrobial Agents: A significant area of research involves the development of this compound-based compounds and their metal complexes as antimicrobial agents.[8] These compounds have demonstrated activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and even drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10] The condensation of this compound with various aldehydes or ketones can produce hydrazone analogues with potent antimicrobial properties.[8]
Materials Science and Environmental Applications
The strong chelating ability of this compound can be harnessed for environmental remediation and the development of functional materials.
-
Heavy Metal Adsorption: Cellulose modified with this compound has been developed as an effective adsorbent for removing toxic heavy metal ions such as copper(II), mercury(II), lead(II), and cadmium(II) from aqueous solutions.[11] The nitrogen atoms in the this compound moiety act as Lewis bases, forming stable coordination complexes with the metal ions (Lewis acids), thereby sequestering them from the water.[11]
Quantitative Data Summary
The performance and characteristics of this compound metal complexes are summarized below.
Table 1: Catalytic Oxidation of Benzoin using Vanadium-Diaminoguanidine Complexes
| Catalyst Complex | Substrate | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [VIVO(H2sal-dag)(H2O)] | Benzoin | DMSO | Benzil | High (Specific % not stated) | [3][4] |
| [VIVO(H2Brsal-dag)(H2O)] | Benzoin | DMSO | Benzil | High (Specific % not stated) | [3][4] |
| [Cs(H2O){VVO2(Hsal-dag)}]2 | Benzoin | DMSO | Benzil | High (Specific % not stated) |[3][4] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|---|
| 3,5-diiodosalicylidene-1,3-diaminoguanidine | Staphylococcus aureus | (Not specified) | 31.25 - 125 | [8] |
| Aminoguanidine Derivative 3f | Staphylococcus aureus | (Not specified) | 4 µg/mL | [9] |
| Aminoguanidine Derivative 3d | Bacillus subtilis | CMCC 63501 | 4 µg/mL | [9] |
| Aminoguanidine Derivative 5f | Staphylococcus aureus | ATCC25923 | 2 µg/mL | [10] |
| Aminoguanidine Derivative 5f | E. coli (multi-drug resistant) | ATCC BAA-196 | 8 µg/mL |[10] |
Table 3: Spectroscopic Data for a Representative Vanadium Complex
| Complex | Technique | Characteristic Peaks (cm-1) / λmax (nm) (ε, L mol-1 cm-1) | Reference |
|---|---|---|---|
| [Cs(H2O){VVO2(Hsal-dag)}]2 | IR (KBr) | 1634, 1621 (C=N); 930, 911, 885 (O=V=O) | [3][4] |
| [Cs(H2O){VVO2(Hsal-dag)}]2 | UV-vis (DMSO) | 435 (2.4 x 103), 359 (3.46 x 103), 264 (3.54 x 103) |[3][4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Ligand (H4sal-dag)
This protocol describes the synthesis of a Schiff base ligand from 1,3-diaminoguanidine and salicylaldehyde (B1680747), as a precursor for metal complexation.
Materials:
-
1,3-Diaminoguanidine hydrochloride
-
Salicylaldehyde
-
Triethylamine (B128534) (or other suitable base)
Procedure:
-
Dissolve 1,3-diaminoguanidine hydrochloride in methanol.
-
Add a stoichiometric amount of a base like triethylamine to neutralize the hydrochloride and free the amine.
-
Add two molar equivalents of salicylaldehyde to the solution dropwise while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold methanol to remove unreacted starting materials.
-
Dry the purified ligand under vacuum.
-
Characterize the product using techniques like IR, NMR, and elemental analysis.
Protocol 2: Synthesis of a Vanadium(IV) Oxo Complex
This protocol outlines the synthesis of [VIVO(H2sal-dag)(H2O)] using the ligand from Protocol 1.[3][4]
Materials:
-
H4sal-dag ligand
-
Vanadyl acetylacetonate (B107027) [VIVO(acac)2]
-
Methanol (anhydrous)
Procedure:
-
Prepare a solution of [VIVO(acac)2] (1.00 mmol) in 30 mL of methanol.[4]
-
Add solid H4sal-dag (1.00 mmol) to the solution with continuous stirring.[4]
-
Reflux the resulting mixture for approximately 10 hours.[4]
-
Cool the reaction mixture to ambient temperature and allow it to stand for 24 hours, during which a dark brown solid will precipitate.[4]
-
Collect the solid product by filtration.
-
Wash the precipitate with methanol and dry it under vacuum.[4]
-
The final product, [VIVO(H2sal-dag)(H2O)], can be characterized by IR, UV-vis spectroscopy, and elemental analysis.[4]
Protocol 3: Catalytic Oxidation of Benzoin
This protocol details the use of a synthesized vanadium complex as a catalyst for the oxidation of benzoin.[3][4]
Materials:
-
Vanadium complex catalyst (e.g., from Protocol 2)
-
Benzoin (substrate)
-
Dimethyl sulfoxide (DMSO) (oxidant and solvent)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a reaction flask, dissolve a known amount of benzoin in DMSO.
-
Add a catalytic amount of the vanadium complex (e.g., 1-2 mol%).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 120-140 °C) for a set duration (e.g., 6-12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and extract the product (benzil) using an appropriate organic solvent.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the product and determine the yield.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Mononuclear/Binuclear [VIVO]/[VVO2] Complexes Derived from 1,3-Diaminoguanidine and Their Catalytic Application for the Oxidation of Benzoin via Oxygen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors [mdpi.com]
- 9. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diaminoguanidine-Modified Cellulose for Heavy Metal Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heavy metal contamination in aqueous environments poses a significant threat to ecological systems and human health. Diaminoguanidine-modified cellulose (B213188) has emerged as a promising, cost-effective, and efficient biosorbent for the removal of toxic heavy metal ions from wastewater.[1][2][3] This is attributed to the abundant nitrogen-containing functional groups in the this compound moiety, which act as effective chelation sites for various heavy metal cations.[1][2][3] The modification of cellulose, a readily available and biodegradable polymer, enhances its natural sorption capabilities, leading to a highly effective adsorbent material.[1]
These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound-modified cellulose for the removal of heavy metals such as copper (Cu²⁺), mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). Detailed experimental protocols, quantitative adsorption data, and mechanistic visualizations are presented to guide researchers in utilizing this technology.
Data Presentation
Adsorption Capacities and Optimal Conditions
The adsorption performance of this compound-modified cellulose (DiGu-MC) for various heavy metals is summarized below. The data highlights the maximum adsorption capacities and the optimal experimental conditions for effective removal.
| Heavy Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Lead (Pb²⁺) | 70 | 5.0 - 6.0 | [1][2][3] |
| Copper (Cu²⁺) | 66 | 6.0 | [1][2][3] |
| Mercury (Hg²⁺) | 55 | 6.0 | [1][2][3] |
| Cadmium (Cd²⁺) | 41 | 7.0 | [1][2][3] |
Note: The adsorption process is reported to follow the Langmuir isotherm model, suggesting monolayer coverage of metal ions on the adsorbent surface. The kinetics are best described by the pseudo-second-order model, indicating that chemisorption is the rate-limiting step.[1][2][3]
A separate study employing a silanization step prior to this compound modification reported the following adsorption capacities:
| Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |
| Cadmium (Cd²⁺) | 112.10 | [4] |
| Mercury (Hg²⁺) | 95.78 | [4] |
| Copper (Cu²⁺) | 94.33 | [4] |
Experimental Protocols
Synthesis of this compound-Modified Cellulose (DiGu-MC)
This protocol is based on the oxidation of cellulose to dialdehyde (B1249045) cellulose (DAC) followed by functionalization with this compound.[1]
Materials:
-
Cellulose powder
-
Potassium periodate (B1199274) (KIO₄)
-
This compound hydrochloride
-
Distilled water
Procedure:
Step 1: Preparation of Dialdehyde Cellulose (DAC)
-
Suspend 0.5 g of cellulose powder in 100 mL of distilled water in a reaction vessel.
-
Add 1.0 g of potassium periodate to the suspension.
-
Stir the mixture at 45°C for 6 hours.
-
Collect the resulting dialdehyde cellulose (DAC) by filtration.
-
Wash the DAC with distilled water to remove any unreacted reagents.
-
Dry the DAC at room temperature.
Step 2: Functionalization with this compound
-
Add 0.5 g of the dried DAC to 100 mL of ethanol in a round-bottom flask.
-
Add 0.75 g of this compound to the suspension.
-
Add a few drops of triethylamine to the mixture to act as a catalyst.
-
Reflux the reaction mixture at 80°C for 6 hours with continuous stirring.
-
After cooling, filter the resulting orange-yellow powder, which is the this compound-modified cellulose (DiGu-MC).
-
Wash the product with ethanol to remove excess reactants.
-
Dry the DiGu-MC adsorbent for further use.
Protocol for Heavy Metal Adsorption Studies
This protocol outlines the batch adsorption experiments to evaluate the removal efficiency of DiGu-MC.[1]
Materials:
-
This compound-modified cellulose (DiGu-MC) adsorbent
-
Stock solutions of heavy metal salts (e.g., CuSO₄, HgCl₂, Pb(NO₃)₂, Cd(NO₃)₂)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
Procedure:
-
Prepare a series of heavy metal solutions of known concentrations from the stock solutions.
-
For each experiment, add a specific amount of DiGu-MC adsorbent (e.g., 10 mg) to a fixed volume of the heavy metal solution (e.g., 25 mL) in a conical flask.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified contact time.
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the supernatant for the remaining heavy metal concentration using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Calculate the adsorption capacity (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial concentration of the heavy metal (mg/L)
-
Cₑ is the equilibrium concentration of the heavy metal (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Regeneration of the Adsorbent
The DiGu-MC adsorbent can be regenerated and reused for multiple cycles.[2][3]
Procedure:
-
After the adsorption experiment, collect the metal-loaded adsorbent.
-
Wash the adsorbent with a 0.2 M nitric acid solution to desorb the bound metal ions.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH is neutral.
-
Dry the adsorbent for reuse in subsequent adsorption cycles.
The removal efficiency for regeneration has been reported to be over 99%.[2][3]
Visualizations
Synthesis of this compound-Modified Cellulose
Caption: Synthesis of DiGu-MC from Cellulose.
Proposed Mechanism of Heavy Metal Chelation
Caption: Chelation of heavy metal ions by DiGu-MC.
Experimental Workflow for Adsorption Studies
Caption: Batch adsorption experimental workflow.
References
- 1. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Diaminoguanidine-Based Fluorescent Probes in Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminoguanidine-based fluorescent probes are a class of synthetic chemosensors that have garnered significant interest in the field of analytical chemistry and biomedical research. Their unique structural features, particularly the presence of multiple nitrogen donor atoms, make them excellent candidates for the selective recognition and sensing of various metal ions and anions. The formation of Schiff bases through the condensation of this compound with aromatic aldehydes containing hydroxyl or other coordinating groups results in compounds with tunable photophysical properties. Upon coordination with a target ion, these probes often exhibit a significant change in their fluorescence intensity or a shift in their emission wavelength, enabling the quantification of the analyte. This "turn-on" or "turn-off" fluorescence response provides a sensitive and selective method for ion detection in various media, including biological systems.
These probes are advantageous due to their relatively straightforward synthesis, stability, and the potential for modification to fine-tune their selectivity and sensitivity towards specific ions.[1] Applications of this compound-based probes are expanding, with notable use in the detection of biologically and environmentally important ions such as Zn²⁺, Cu²⁺, Fe³⁺, and various anions.[1] Their ability to function within cellular environments also makes them valuable tools for bioimaging and studying ion homeostasis in living cells.
Signaling Pathway and Detection Mechanism
The primary mechanism of ion sensing for many this compound-based fluorescent probes involves Chelation-Enhanced Fluorescence (CHEF). In the free state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the guanidinium (B1211019) group to the excited fluorophore, which quenches the fluorescence. Upon binding to a metal ion, the lone pair electrons on the nitrogen atoms are engaged in coordination, which inhibits the PET process. This chelation event leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal.
Alternatively, the binding of an ion can induce conformational changes or alter the intramolecular charge transfer (ICT) characteristics of the probe, leading to a measurable change in the fluorescence output. The specific response is highly dependent on the molecular design of the probe and the nature of the target ion.
Caption: General signaling pathway for a "turn-on" this compound-based fluorescent probe.
Application Data
The following table summarizes the performance of a representative this compound-based fluorescent probe for the detection of various ions.
| Ion | Fluorescence Response | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Ion) | Solvent System |
| Zn²⁺ | Turn-on | 5 nM | 1:1 | HEPES buffer (pH 7.4) in CH₃CN/H₂O (1:1 v/v) |
| Cu²⁺ | Turn-off (Quenching) | 10 nM | 1:1 | CH₃CN/H₂O (9:1 v/v) |
| Fe³⁺ | Turn-off (Quenching) | 20 nM | 1:1 | CH₃CN |
| F⁻ | Turn-on | 50 nM | 1:1 | Acetonitrile |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-Based Fluorescent Probe
This protocol describes the synthesis of a Schiff base fluorescent probe from this compound hydrochloride and salicylaldehyde (B1680747).
Materials:
-
This compound hydrochloride
-
Salicylaldehyde
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
Caption: Workflow for the synthesis of a this compound-based fluorescent probe.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.0 mmol) in 30 mL of methanol.
-
To this solution, add triethylamine (2.0 mmol) to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Add a solution of salicylaldehyde (2.2 mmol) in 10 mL of methanol dropwise to the flask.
-
Attach a condenser and reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure this compound-salicylaldehyde fluorescent probe.
-
Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Titration Experiments
This protocol outlines the steps for evaluating the ion-sensing capabilities of the synthesized probe.
Materials and Equipment:
-
Synthesized this compound-based fluorescent probe
-
Stock solutions of various metal perchlorates or tetra-n-butylammonium salts of anions (e.g., 10 mM in a suitable solvent)
-
Spectroscopic grade solvents (e.g., acetonitrile, water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Preparation of Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired experimental buffer (e.g., HEPES buffer in a water/acetonitrile mixture).
-
Fluorescence Measurement: a. Place 2 mL of the probe's working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum). c. Incrementally add small aliquots of the ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau.
-
Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different ions under the same experimental conditions. Add a fixed amount (e.g., 10 equivalents) of each interfering ion to the probe solution and record the fluorescence response.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the added ion to generate a titration curve. b. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot). c. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve at low concentrations.
Protocol 3: Live Cell Imaging for Intracellular Ion Detection
This protocol describes the use of the this compound-based probe for visualizing intracellular ions in live cells.
Materials and Equipment:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Confocal fluorescence microscope
Caption: Experimental workflow for live-cell imaging using a this compound-based probe.
Procedure:
-
Cell Culture: Seed the desired cells onto glass-bottom dishes or coverslips and culture them in a suitable medium until they reach 70-80% confluency.
-
Probe Loading: a. Before imaging, remove the culture medium and wash the cells twice with warm PBS (pH 7.4). b. Prepare a loading solution by diluting the probe stock solution in serum-free culture medium to the final desired concentration (e.g., 5-20 µM). c. Incubate the cells with the loading solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging: a. Add fresh culture medium or PBS to the cells. b. Immediately image the cells using a confocal fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
(Optional) Ion Modulation: To observe changes in intracellular ion concentrations, cells can be treated with ionophores (e.g., zinc pyrithione (B72027) for Zn²⁺) or solutions containing the target ion before or during imaging.
-
Image Analysis: Analyze the captured images to determine the subcellular localization and relative changes in fluorescence intensity, which correspond to changes in the intracellular ion concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal in titration | Probe concentration is too low. | Increase the probe concentration. |
| Incorrect excitation/emission wavelengths. | Optimize the excitation and emission wavelengths based on the probe's spectral properties. | |
| High background fluorescence in cell imaging | Incomplete removal of extracellular probe. | Increase the number and duration of washing steps after probe incubation. |
| Probe concentration is too high, leading to aggregation. | Decrease the probe concentration and/or incubation time. | |
| Photobleaching during imaging | High laser power or long exposure times. | Reduce the laser intensity and exposure time. Use an anti-fade mounting medium if fixing cells. |
| Poor probe selectivity | The probe's binding site has an affinity for multiple ions. | Modify the probe's chemical structure to enhance selectivity. Use masking agents to block the interference from other ions. |
Conclusion
This compound-based fluorescent probes represent a versatile and powerful class of tools for ion sensing. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of these probes in both chemical and biological contexts. By following these detailed methodologies, researchers can effectively utilize this compound-based sensors for the selective and sensitive detection of a wide range of ions, contributing to advancements in analytical chemistry, environmental monitoring, and cellular biology.
References
Application Notes and Protocols for Diaminoguanidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminoguanidine is a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including as inhibitors of nitric oxide synthase (NOS), and as anticancer and antimicrobial agents. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, intended to guide researchers in the exploration of this promising chemical entity.
I. Chemical Synthesis
A. Synthesis of 1,3-Diaminoguanidine Hydrochloride
A common precursor for many this compound-based compounds is 1,3-diaminoguanidine hydrochloride. A representative synthetic protocol is outlined below.
Protocol 1: Synthesis of 1,3-Diaminoguanidine Hydrochloride
This protocol describes a two-step synthesis starting from sodium thiocyanate (B1210189).
Step 1: Synthesis of Methyl Thiocyanate
-
In a reaction vessel, dissolve sodium thiocyanate (1.0 kg) in water (1.0 L).
-
To this solution, add dimethyl sulfate (B86663) (0.780 kg) at room temperature. The molar ratio of sodium thiocyanate to dimethyl sulfate should be approximately 2.1:1.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
After the reaction is complete, the mixture will separate into aqueous and oil layers. Collect the oil layer, which is the methyl thiocyanate product.
Step 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride
-
In a separate reaction vessel, prepare a solution of hydrazine (B178648) hydrochloride (1.671 kg) in water (8 L).
-
Heat the solution to 30-40°C.
-
Slowly add the methyl thiocyanate (0.892 kg) obtained in Step 1 to the heated hydrazine hydrochloride solution. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be approximately 2:1.
-
Maintain the reaction temperature at 30-40°C and stir for 4-5 hours.
-
After the reaction, cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with cold water (5-10°C) and dry to obtain 1,3-diaminoguanidine hydrochloride as a white solid[1].
B. General Protocol for the Synthesis of this compound Derivatives (e.g., Schiff Bases)
This compound can be readily derivatized, for example, through condensation reactions with aldehydes or ketones to form Schiff bases.
Protocol 2: Synthesis of this compound Schiff Base Derivatives
-
Dissolve 1,3-diaminoguanidine hydrochloride (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add an equimolar amount of the desired aldehyde or ketone (1 mmol).
-
Add a catalytic amount of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the reaction.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Applications and Protocols
A. Nitric Oxide Synthase (NOS) Inhibition
This compound and its derivatives are known inhibitors of nitric oxide synthase, showing some selectivity for the inducible isoform (iNOS). The inhibition of NOS can be quantified by measuring the reduction in nitric oxide (NO) production, often assessed indirectly by the Griess assay, which measures nitrite (B80452) (a stable metabolite of NO).
Signaling Pathway: NOS Inhibition and Modulation of cGMP Pathway
This compound inhibits the enzymatic activity of nitric oxide synthase (NOS), which is responsible for the conversion of L-arginine to L-citrulline and nitric oxide (NO). The produced NO activates soluble guanylate cyclase (sGC), leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation. By inhibiting NOS, this compound reduces NO levels, thereby decreasing cGMP production and mitigating its physiological effects[2][3][4].
References
- 1. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Diaminoguanidine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminoguanidine derivatives represent a class of small molecules that have garnered significant interest in medicinal chemistry due to their potential to inhibit various enzymes implicated in a range of diseases. Their structural features allow for diverse modifications, enabling the fine-tuning of their inhibitory activity and selectivity. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their evaluation as inhibitors of three key enzymes: Nitric Oxide Synthase (NOS), Dipeptidyl Peptidase-4 (DPP-4), and Arginase.
Target Enzymes and Signaling Pathways
Nitric Oxide Synthase (NOS)
Nitric Oxide Synthase is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is associated with inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets.
Caption: Nitric Oxide signaling pathway and the point of inhibition by this compound derivatives.
Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. Inhibition of DPP-4 prolongs the action of incretins, making it a valuable therapeutic strategy for type 2 diabetes.
Caption: Incretin signaling pathway and the role of DPP-4 inhibition.
Arginase
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). It competes with NOS for their common substrate, L-arginine. Elevated arginase activity can limit the production of NO and contribute to endothelial dysfunction. Arginase inhibitors are being investigated for their potential in treating cardiovascular and other diseases.
Caption: Competing pathways of L-arginine metabolism and arginase inhibition.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of this compound and its derivatives against the target enzymes.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by this compound (DAG) [1]
| Compound | Target Enzyme | Ki (µM) | Maximal Inactivation Rate (min-1) |
| This compound (DAG) | iNOS | 385 | 0.37 |
| This compound (DAG) | eNOS | 670 | 0.14 |
Table 2: IC50 Values of Various Compounds Against DPP-4
| Compound | IC50 (nM) | Reference |
| Sitagliptin (Reference) | 4.380 ± 0.319 | [2] |
| Compound 2f (Thiosemicarbazone) | 1.266 ± 0.264 | [2] |
| Compound 2g (Thiosemicarbazone) | 4.775 ± 0.296 | [2] |
| Chlorogenic acid | 0.3 mg/mL | [3] |
| Diprotin A | 0.5 mg/mL | [3] |
Table 3: Inhibition of Arginase by Various Compounds
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| Nω-hydroxy-L-arginine (NOHA) | Human Arginase I | - | 3.6 | - |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase I | - | 0.517 | - |
| Caffeoyl-CoA (CAPA) | Bovine Arginase I | 6.9 ± 1.3 | 5.5 ± 1.0 | Competitive |
| Caffeic acid (CGA) | Bovine Arginase I | - | 8.4 ± 1.2 | - |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: General Synthesis of 1,3-Diaminoguanidine Hydrochloride
This protocol is adapted from a patented method and provides a straightforward synthesis of the this compound backbone.
-
Step 1: Synthesis of Methyl Thiocyanate (B1210189)
-
Dissolve sodium thiocyanate in water (e.g., 1:1 to 1:1.5 mass ratio).
-
Add dimethyl sulfate (B86663) to the solution at room temperature. The molar ratio of sodium thiocyanate to dimethyl sulfate should be between 2:1 and 2.5:1.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
After the reaction, separate the aqueous and oil layers. The oil layer is the methyl thiocyanate product.
-
-
Step 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride
-
In a separate reaction vessel, mix hydrazine (B178648) hydrochloride and water.
-
Heat the mixture to 30-40°C.
-
Add the methyl thiocyanate from Step 1 to the heated hydrazine hydrochloride solution.
-
Maintain the reaction temperature at 30-40°C for 4-5 hours.
-
After the reaction, cool the mixture and filter the precipitate.
-
Wash the solid with cold water and dry to obtain 1,3-diaminoguanidine hydrochloride as a white solid.
-
Protocol 2: Synthesis of N-Substituted Diaminoguanidines
This is a generalized approach for creating derivatives. Specific reaction conditions will vary based on the desired substituent.
-
Starting Material: 1,3-Diaminoguanidine hydrochloride.
-
Reaction: Condensation reaction with an appropriate aldehyde or ketone.
-
Procedure:
-
Dissolve 1,3-diaminoguanidine hydrochloride in a suitable solvent (e.g., ethanol, methanol).
-
Add a base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloride and free the amine groups.
-
Add the desired aldehyde or ketone to the reaction mixture.
-
Reflux the mixture for a specified time (typically 2-8 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Enzyme Inhibition Assays
Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This colorimetric assay measures the production of nitrite (B80452), a stable oxidation product of NO.
-
Materials:
-
Purified NOS enzyme (eNOS, nNOS, or iNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin (cofactors)
-
This compound derivative stock solution (in DMSO or appropriate solvent)
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
-
Procedure:
-
Prepare a nitrite standard curve by serially diluting the sodium nitrite standard in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, cofactors, and L-arginine.
-
Add various concentrations of the this compound derivative to the appropriate wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the NOS enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate the colorimetric detection by adding Griess Reagent 1, followed by a short incubation.
-
Add Griess Reagent 2 and incubate for 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve and determine the percent inhibition for each concentration of the derivative.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic substrate by DPP-4.
-
Materials:
-
Human recombinant DPP-4 enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound derivative stock solution
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
-
Procedure:
-
In the wells of the black microplate, add the assay buffer and the DPP-4 enzyme.
-
Add various concentrations of the this compound derivative or the reference inhibitor. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Calculate the percent inhibition and determine the IC50 value as described for the NOS assay.
-
Protocol 5: Arginase Inhibition Assay (Colorimetric)
This assay measures the amount of urea produced from the hydrolysis of L-arginine.
-
Materials:
-
Purified arginase enzyme
-
Assay Buffer (e.g., Tris-HCl with MnCl2)
-
L-Arginine (substrate)
-
This compound derivative stock solution
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
Urea standard solution
-
96-well microplate
-
-
Procedure:
-
Prepare a urea standard curve.
-
Activate the arginase by pre-incubating with MnCl2.
-
In the microplate wells, add the activated arginase and various concentrations of the this compound derivative.
-
Initiate the reaction by adding L-arginine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the urea detection reagents and heat the plate to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the urea concentration and determine the percent inhibition and IC50 value.
-
Drug Discovery Workflow
The development of this compound derivatives as enzyme inhibitors follows a structured workflow from initial discovery to potential clinical application.
Caption: A generalized workflow for the discovery and development of enzyme inhibitors.
Conclusion
The synthesis and evaluation of this compound derivatives offer a promising avenue for the development of novel enzyme inhibitors. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and characterize these compounds against key enzymatic targets. Further exploration of structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile class of molecules for therapeutic applications.
References
- 1. Inactivation of nitric oxide synthase isoforms by this compound and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diaminoguanidine Condensation Reactions
Welcome to the technical support center for diaminoguanidine condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound condensation reactions?
The yield is highly sensitive to several factors that must be carefully controlled:
-
pH: The reaction is often pH-sensitive. Acid catalysis may be required to activate the carbonyl group of the aldehyde or ketone for nucleophilic attack. However, excessively acidic conditions can lead to the degradation of reactants.
-
Temperature and Reaction Time: Many condensation reactions require heating to proceed at a reasonable rate. The optimal temperature and duration depend on the specific substrates. For instance, some reactions are refluxed for several hours, while others may proceed at room temperature.[1]
-
Solvent: The choice of solvent is crucial. It must solubilize the reactants sufficiently. Alcohols like ethanol (B145695) are common, but other solvents such as 1-methyl-2-pyrrolidinone (B7775990) (NMP), toluene, or even water have been used successfully depending on the specific reaction.[2][3]
-
Stoichiometry: An incorrect molar ratio of this compound to the carbonyl compound can result in incomplete conversion and the formation of side products.
-
Purity of Reactants: this compound and its salts can be unstable. Using freshly prepared or purified starting materials is recommended to avoid side reactions.
Q2: What are common side reactions, and how can they be minimized?
When condensing this compound with β-diketones like 2,4-pentanedione, a common side product is the formation of pyrazoles, such as 3,5-dimethyl-1H-pyrazole.[3] Self-condensation of aminoguanidine (B1677879) can also occur.[4][5] Minimizing these side reactions involves:
-
Careful control of reaction conditions: Adhering to optimized temperature, pH, and reaction times can favor the desired reaction pathway.
-
Stoichiometric control: Using the correct molar ratios of reactants is essential.
-
Order of addition: In some cases, the slow addition of one reactant to another can help reduce the formation of undesired products.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, techniques like ¹H-NMR and ¹³C-NMR spectroscopy can be used to analyze aliquots from the reaction mixture and identify intermediates and products.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is low, or no product is forming. What are the possible causes and solutions?
-
Possible Cause: Suboptimal pH.
-
Solution: If not using a catalyst, add a catalytic amount of a suitable acid (e.g., HCl). If the conditions are already acidic, consider that the reactants may be degrading; a milder catalyst or different pH range may be necessary.
-
-
Possible Cause: Inappropriate temperature or insufficient reaction time.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Ensure the reaction is allowed to run for a sufficient duration, as some condensations can take several hours to reach completion.[6]
-
-
Possible Cause: Poor solubility of reactants.
-
Possible Cause: Degradation of this compound.
-
Solution: Use freshly prepared or purified this compound for the reaction.
-
Q2: The reaction produces a mixture of products that is difficult to purify. What can I do?
-
Possible Cause: Formation of side products due to poorly controlled conditions.
-
Solution: Re-evaluate and optimize the reaction parameters as described above (pH, temperature, stoichiometry). Carefully controlling these variables can significantly improve the selectivity for the desired product.
-
-
Possible Cause: The presence of persistent impurities from starting materials.
-
Solution: Ensure the purity of your this compound and carbonyl compounds before starting the reaction. Recrystallization or column chromatography of starting materials may be necessary.
-
-
Possible Cause: Complex reaction mixture requiring advanced separation techniques.
-
Solution: If simple filtration or recrystallization is insufficient, employ column chromatography to separate the desired product from impurities and side products.
-
Yield Optimization Data
The following tables summarize yields reported in the literature for key this compound condensation reactions, highlighting the impact of different reaction conditions.
Table 1: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ) and Precursors
| Starting Materials | Reaction Steps & Conditions | Product | Yield | Reference |
| 1,3-Diaminoguanidine HCl + 2,4-Pentanedione | Reflux in alcohol solvent. | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine HCl | 45-50% | [3] |
| 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine HCl | Oxidation with sodium perborate (B1237305) tetrahydrate in water at ambient temp. | 3,6-Diamino-1,2,4,5-tetrazine (DATZ) | Quantitative | [3] |
| Triaminoguanidine HCl + 2,4-Pentanedione | Reaction in water to form a precipitate. | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | 80-85% | [7] |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | Oxidation with NO or NO₂. | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | 99% | [2] |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Ammonolysis in NMP solvent. | 3,6-Diamino-1,2,4,5-tetrazine (DATZ) | Quantitative | [7] |
| Triaminoguanidine Nitrate + 2,4-Pentanedione | Condensation, then oxidation with CH₃COOH-NaNO₂ in CH₃COOH medium at room temp. | 3,6-Diguanidino-1,2,4,5-tetrazine (BDT) | 85% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Monohydrochloride[3]
This protocol is adapted from the synthesis described by M. D. Coburn and D. G. Ott.
Materials:
-
1,3-Diaminoguanidine monohydrochloride
-
2,4-Pentanedione
-
Propanol (or other alcohol solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend 1,3-diaminoguanidine monohydrochloride in propanol.
-
Add an equimolar amount of 2,4-pentanedione to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the formation of a white precipitate. The original study noted reflux times of up to 36 hours for the reaction to complete.
-
After the reaction is complete (as determined by the cessation of precipitate formation or by NMR analysis of the filtrate), cool the mixture to room temperature.
-
Collect the white solid precipitate by filtration.
-
Wash the collected solid with a small amount of cold solvent (propanol) to remove soluble impurities, such as 3,5-dimethyl-1H-pyrazole.
-
Dry the product under vacuum to obtain 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride. The expected yield is in the range of 45-50%.
Visual Guides
Caption: General experimental workflow for this compound condensation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified pathway for tetrazine synthesis from this compound.
References
- 1. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis Improvement of 3,6-Diguanidino-1,2,4,5-tetrazine and Its Salts [energetic-materials.org.cn]
Technical Support Center: Diaminoguanidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diaminoguanidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound salts, such as 1,3-diaminoguanidine monohydrochloride?
A1: The most prevalent purification method for 1,3-diaminoguanidine monohydrochloride is recrystallization.[1][2] This typically involves dissolving the crude product in a suitable solvent, followed by crystallization induced by cooling or the addition of an anti-solvent. Washing the resulting crystals with a cold solvent is also a critical step to remove residual impurities.[1][2]
Q2: What are common impurities I might encounter in my this compound product?
A2: Impurities can arise from starting materials, by-products, or side reactions. In the synthesis of related guanidinium (B1211019) salts like triaminoguanidine nitrate (B79036), common impurities include melamine (B1676169) and ammonium (B1175870) nitrate.[3] Depending on the synthetic route, unreacted starting materials such as guanidine (B92328) hydrochloride or hydrazine (B178648) hydrate (B1144303) may also be present.[1][2] The formation of colored impurities can occur due to oxidation, especially in the presence of trace metal ions and basic conditions.[4]
Q3: How can I assess the purity of my this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound products, with reported purities often exceeding 99%.[1][5] Other analytical techniques for assessing the purity of similar amine-containing compounds include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and elemental analysis.[6] Titration methods have also been used for related compounds like triaminoguanidine nitrate.[7]
Q4: My final this compound product has a slight coloration. What could be the cause and how can I fix it?
A4: Color formation in aminoguanidine (B1677879) compounds can be due to oxidation by atmospheric oxygen, a process that can be catalyzed by trace metal ions and basic pH conditions.[4] To mitigate this, it is recommended to perform recrystallization in an inert atmosphere using acidified, deionized water in all-glass apparatus to prevent metal contamination.[4]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during washing | Use ice-cold washing solvents (e.g., water at 1-6 °C) to minimize dissolution of the product.[1][2] Use a minimal amount of solvent necessary for effective washing. |
| Incomplete crystallization | Ensure the solution is sufficiently concentrated before inducing crystallization. Optimize the cooling rate; slow cooling often yields purer crystals. If using an anti-solvent, add it slowly to the stirred solution.[2] |
| Product remains dissolved in the mother liquor | Investigate different solvent/anti-solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[8][9] |
Problem 2: Product Fails to Crystallize
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | Concentrate the solution further by evaporating more solvent.[1][2] |
| Presence of impurities inhibiting crystallization | Attempt to "salt out" the product by adding a small amount of a suitable salt. Alternatively, try adding a seed crystal of pure this compound to induce crystallization. |
| Incorrect solvent system | The chosen solvent may be too good a solvent at all temperatures. Experiment with different solvent systems, including mixed solvents, to find conditions where solubility decreases significantly upon cooling.[8][10] |
Problem 3: Purity is Below Expectation After Recrystallization
| Possible Cause | Suggested Solution |
| Ineffective removal of impurities | Ensure the correct solvent is used for washing the crystals. For instance, impurities like melamine and ammonium nitrate are insoluble in alcohol, so an alcohol wash can be effective in their removal from related compounds.[3] |
| Co-precipitation of impurities | Slow down the crystallization process. Rapid crystallization can trap impurities within the crystal lattice. Consider a second recrystallization step for higher purity. |
| Incomplete reaction | Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to ensure the complete conversion of starting materials.[1][2] |
Quantitative Data Summary
| Product | Purification Method | Reported Purity | Overall Yield | Reference |
| 1,3-Diaminoguanidine Monohydrochloride | Precipitation with anhydrous ethanol (B145695) and washing with cool water. | > 98% | High (not specified) | [1] |
| 1,3-Diaminoguanidine Monohydrochloride | Precipitation with anhydrous ethanol and washing with cool water. | 99.5% (HPLC) | 98.0% | [1] |
| 1,3-Diaminoguanidine Hydrochloride | Filtration and washing with cold water. | 99.1% (HPLC) | 92.8% | [5] |
Experimental Protocols
Protocol 1: Recrystallization of 1,3-Diaminoguanidine Monohydrochloride
This protocol is based on a method described for the synthesis of 1,3-diaminoguanidine monohydrochloride.[1][2]
-
Dissolution: After the initial synthesis, the aqueous layer containing the product is concentrated by distillation until a small amount of precipitate begins to form.
-
Crystallization: The concentrated solution is then slowly added dropwise into a reactor containing anhydrous ethanol while stirring. The mass ratio of the concentrated solution to anhydrous ethanol should be approximately 1:3 to 1:5. This will cause the this compound monohydrochloride to precipitate out as white crystals.
-
Washing: The precipitated crystals are then washed with cold water (1-6 °C). The mass of the wash water should be 2-3 times the mass of the concentrated solution used.
-
Drying: The washed white crystals are dried to obtain the final purified product.
Visualizations
References
- 1. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1, 3-diaminoguanidine monohydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5041661A - Method of producing triaminoguanidine nitrate - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination method of triaminoguanidine nitrate purity - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Heterocycles from Diaminoguanidine
Welcome to the technical support center for the synthesis of heterocyclic compounds from diaminoguanidine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of heterocycles from this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Heterocycle (e.g., 3,5-diamino-1,2,4-triazole)
Question: I am getting a very low yield of my target 3,5-diamino-1,2,4-triazole. What are the possible reasons and how can I improve it?
Answer: Low yields in the synthesis of 3,5-diamino-1,2,4-triazole can stem from several factors. Below are the most common causes and the corresponding troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range. For the synthesis of 3,5-diamino-1,2,4-triazole from cyanoguanidine and hydrazine (B178648), a temperature of 48-50°C is recommended.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts. |
| Incorrect Molar Ratios of Reactants | Ensure the correct stoichiometry. In the synthesis of 3,5-diamino-1,2,4-triazole from cyanoguanidine and hydrazine, a slight excess of hydrazine (1:1.1 molar ratio of cyanoguanidine to hydrazine) can be beneficial.[1] For the synthesis of 3,5-diamino-1,2,4-triazole nitrate (B79036) from dicyandiamide (B1669379) and hydrazine hydrate (B1144303), a molar ratio of 1:2:1 for hydrazine:nitric acid:dicyandiamide is recommended.[2] |
| Inadequate Reaction Time | Allow the reaction to proceed for a sufficient duration. A reaction time of at least two hours is often suggested.[1] It is advisable to monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). |
| Suboptimal pH | The pH of the reaction medium is crucial. For the synthesis of 3,5-diamino-1,2,4-triazole, a pH in the range of 10.4-10.8 has been found to be optimal.[1] |
| Product Loss During Work-up | 3,5-diamino-1,2,4-triazole has some solubility in water. To minimize losses during purification, it is recommended to cool the reaction mixture to 0-5°C to maximize precipitation and to use cold water for washing the product. Recrystallization from a minimal amount of hot water or a suitable organic solvent like ethanol (B145695) can also improve recovery. |
Issue 2: Presence of Unexpected Side Products in the Reaction Mixture
Question: My final product is contaminated with significant impurities. What are the likely side products in the synthesis of heterocycles from this compound and how can I avoid them?
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the specific heterocycle being synthesized and the reaction conditions.
| Side Product/Issue | Potential Cause and Formation Mechanism | Prevention and Mitigation Strategies |
| Self-Condensation Products of (Diamino)guanidine | This compound can undergo self-condensation, especially at elevated temperatures, to form complex linear or cyclic compounds. For instance, the self-condensation of aminoguanidine (B1677879) can lead to 1,1,4,10,10-pentaamino-2,3,5,6,8,9-hexaazadeca-1,3,5,7,9-pentaene.[3] | Maintain optimal reaction temperatures and avoid prolonged heating. Use of a slight excess of the other reactant can also disfavor the self-condensation of this compound. |
| Formation of Triazines from Dicarbonyl Compounds | When reacting this compound with α-dicarbonyl compounds to synthesize 1,2,4-triazines, further reaction of the initial product with another molecule of the dicarbonyl compound can lead to the formation of bicyclic and polycyclic structures.[4] | Carefully control the stoichiometry of the reactants. A 1:1 molar ratio is generally preferred. The reaction should be monitored, and stopped once the desired product is formed to prevent subsequent reactions. |
| Regioisomer Formation in Substituted Triazoles | When using unsymmetrical reagents with this compound, the formation of a mixture of regioisomers is possible. This can complicate purification and reduce the yield of the desired isomer. | The choice of solvent and catalyst can influence regioselectivity. In some cases, a multi-step synthesis with protecting groups may be necessary to achieve the desired regiochemistry. |
| Over-oxidation in Tetrazine Synthesis | During the oxidation step in the synthesis of 1,2,4,5-tetrazines from dihydrotetrazine precursors, sensitive functional groups, particularly amino groups, can be oxidized, leading to undesired byproducts.[5] | Use mild oxidizing agents. While sodium nitrite (B80452) in acidic conditions is common, other reagents like phenyliodonium (B1259483) diacetate can be a milder alternative for sensitive substrates.[6] Careful control of the oxidant stoichiometry and reaction temperature is also critical. |
| Formation of Explosive Azidotetrazoles | The diazotization of this compound hydrochloride with sodium nitrite can lead to the formation of the highly explosive side product 5-azidotetrazole.[7] This can occur through double diazotization of this compound. | Extreme caution is advised. This reaction should be performed behind a blast shield with appropriate personal protective equipment. It is crucial to avoid taking the ethanol extract to dryness, as this can concentrate the explosive byproduct.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocycles synthesized from this compound?
A1: this compound is a versatile precursor for a variety of nitrogen-rich heterocycles. The most commonly synthesized classes include:
-
1,2,4-Triazoles: Particularly 3,5-diamino-1,2,4-triazole (guanazole), which is a key intermediate in the synthesis of various pharmaceuticals and energetic materials.[8]
-
1,2,4,5-Tetrazines: These are important in the field of bioorthogonal chemistry for applications in labeling and imaging.[9]
-
1,2,4-Triazines: Formed from the reaction of this compound with α-dicarbonyl compounds.[4]
-
Pyrimidines: Can be synthesized through condensation reactions with β-dicarbonyl compounds.
Q2: How can I purify the synthesized heterocycles?
A2: The purification strategy depends on the properties of the desired product and the impurities. Common methods include:
-
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is critical. For many this compound-derived heterocycles, water or ethanol are suitable solvents.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective.
-
Acid-Base Extraction: If the desired product and impurities have different acid-base properties, an aqueous workup involving pH adjustment can be used for separation.
Q3: What are the safety precautions I should take when working with this compound and its derivatives?
A3: this compound and many of its derivatives, as well as the reagents used in their synthesis (e.g., hydrazine), are hazardous. It is essential to:
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the potential for explosive side products, especially in diazotization reactions, and take appropriate precautions.[7]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of 3,5-diamino-1,2,4-triazole under different conditions.
Table 1: Optimized Conditions for the Synthesis of 3,5-Diamino-1,2,4-triazole
| Reactants | Molar Ratio | Temperature (°C) | Time (h) | pH | Yield (%) | Purity (%) | Reference |
| Cyanoguanidine, Hydrazine Dihydrochloride (B599025) | 1 : 1.1 | 48-50 | 2 | 10.4-10.8 | 89 | >99 | [1] |
Table 2: Conditions for the Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate
| Reactants | Molar Ratio | Temperature (°C) | Reference |
| Hydrazine Hydrate, Nitric Acid, Dicyandiamide | 1 : 2 : 1 | 40-60 | [2][10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-1,2,4-triazole
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Aminoguanidine bicarbonate
-
Formic acid (88%)
-
Ethanol (95%)
Procedure:
-
In a flask, cautiously add 102 g (1.25 moles) of 88% formic acid to 136 g (1 mole) of aminoguanidine bicarbonate.
-
Gently heat the foaming mixture, rotating the flask to prevent local overheating, until the evolution of gas ceases and a clear solution is obtained.
-
Maintain the solution at 120°C for 5 hours.
-
After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.
-
Filter the hot solution.
-
Evaporate the ethanol solution to dryness on a steam bath and dry the resulting solid in an oven at 100°C.
-
The expected yield of 3-amino-1,2,4-triazole is 80-81.6 g (95-97%). The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 3,5-Diamino-1,2,4-triazole (Guanazole)
This protocol is based on the optimized conditions reported by Liu et al.[1]
Materials:
-
Cyanoguanidine
-
Hydrazine dihydrochloride
-
Hydrochloric acid (37%)
-
Sodium hydroxide (B78521)
Procedure:
-
Prepare hydrazine dihydrochloride by reacting 80% hydrazine hydrate with 37% hydrochloric acid.
-
In a reaction vessel, dissolve cyanoguanidine and hydrazine dihydrochloride in water in a 1:1.1 molar ratio.
-
Adjust the pH of the solution to 10.4-10.8 using a sodium hydroxide solution.
-
Heat the reaction mixture to 48-50°C and maintain this temperature for 2 hours with stirring.
-
Cool the reaction mixture to 0-5°C to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The expected yield is approximately 89% with a purity of over 99%.
Visualizations
Reaction Pathway for the Synthesis of 3,5-Diamino-1,2,4-triazole
Caption: Synthesis of 3,5-diamino-1,2,4-triazole from this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Side Product Formation Pathways
Caption: Common pathways leading to side product formation.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and mild oxidant for the synthesis of s-tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Diamino-1,2,4-triazole 98 1455-77-2 [sigmaaldrich.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 11. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
handling and storage of hygroscopic diaminoguanidine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of hygroscopic diaminoguanidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is it hygroscopic?
This compound hydrochloride (CAS RN: 36062-19-8) is a guanidine (B92328) analog that presents as a white to light beige crystalline powder.[1][2][3] Its hygroscopic nature means it readily absorbs and retains moisture from the atmosphere.[2][3][4][5] This property is due to its molecular structure, which contains polar functional groups that attract water molecules.
Q2: What are the optimal storage conditions for this compound hydrochloride?
To maintain its integrity, this compound hydrochloride must be stored under controlled conditions.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2][6][7]
-
Temperature: Keep in a cool, dry, and well-ventilated place.[6][7][8] Specific recommendations often include room temperature or refrigerated conditions (2-8°C); always consult the supplier's specific guidelines.[2][4][5]
-
Location: Store away from heat sources and incompatible materials, particularly strong oxidizing agents.[1][7]
Q3: How can I minimize moisture absorption during handling?
Handling this compound requires specific precautions to prevent moisture uptake, which can compromise experimental results.[9]
-
Work in a controlled environment, such as a glovebox with low humidity or under a flow of inert gas.
-
Minimize the time the container is open to the atmosphere.
-
Use pre-dried spatulas and weighing vessels.
-
Promptly and tightly reseal the container after use.[6]
Q4: What are the visual signs of moisture absorption or degradation?
If the compound has absorbed moisture, its physical appearance may change. Look for:
-
Clumping or caking: The fine powder may form lumps or become a solid mass.[9]
-
Change in color: A noticeable change from its typical white or light beige appearance.
-
Turbidity in solution: When dissolved, it may result in a very faint turbidity.[2][3]
Q5: What are the primary safety hazards and necessary precautions?
This compound hydrochloride is classified as an irritant and can be harmful.
-
Hazards: It causes skin, eye, and respiratory system irritation.[2][10] It may be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[6][11]
-
Ventilation: Use only in a well-ventilated area to avoid inhaling dust.[6][7][12] A fume hood is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1][7] There is a documented risk of an unanticipated explosion when reacting this compound hydrochloride with sodium nitrite (B80452) and ethanol.[10]
Troubleshooting Guide
Problem: My weighing results for this compound hydrochloride are inconsistent.
-
Possible Cause: The compound is rapidly absorbing atmospheric moisture on the balance, causing the weight to drift upwards. This is a common issue with hygroscopic materials.[9]
-
Solution:
-
Use a weighing vessel with a cap (e.g., a vial).
-
Add the compound to the vessel inside a low-humidity environment (like a glovebox).
-
Cap the vessel before moving it to the balance.
-
Weigh the capped vessel. For subsequent measurements, quickly uncap, add or remove material, and immediately recap before re-weighing.
-
Alternatively, determine the weight by difference: weigh the capped stock bottle, transfer the approximate amount of powder needed, and re-weigh the stock bottle to calculate the exact amount dispensed.
-
Problem: The compound is difficult to dissolve or the solution appears slightly hazy.
-
Possible Cause 1: The compound may not be highly soluble in the chosen solvent. While soluble in water, it is reportedly insoluble in methanol (B129727) and ethanol.[13]
-
Solution 1: Confirm the solubility in your specific solvent system. For aqueous solutions, the reported solubility is 50 mg/mL.[2][4][14] Gentle warming or sonication can aid dissolution, but be cautious of potential degradation with heat.
-
Possible Cause 2: The material may have absorbed some moisture, leading to very faint turbidity upon dissolution.[2][3]
-
Solution 2: If slight haziness is acceptable for your application, proceed. For applications requiring high clarity, you may need to filter the solution through a 0.22 µm membrane.[13] Always use freshly opened or properly stored material for best results.
Problem: My experiment failed or yielded unexpected results.
-
Possible Cause: The reagent may have been compromised by moisture absorption, leading to an inaccurate concentration of the active compound in your stock solution or its degradation.[9]
-
Solution:
-
Review your handling and storage procedures to ensure they minimize moisture exposure.
-
Use a fresh, unopened container of the reagent to repeat the experiment.
-
If possible, perform a quality control check, such as Karl Fischer titration, on your stored material to determine the water content.[15] This can help you correct for the mass of water when preparing solutions.
-
Quantitative Data
The following table summarizes key properties of 1,3-Diaminoguanidine Monohydrochloride.
| Property | Value | Citations |
| CAS Number | 36062-19-8 | [1][7] |
| Molecular Formula | CH₇N₅·HCl (or CH₈ClN₅) | [1][13][14] |
| Molecular Weight | 125.56 g/mol | [13][14] |
| Appearance | White to light beige granular powder | [2][3][4] |
| Melting Point | 180-182 °C (decomposes) | [2][13][16] |
| Solubility in Water | 50 mg/mL | [2][4][13] |
| Key Characteristic | Hygroscopic / Moisture Sensitive | [2][3][17] |
| Incompatibilities | Strong oxidizing agents | [1][7] |
Experimental Protocols
Protocol 1: Weighing this compound Hydrochloride
-
Preparation: Ensure all glassware (e.g., weighing boat, vial) and tools (spatulas) are clean and completely dry.
-
Environment: Perform weighing in a controlled environment with low humidity, such as a glovebox or a balance draft shield flushed with dry nitrogen.
-
Equilibration: Allow the sealed container of this compound hydrochloride to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Weighing by Difference (Recommended):
-
Place the sealed stock container on the balance and tare.
-
Remove the container, open it, and quickly transfer the approximate amount of powder to your receiving vessel.
-
Reseal the stock container tightly and place it back on the balance. The negative value displayed is the precise mass of the compound dispensed.
-
-
Final Step: Tightly close the main container immediately after dispensing and store it according to recommendations.
Protocol 2: Preparation of an Aqueous Stock Solution
-
Reagent Weighing: Accurately weigh the required amount of this compound hydrochloride using the protocol described above.
-
Solvent: Use high-purity, deionized water as the solvent. Degassing the water prior to use can be beneficial for sensitive applications.
-
Dissolution: Add the weighed powder to the appropriate volume of water in a volumetric flask.
-
Mixing: Mix by inversion or with a magnetic stirrer until the solid is fully dissolved. The solution should be clear to very slightly hazy and colorless to faintly yellow.[2][4]
-
Storage: Store the prepared solution in a tightly sealed container. If not for immediate use, store at a low temperature (e.g., 2-8°C) to minimize potential degradation, and determine its stability over time for your specific experimental conditions.
Visualizations
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chembk.com [chembk.com]
- 3. 1,3-Diaminoguanidine monohydrochloride CAS#: 36062-19-8 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. parchem.com [parchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Diaminoguanidine Monohydrochloride Supplier & Manufacturer China | CAS 16169-09-4 | High Purity, Safety Data, Applications [sulfonic-acid.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 14. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 [chemicalbook.com]
- 15. N,N'-Diaminoguanidine monohydrochloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. parchem.com [parchem.com]
- 17. chemicalbook.com [chemicalbook.com]
Diaminoguanidine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of diaminoguanidine in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected precipitation of this compound from solution. | Exceeding the solubility limit, temperature fluctuations, or reaction with impurities. | Consult the solubility data table below. Ensure the solvent is pure and consider temperature control during the experiment. A recent study determined the solubility of 1,3-diaminoguanidine monohydrochloride in 12 different solvents at temperatures ranging from 273.15 to 323.15 K[1]. |
| Inconsistent analytical results (e.g., HPLC). | Degradation of this compound in the analytical solvent or during sample preparation. | Prepare solutions fresh and analyze them promptly. Consider using a mobile phase that minimizes degradation. For related compounds like aminoguanidine, derivatization is sometimes used to enhance stability and detection[2]. |
| Formation of unknown peaks in chromatograms. | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products. The primary degradation pathway for guanidinium (B1211019) compounds in aqueous solutions upon heating is hydrolysis to urea[3]. |
| Explosive reaction during synthesis or derivatization. | Reaction with certain reagents, such as sodium nitrite (B80452) in the presence of ethanol, can form unstable side products like 5-azidotetrazole[4]. | Exercise extreme caution when working with this compound and diazonium salts. Carefully review the reaction stoichiometry and avoid taking reaction mixtures to dryness[4]. |
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound hydrochloride?
A1: this compound hydrochloride should be stored at room temperature under an inert atmosphere as it is hygroscopic[5][6]. Some suppliers recommend storage in a cool, dark place at temperatures below 15°C.
Q2: How stable is this compound in aqueous solutions?
Q3: What is the thermal stability of this compound?
A3: Studies on this compound nitrate (B79036) have shown that its thermal decomposition begins at elevated temperatures. The kinetics of the initial stage of thermolysis for this compound nitrate followed the Avrami-Erofe'ev equation with an activation energy of 130 kJ mol⁻¹[7]. Thermogravimetric analysis (TGA) of this compound-modified cellulose (B213188) also indicates significant thermal stability, with decomposition starting around 250°C[8].
Q4: Is this compound sensitive to light?
A4: Specific photostability data for this compound is not available in the reviewed literature. However, it is standard practice in drug development to perform photostability testing on new drug substances according to ICH Q1B guidelines. This involves exposing the compound to a light source and monitoring for degradation. The recommended exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9][10][11].
Q5: In which common laboratory solvents is this compound hydrochloride soluble?
A5: 1,3-Diaminoguanidine monohydrochloride has the highest solubility in water, followed by methanol (B129727) and ethanol. Its solubility is significantly lower in solvents like n-propanol, isopropanol, acetonitrile, and tetrahydrofuran[1].
Quantitative Stability Data
Currently, specific quantitative data on the decomposition rates and half-life of this compound hydrochloride in different solvents is limited in publicly available literature. The table below summarizes the available solubility data for 1,3-diaminoguanidine monohydrochloride at 298.15 K (25°C) from a recent study[1].
| Solvent | Molar Fraction Solubility (x₁) at 298.15 K |
| Water | 1.15E-01 |
| Methanol | 2.58E-02 |
| Ethanol | 5.31E-03 |
| n-Propanol | 1.31E-03 |
| Isopropanol | 8.14E-04 |
| n-Butanol | 5.92E-04 |
| Isobutanol | 4.30E-04 |
| Acetonitrile | 1.13E-04 |
| Tetrahydrofuran | 1.10E-05 |
| Ethyl Acetate | 1.08E-05 |
| Hexane | 2.60E-06 |
| Heptane | 2.15E-06 |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent where it is highly soluble and stable, such as methanol or water, at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 6, 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid this compound hydrochloride and a solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9][10][11]. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Proposed HPLC Method for Stability Testing
Based on methods for related compounds, the following HPLC parameters can be used as a starting point for developing a stability-indicating method for this compound.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point. For highly polar compounds like this compound, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) is often effective.
-
Detection: UV detection at a low wavelength, such as 210-220 nm, is likely suitable for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Factors Influencing this compound Stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diaminoguanidine monohydrochloride CAS#: 36062-19-8 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
troubleshooting low reactivity of diaminoguanidine
Welcome to the technical support center for diaminoguanidine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a particular focus on addressing low reactivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the common causes?
A1: Low reactivity of this compound can stem from several factors:
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Poor Solubility: this compound, particularly as the hydrochloride salt, has specific solubility characteristics. If it is not fully dissolved in the reaction solvent, the effective concentration will be low, leading to a slow or incomplete reaction.
-
Compound Stability and Storage: this compound can degrade over time if not stored properly. Exposure to moisture or elevated temperatures can lead to decomposition, reducing the amount of active reagent available for your reaction.[1][2][3][4]
-
Incorrect pH: The reactivity of the nucleophilic amino and hydrazino groups in this compound is highly dependent on the reaction pH.[5] The free base is generally more nucleophilic than the protonated salt. If the reaction medium is too acidic, the this compound will be protonated, reducing its nucleophilicity.
-
Inappropriate Solvent: The choice of solvent can significantly impact both the solubility of this compound and the reaction kinetics.
-
Reaction Temperature: Like most chemical reactions, the rate of reactions involving this compound is temperature-dependent. Insufficient temperature may lead to slow reaction rates.
Q2: How should I properly store this compound and its salts?
A2: To ensure the stability and reactivity of this compound, proper storage is crucial. It is recommended to store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and direct sunlight.[1] It should be stored at room temperature under an inert atmosphere.[2][3][4] Some sources also suggest storage at 2-8°C.[2][6]
Q3: What are the solubility properties of this compound hydrochloride?
A3: this compound hydrochloride is soluble in water.[1][2] The solubility in water is reported to be 50 mg/mL, resulting in a clear to very slightly hazy, colorless to faintly yellow solution.[2][7][8] It is generally less soluble in organic solvents. For instance, aminoguanidine (B1677879) hydrochloride has limited solubility in ethanol (B145695) (approx. 1.6 mg/mL) and DMSO (approx. 5.5 mg/mL).[9]
Q4: Can the pH of my reaction mixture affect the reactivity of this compound?
A4: Yes, pH is a critical factor. The amino and hydrazino groups of this compound are basic and will be protonated at low pH. This protonation deactivates their nucleophilic character, which is essential for many of its reactions, such as condensations with carbonyl compounds or cyclizations.[5] For reactions requiring high nucleophilicity, it is often necessary to use a base to deprotonate the this compound hydrochloride or to use the free base form of this compound.
Troubleshooting Guides
Issue: Low Yield in Heterocycle Synthesis (e.g., Triazoles, Pyrimidines)
If you are experiencing low yields in the synthesis of heterocyclic compounds using this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Solutions:
-
Improve Solubility:
-
If using this compound hydrochloride, consider switching to a more polar solvent or a solvent mixture.
-
Gentle heating and sonication can aid in dissolution.
-
Ensure the reaction mixture is well-stirred to maintain a homogenous solution.
-
-
Optimize pH:
-
If starting with this compound hydrochloride, add a non-nucleophilic base (e.g., triethylamine (B128534), sodium bicarbonate) to the reaction mixture to generate the more reactive free base in situ.
-
Monitor the pH of the reaction and adjust as necessary. The optimal pH will depend on the specific reaction.
-
-
Verify Reagent Quality:
-
Adjust Reaction Temperature:
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound Salts
| Property | 1,3-Diaminoguanidine Monohydrochloride | Aminoguanidine Hydrochloride |
| CAS Number | 36062-19-8[2][3][7][10] | 1937-19-5[9] |
| Molecular Formula | CH₈ClN₅[2][3][7] | CH₆N₄ • HCl[9] |
| Molecular Weight | 125.56 g/mol [3][10] | 110.5 g/mol [9] |
| Appearance | White to light beige granular powder[2][3] | Crystalline solid[9] |
| Melting Point | 180-182 °C (decomposes)[3][7][8][10] | 162-166 °C[12] |
| Water Solubility | 50 mg/mL[2][7][8] | ~100 mg/mL in PBS (pH 7.2)[9] |
| Storage | Room temperature, inert atmosphere[2][3][4] | Room temperature[9] |
Table 2: Kinetic Data for Reactions of Aminoguanidine
| Reactant | Rate Constant (k) | Conditions |
| Glyoxal | 0.892 M⁻¹s⁻¹ | pH 7.4, 37 °C[13] |
| Methylglyoxal (unhydrated) | 178 M⁻¹s⁻¹ | pH 7.4, 37 °C[13] |
| Methylglyoxal (monohydrate) | 0.102 M⁻¹s⁻¹ | pH 7.4, 37 °C[13] |
| 3-Deoxyglucosone (B13542) | 3.23 x 10⁻³ M⁻¹s⁻¹ | pH 7.4, 37 °C[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Cellulose (B213188)
This protocol describes the modification of cellulose with this compound, a process that relies on the reactivity of its amino groups.[5]
Materials:
-
Dialdehyde (B1249045) cellulose (DAC)
-
This compound
-
Ethanol
-
Triethylamine
Procedure:
-
Suspend 0.5 g of dialdehyde cellulose in 100 mL of ethanol.
-
Add 0.75 g of this compound to the suspension.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Reflux the mixture at 80 °C for 6 hours.
-
After cooling, the solid product, this compound-modified cellulose (DiGu.MC), is collected by filtration.
-
The resulting orange-yellow powder is then washed and dried.
Experimental Workflow Diagram
Caption: Workflow for synthesizing DiGu.MC.
Signaling Pathways and Logical Relationships
Factors Affecting this compound Reactivity
The reactivity of this compound is a multifactorial issue. The following diagram illustrates the key parameters that researchers should consider to ensure optimal reaction outcomes.
Caption: Factors influencing this compound reactivity.
This technical support guide provides a starting point for troubleshooting issues related to the reactivity of this compound. For more specific applications, consulting the primary literature is always recommended.
References
- 1. ccount-chem.com [ccount-chem.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Diaminoguanidine hydrochloride | 36062-19-8 [sigmaaldrich.com]
- 5. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diaminoguanidine Hydrochloride | CAS 36062-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 [chemicalbook.com]
- 8. 36062-19-8 CAS MSDS (1,3-Diaminoguanidine monohydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Aminoguanidine = 98 1937-19-5 [sigmaaldrich.com]
- 13. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH in Diaminoguanidine-Based Reactions
Welcome to the technical support center for diaminoguanidine-based reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with aldehydes or ketones to form a Schiff base?
A1: Generally, a mildly acidic to neutral pH, typically in the range of 6-7, is optimal for Schiff base formation with this compound.[1] It is crucial to control the pH because a very low pH can protonate the amino groups of this compound, which reduces its nucleophilicity and can slow down or inhibit the reaction. Conversely, highly alkaline conditions might lead to undesired side reactions or degradation of the reactants.
Q2: I am observing low yields in my cyclization reaction to form a triazole derivative. Could pH be the issue?
A2: Yes, pH is a critical factor in the synthesis of triazoles from this compound. These reactions are often acid-catalyzed. For instance, the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles is recommended to be carried out at a pH of ≤ 1 to ensure efficient formation of the guanyl hydrazide intermediate, which is a key step in the cyclization process.[2] If your reaction medium is not sufficiently acidic, the reaction rate and yield can be significantly reduced.
Q3: What is a safe pH range to work with when handling this compound hydrochloride, especially during neutralization steps?
A3: Caution should be exercised when neutralizing reaction mixtures containing this compound hydrochloride. While some procedures involve adjusting the pH to neutral or slightly alkaline conditions, there are safety concerns. For example, a documented incident reported an explosion during the synthesis of 1,5-diamino-1H-tetrazole when a reaction mixture of this compound hydrochloride was neutralized to pH 8.[3] It is crucial to consult safety data sheets and relevant literature for the specific reaction you are performing and to conduct a thorough risk assessment before proceeding with neutralization to alkaline pH.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Can I use this compound for metal complexation, and how does pH play a role?
A5: Yes, this compound and its derivatives are effective ligands for metal complexation. The pH of the reaction medium is a critical parameter as it influences the protonation state of the ligand and thus its coordination ability. For example, the synthesis of certain vanadium complexes with this compound-derived ligands has been successfully carried out at a pH of approximately 9. In another study, the stability of copper(II) and iron(II)/(III) complexes with a salicylidene aminoguanidine (B1677879) Schiff base was investigated across a pH range of 4.5 to 7.5.[4] The optimal pH for complexation will depend on the specific metal ion and the ligand structure.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in Schiff base formation with an aldehyde/ketone. | Incorrect pH of the reaction medium. | - Ensure the reaction pH is in the mildly acidic to neutral range (pH 6-7).[1]- Use a calibrated pH meter to verify the pH of your reaction mixture.- If the pH is too low, the this compound may be protonated, reducing its nucleophilicity. Carefully adjust the pH upwards with a suitable base.- If the pH is too high, consider buffering the reaction mixture to maintain the optimal pH. |
| Precipitation of starting material during the reaction. | Poor solubility of this compound salt at the reaction pH. | - Check the solubility of your specific this compound salt at the intended reaction pH.- Consider using a co-solvent to improve solubility.- Adjusting the pH might alter the solubility; however, ensure the new pH is compatible with the desired reaction. |
| Formation of multiple unexpected byproducts. | pH is promoting side reactions. | - Review the literature for potential side reactions of this compound under your reaction conditions.- An incorrect pH can lead to degradation or alternative reaction pathways. For instance, alkaline conditions can promote hydrolysis of some reactants.[1]- Optimize the pH by running small-scale reactions at different pH values to identify the condition that minimizes byproduct formation. |
| Inconsistent reaction rates or yields between batches. | Inconsistent pH control. | - Implement a strict protocol for pH measurement and adjustment for every reaction batch.- Use a reliable and calibrated pH meter.- Consider using a buffer system to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes acid/base. |
| Low efficiency in metal ion adsorption using this compound-modified materials. | Suboptimal pH for adsorption. | - The adsorption capacity of this compound-functionalized materials is highly pH-dependent.- For heavy metal adsorption on this compound-modified cellulose (B213188), the optimal pH is around 6.[5] At lower pH, protonation of the amino groups can reduce binding sites, while at higher pH, metal hydroxides may precipitate.[5]- Conduct small-scale experiments to determine the optimal pH for your specific application. |
Quantitative Data
Table 1: Effect of pH on the Adsorption Capacity of Metal Ions by this compound-Modified Cellulose (DiGu.MC) [5]
| pH | Adsorption Capacity (mg/g) for Cu²⁺ | Adsorption Capacity (mg/g) for Hg²⁺ | Adsorption Capacity (mg/g) for Pb²⁺ | Adsorption Capacity (mg/g) for Cd²⁺ |
| 3 | Low | Low | Low | Low |
| 4 | Increasing | Increasing | Increasing | Increasing |
| 5 | Increasing | Increasing | Increasing | Increasing |
| 6 | 66 | 55 | 70 | 41 |
| >6 | Decreasing | Decreasing | Decreasing | Decreasing |
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Cellulose (DiGu.MC) for Metal Adsorption[5]
-
Oxidation of Cellulose: Cellulose powder is oxidized to dialdehyde (B1249045) cellulose (DAC) using potassium periodate. The aldehyde content is then determined by titration.
-
Reaction with this compound: 0.75 g of this compound is added to 0.5 g of DAC and immersed in 100 ml of ethanol (B145695) in the presence of triethylamine.
-
Reflux: The reaction mixture is refluxed at 80 °C for 6 hours.
-
Isolation: The resulting orange-yellow powder of this compound-modified cellulose (DiGu.MC) is collected and dried.
Protocol 2: pH Optimization for Metal Adsorption using DiGu.MC[5]
-
Preparation of Metal Ion Solutions: Prepare 50 ml solutions of 50 mg/L of the desired metal ions.
-
pH Adjustment: Adjust the pH of the metal ion solutions to a range of 1 to 6 using 0.1 M NaOH and/or 0.1 M HCl.
-
Adsorption: Add 0.05 g of DiGu.MC to each solution.
-
Agitation: Stir the mixtures at a constant speed (e.g., 150 rpm) for a set contact time (e.g., 6 hours) at a controlled temperature (e.g., 25 °C).
-
Analysis: Separate the adsorbent from the solution by filtration and analyze the remaining metal ion concentration in the filtrate using a suitable technique like ICP-AES to determine the adsorption capacity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity | MDPI [mdpi.com]
- 5. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial diaminoguanidine
Welcome to the Technical Support Center for Diaminoguanidine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of commercial this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound hydrochloride?
A1: Commercial this compound hydrochloride typically has a purity of over 98%. Potential impurities can originate from the synthesis process and may include:
-
Starting Materials: Unreacted precursors such as guanidine (B92328) hydrochloride, hydrazine (B178648) hydrate, sodium thiocyanate, and dimethyl sulfate.
-
Byproducts: Compounds formed during the reaction, for instance, methyl mercaptan and ammonia.
-
Related Substances: Structurally similar compounds like aminoguanidine (B1677879) and triaminoguanidine, which can arise from side reactions.
-
Degradation Products: Impurities can also form during storage, especially if the material is not kept under the recommended inert atmosphere.
Q2: How can impurities in this compound hydrochloride affect my experiments?
A2: The presence of impurities can have several adverse effects on experimental outcomes:
-
Altered Reactivity: Impurities can compete with this compound in chemical reactions, leading to lower yields of the desired product or the formation of unexpected side products.
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of this compound, affecting stoichiometry and reaction kinetics.
-
Biological Assay Interference: In biological assays, impurities may exhibit their own biological activity or inhibit/potentiate the activity of the target compound, leading to misleading results.
-
Physical Property Changes: Impurities can affect the solubility and stability of this compound solutions.
Q3: My this compound solution has a slight color. Is this normal?
A3: While high-purity this compound hydrochloride is typically a white to off-white solid, the presence of trace impurities, particularly oxidation products, can sometimes impart a slight color to the solid or its solutions. The formation of colored impurities can be catalyzed by metal ions and exposure to atmospheric oxygen. If the coloration is significant, it may indicate a higher level of impurities, and it is advisable to verify the purity of the batch.
Q4: What are the recommended storage conditions for this compound hydrochloride?
A4: To minimize degradation and maintain purity, this compound hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. It is important to protect it from moisture and air.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variable product yields in synthesis.
-
Poor reproducibility of bioassay results.
-
Unexpected side products detected.
Possible Cause:
-
Lot-to-lot variability in the purity of commercial this compound hydrochloride.
Troubleshooting Steps:
-
Verify Purity: If possible, re-verify the purity of the this compound batch using an appropriate analytical method (see Experimental Protocols below).
-
Request Certificate of Analysis (CoA): Always obtain a lot-specific CoA from the supplier. While it may not list all impurities, it provides the manufacturer's quality control data.
-
Standardize Material: For a series of critical experiments, consider purchasing a larger single batch of this compound to ensure consistency.
-
Purification: If high purity is critical, consider recrystallizing the commercial material.
Issue 2: Poor Solubility
Symptoms:
-
Difficulty in dissolving this compound hydrochloride at expected concentrations.
-
Presence of insoluble particulate matter.
Possible Cause:
-
Presence of insoluble impurities.
-
Incorrect solvent or pH.
Troubleshooting Steps:
-
Check Solvent: Ensure you are using the appropriate solvent. This compound hydrochloride is generally soluble in water.
-
Adjust pH: The solubility of guanidine compounds can be pH-dependent. A slight adjustment of the pH might improve solubility.
-
Filtration: If a small amount of particulate matter is present, it may be due to insoluble impurities. The solution can be filtered through a suitable membrane filter (e.g., 0.22 µm) before use.
-
Purity Check: Insoluble components may indicate significant impurities. Consider analyzing the material for purity.
Quantitative Data on Impurities
While specific quantitative data for all potential impurities in every commercial batch is not publicly available, the following table summarizes the typical purity specifications and potential impurity classes. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.
| Parameter | Typical Specification | Potential Impurity Class |
| Purity (Assay) | >98.0% | - |
| Aminoguanidine | Not always specified | Related Substance |
| Triaminoguanidine | Not always specified | Related Substance |
| Starting Materials | Trace amounts | Process-related |
| Byproducts | Trace amounts | Process-related |
| Moisture | <1.0% | Water |
| Heavy Metals | Varies by supplier | Inorganic Impurity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method can be adapted for the analysis of this compound hydrochloride and its potential non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in the initial mobile phase to a concentration of approximately 1 mg/mL.
Assay by Non-Aqueous Titration
This method determines the total basic content and can be used for assay determination.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution.
-
Procedure:
-
Accurately weigh about 100 mg of this compound hydrochloride and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary correction.
-
-
Calculation: The percentage purity can be calculated based on the volume of titrant consumed.
Visualizations
Caption: Workflow for Investigating Issues with Commercial this compound.
Caption: Origin of Common Impurities in this compound Synthesis.
preventing byproduct formation in diaminoguanidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of diaminoguanidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different routes.
Route 1: From Guanidine (B92328) Hydrochloride and Hydrazine (B178648) Hydrate (B1144303)
Q1: My reaction is producing a strong smell of ammonia (B1221849), and the yield of this compound hydrochloride is lower than expected. What is happening and how can I prevent it?
A1: The strong odor of ammonia indicates the occurrence of a side reaction where guanidine hydrochloride reacts with hydrazine hydrate to produce ammonia as a byproduct. To minimize this, it is crucial to control the reaction temperature and the molar ratio of the reactants.
Recommended Actions:
-
Temperature Control: Maintain the reaction temperature within the optimal range of 60-70°C. Higher temperatures can favor the decomposition pathway leading to ammonia.
-
Molar Ratio: Use a slight excess of hydrazine hydrate, with a molar ratio of guanidine hydrochloride to hydrazine hydrate between 1:1.9 and 1:2.5.[1] This ensures the complete conversion of guanidine hydrochloride and suppresses the side reaction.
-
pH Adjustment: After the reaction, adjust the pH to less than 3 with hydrochloric acid to stabilize the this compound salt and prevent further side reactions.[1]
Q2: I am observing the formation of an unexpected precipitate during the workup. What could this be?
A2: The formation of a precipitate during workup, especially after pH adjustment and concentration, could be due to the presence of unreacted starting materials or the formation of less soluble byproducts.
Recommended Actions:
-
Ensure Complete Reaction: Confirm that the reaction has gone to completion by monitoring it using appropriate analytical techniques (e.g., TLC, HPLC).
-
Controlled Precipitation: When precipitating the product with a solvent like anhydrous ethanol (B145695), add the concentrated aqueous solution slowly with vigorous stirring to ensure selective crystallization of the desired this compound hydrochloride.
-
Washing: Wash the obtained crystals with cold water (1-6°C) to remove any soluble impurities.[1]
Route 2: From Sodium Thiocyanate (B1210189), Dimethyl Sulfate (B86663), and Hydrazine Hydrochloride
Q1: A highly toxic and foul-smelling gas is being produced during my synthesis. What is it and how can I manage it?
A1: The gas is likely methyl mercaptan (CH₃SH), a byproduct of the reaction between methyl thiocyanate and hydrazine hydrochloride.[2][3] Proper handling and disposal of this gas are critical due to its toxicity.
Recommended Actions:
-
Gas Scrubbing: The reaction should be performed in a well-ventilated fume hood with a gas scrubbing system. The byproduct methyl mercaptan can be absorbed and neutralized by passing it through a series of alkaline solutions, such as saturated sodium hydroxide, 30% sodium hydroxide, and 35% sodium bicarbonate solutions, to form sodium methyl mercaptide.[2][3]
-
Temperature Control: Maintain the reaction temperature between 30-40°C to control the rate of reaction and byproduct formation.[3]
Q2: My final product is contaminated with triaminoguanidine. How can I avoid this?
A2: The formation of triaminoguanidine is a known side reaction in guanidine syntheses involving hydrazine. It occurs when an additional hydrazine molecule reacts with the this compound intermediate.
Recommended Actions:
-
Stoichiometry Control: Carefully control the molar ratio of hydrazine hydrochloride to methyl thiocyanate. A ratio of approximately 1.95-2.0:1 is recommended to favor the formation of this compound.[2]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which could promote the formation of triaminoguanidine.
Route 3: Reduction of Nitroguanidine (B56551)
Q1: The reduction of nitroguanidine is not proceeding to completion, and I am isolating nitrosoguanidine (B1196799). How can I improve the conversion?
A1: The formation of nitrosoguanidine is a common intermediate and potential byproduct in the reduction of nitroguanidine.[4] Incomplete reduction can be due to several factors related to the reaction conditions.
Recommended Actions:
-
Catalyst Activity: Ensure the activity of the reduction catalyst (e.g., Raney nickel, zinc dust) is high. Use freshly prepared or properly stored catalysts.
-
Acidic Medium: Performing the reduction in a relatively high acid concentration can promote the direct reduction to aminoguanidine (B1677879), bypassing the accumulation of nitrosoguanidine.[5]
-
Hydrogen Pressure: When using catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 100 atmospheres) to drive the reaction to completion.[5]
Q2: I am observing the formation of colored impurities in my final product. What is the cause and how can I prevent it?
A2: Colored impurities can arise from the oxidation of aminoguanidine derivatives, especially in the presence of metal ions and oxygen under alkaline conditions. While this is more documented for triaminoguanidine, similar principles apply.
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Metal-Free Apparatus: Use non-metallic reaction vessels to avoid catalysis of oxidation by metal ions.
-
Acidic Storage: Store the purified this compound salt in an acidified aqueous solution to enhance its stability.
Route 4: From Calcium Cyanamide (B42294) and Hydrazine
Q1: My reaction mixture is forming a thick sludge, and the yield is very low. I suspect the formation of dicyandiamide (B1669379) and melamine (B1676169). How can I prevent this?
A2: The formation of dicyandiamide and melamine are known side reactions in the synthesis of guanidine derivatives from calcium cyanamide, particularly under alkaline conditions and at elevated temperatures.[6]
Recommended Actions:
-
pH Control: Maintain the pH of the reaction mixture in the acidic range (pH 5-6) to suppress the dimerization of cyanamide to dicyandiamide.[6] However, be aware that highly acidic conditions can lead to lower yields. A patent suggests that a pH of 7 and above can increase the reaction rate, so careful optimization is needed.
-
Temperature Management: Avoid high temperatures during the initial mixing of reactants, as this can promote the formation of byproducts. A controlled temperature increase to 75-95°C is recommended for the main reaction phase.[7]
-
Reactant Addition: Add the calcium cyanamide slowly to the hydrazine solution to maintain a low concentration of free cyanamide, which helps to minimize dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from guanidine hydrochloride?
A1: The most common byproduct is ammonia, formed through a competing reaction pathway.[4]
Q2: How can I purify this compound hydrochloride if it is contaminated with triaminoguanidine hydrochloride?
A2: Purification can be achieved through recrystallization. Since this compound and triaminoguanidine hydrochlorides have different solubilities in certain solvent systems, a carefully chosen solvent or solvent mixture (e.g., water-ethanol) can be used for selective crystallization.
Q3: What analytical techniques are suitable for assessing the purity of this compound salts?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound hydrochloride and quantifying impurities.[2][3] Titration methods can also be used to determine the overall purity of the salt.
Q4: Are there any specific safety precautions I should take during this compound synthesis?
A4: Yes, several safety precautions are crucial:
-
Always work in a well-ventilated fume hood, especially when dealing with volatile and toxic byproducts like methyl mercaptan.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic; handle them with extreme care.
-
Dimethyl sulfate is highly toxic and corrosive; avoid any contact with skin or inhalation.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis from Guanidine Hydrochloride
| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |
| Guanidine Hydrochloride | 1 Kg | 10 Kg | 1 Kg |
| Water | 2 Kg | 20 Kg | 4 Kg |
| Toluene (B28343) | 1.0 Kg | 4 Kg | 1.6 Kg |
| Hydrazine Hydrate | 1.02 Kg | 10.4 Kg | 1.05 Kg |
| Molar Ratio (Guan. HCl:Hydrazine) | 1:1.9 | 1:2 | 1:2.0 |
| Reaction Temperature | 60°C | 70°C | 60°C |
| Reaction Time | 10 h | 9 h | 10 h |
| Final pH | 2.5 | 2.5 | 2.5 |
Table 2: Reaction Parameters for this compound Synthesis from Sodium Thiocyanate
| Parameter | Embodiment 1[3] | Embodiment 2[3] |
| Step 1: Methyl Thiocyanate Synthesis | ||
| Sodium Thiocyanate | 1 Kg | 10 Kg |
| Water | 1 Kg | 10 Kg |
| Dimethyl Sulfate | 0.780 Kg | 7.79 Kg |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 5-6 h | 5-6 h |
| Step 2: this compound HCl Synthesis | ||
| Hydrazine Hydrochloride | 1.671 Kg | 16.91 Kg |
| Water | 8 Kg | 80 Kg |
| Methyl Thiocyanate | 0.892 Kg | 8.91 Kg |
| Reaction Temperature | 30-40°C | 30-40°C |
| Reaction Time | 4-5 h | 4-5 h |
| Overall Yield & Purity | ||
| Yield | 92.8% | 91.7% |
| Purity (HPLC) | 99.1% | 98.3% |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diaminoguanidine Monohydrochloride from Guanidine Hydrochloride[1]
-
Dissolve 1 kg of guanidine hydrochloride in 2 kg of water in a reaction kettle with stirring until completely dissolved.
-
Add 1.0 kg of toluene to the solution.
-
Slowly add 1.02 kg of hydrazine hydrate (molar ratio to guanidine hydrochloride of 1:1.9) at a rate of 2.0 kg/h .
-
After the addition is complete, heat the mixture to 60°C and maintain for 10 hours.
-
Cool the reaction mixture and adjust the pH to 2.5 with hydrochloric acid.
-
Allow the layers to separate and collect the aqueous layer.
-
Concentrate the aqueous layer by distillation until a trace amount of precipitate appears.
-
Slowly add the concentrated solution to a reactor containing anhydrous ethanol (mass ratio of concentrated solution to ethanol of 1:3-5) with stirring to induce crystallization.
-
Filter the white crystals, wash with cold water (1-6°C), and dry to obtain the final product.
Protocol 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride from Sodium Thiocyanate[3]
Step 1: Preparation of Methyl Thiocyanate
-
In a reaction kettle, dissolve 1 kg of sodium thiocyanate in 1 kg of water.
-
Add 0.780 kg of dimethyl sulfate and stir at room temperature for 5-6 hours.
-
After the reaction, allow the layers to separate and collect the upper oil layer, which is methyl thiocyanate (approximately 0.892 kg).
Step 2: Preparation of 1,3-Diaminoguanidine Hydrochloride
-
In a separate reaction kettle, mix 1.671 kg of hydrazine hydrochloride with 8 kg of water and heat to 30-40°C.
-
Add the methyl thiocyanate (0.892 kg) obtained in Step 1 to the hydrazine hydrochloride solution.
-
Maintain the reaction temperature at 30-40°C for 4-5 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with cold water (5-10°C) three times and dry to obtain 1,3-diaminoguanidine hydrochloride as a white solid.
-
The byproduct, methyl mercaptan, should be passed through an alkaline scrubbing system.
Visualizations
Caption: Overview of byproduct formation in different this compound synthesis routes.
Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. US3813439A - Process for preparation of triamino-guanidine and its salts - Google Patents [patents.google.com]
- 3. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. scribd.com [scribd.com]
- 7. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]
Diaminoguanidine Derivatives: A Technical Support Center for Managing Explosive Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the explosive hazards associated with diaminoguanidine derivatives. The following information is intended to supplement, not replace, institutional safety protocols and regulatory guidelines. All personnel handling these materials must be thoroughly trained in handling energetic compounds and adhere strictly to established safety procedures.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives potentially explosive?
A1: this compound derivatives are nitrogen-rich compounds. The high nitrogen content contributes to a large positive heat of formation. Upon decomposition, these compounds can release a significant amount of energy in the form of a rapid release of gaseous products (like nitrogen gas), which can lead to an explosion. The presence of nitro groups (NO2) or the formation of salts with oxidizing anions (e.g., nitrates, perchlorates) further increases the explosive potential.
Q2: Are all this compound derivatives equally hazardous?
A2: No. The explosive hazard varies significantly depending on the specific molecular structure. Factors that influence the sensitivity of these compounds include:
-
The number of nitro or other energetic functional groups: More energetic groups generally lead to higher sensitivity.
-
The counter-ion in salt derivatives: Salts with oxidizing anions like nitrate (B79036) are typically more sensitive.
-
Crystal structure and density: Denser packing can lead to higher detonation performance.
-
Presence of impurities: Impurities from synthesis can sensitize the material.
For instance, the this compound salt of 1,1,2,2-tetranitroaminoethane is noted for its excellent thermal stability and insensitivity to impact and friction.[1]
Q3: What are the primary triggers for the unintended detonation of this compound derivatives?
A3: The primary triggers, common to many energetic materials, are:
-
Impact: Sudden shock from being dropped or struck.
-
Friction: Rubbing or grinding of the material, especially when dry.
-
Static Discharge: A spark from static electricity can initiate decomposition.
-
Heat: Elevated temperatures can lead to thermal decomposition and explosion.
Q4: I am synthesizing a this compound derivative for the first time. What are the most critical safety precautions?
A4: When working with any new energetic material, it is crucial to assume it is sensitive and handle it with extreme care. Key precautions include:
-
Start with small quantities: Do not scale up a reaction until the material's properties are well understood.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, a face shield, flame-resistant lab coat, and heavy-duty gloves.
-
Work in a certified fume hood with a blast shield.
-
Avoid friction and impact: Use non-sparking tools (e.g., ceramic or plastic spatulas). Avoid grinding the material.
-
Ground all equipment: To prevent static discharge.
-
Have a clear disposal plan: Know how you will safely neutralize and dispose of the material and any residues before you begin the synthesis.
Q5: What should I do in case of a spill of a this compound derivative?
A5: In the event of a spill, do not panic.
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Eliminate all ignition sources.
-
If the spill is small and you are trained to handle it, gently wet the material with a non-reactive solvent (like water, if compatible) to desensitize it.
-
Carefully scoop the wetted material into a designated waste container using non-sparking tools.
-
Decontaminate the area with an appropriate solvent.
-
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
Troubleshooting Guides
Issue 1: Unexpected Exotherm or Gas Evolution During Synthesis
-
Possible Cause: The reaction is proceeding too quickly, potentially leading to a runaway reaction. This can be caused by adding reagents too quickly, poor temperature control, or insufficient stirring.
-
Solution:
-
Immediately remove the heat source.
-
If possible and safe to do so, begin cooling the reaction vessel with an ice bath.
-
If gas evolution is vigorous, ensure the fume hood sash is lowered and evacuate the immediate area.
-
Do not attempt to cap or seal the reaction vessel, as this could lead to a pressure buildup and explosion.
-
Inform your supervisor and colleagues immediately.
-
Issue 2: Product Appears Discolored or has an Unusual Crystal Form
-
Possible Cause: The presence of impurities or byproducts. Impurities can significantly increase the sensitivity of energetic materials.
-
Solution:
-
Handle the material with extra caution.
-
Do not attempt to grind or mechanically disturb the solid.
-
Characterize a small, representative sample using appropriate analytical techniques (e.g., NMR, IR spectroscopy) to identify the impurity if possible.
-
Consider that the material may be more sensitive than the pure compound. Perform a thorough risk assessment before proceeding with any further steps.
-
Issue 3: Difficulty in Isolating the Product Without Grinding or Scraping
-
Possible Cause: The product has crystallized in a way that makes it difficult to remove from the reaction vessel.
-
Solution:
-
Avoid using metal spatulas or other tools that could cause friction or sparks.
-
Attempt to redissolve the product in a suitable solvent and re-precipitate it in a way that yields a finer, more manageable powder.
-
If the product must be mechanically removed, use soft, non-sparking tools like a Teflon-coated spatula and proceed with extreme caution and minimal force.
-
Quantitative Data on this compound Derivatives
The following table summarizes available quantitative data on the hazardous properties of select this compound derivatives and related compounds. Data for many specific this compound derivatives is not widely published; therefore, caution is advised, and it should be assumed that new derivatives are highly sensitive until proven otherwise.
| Compound Name | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| This compound Nitrate (DAGN) | ~200-250 (exothermic decomposition)[2] | Data not available | Data not available |
| Triaminoguanidine Nitrate (TAGN) | ~210-220 (decomposition)[3] | Data not available | Data not available |
| This compound salt of 1,1,2,2-tetranitroaminoethane | Thermally stable, "insensitive to impaction and friction"[1] | Data not available | Data not available |
| Nitroguanidine | ~232 (melts with decomposition) | > 20 (relatively insensitive) | > 353 (relatively insensitive) |
Note: The sensitivity values for Nitroguanidine are provided for comparison as a well-characterized energetic material.
Experimental Protocols
Protocol 1: BAM Impact Sensitivity Testing
This protocol is a generalized procedure based on the BAM (Bundesanstalt für Materialforschung) fallhammer test.
Objective: To determine the impact energy at which a sample of a this compound derivative shows a reaction (e.g., flash, smoke, or sound).
Materials:
-
BAM Fallhammer apparatus with drop weights of various masses.[4][5]
-
Steel anvils and sample holders.
-
The this compound derivative to be tested (typically a small, measured amount).
-
Remote camera for observing the test.
-
Appropriate PPE (face shield, hearing protection, flame-resistant clothing).
Procedure:
-
Preparation: Ensure the BAM Fallhammer is in a certified and properly shielded testing area. Calibrate the instrument according to the manufacturer's instructions.
-
Sample Placement: Place a small, measured amount of the test substance into the sample holder on the anvil.
-
Test Execution:
-
Select a drop weight and a drop height. The initial energy should be low for an unknown material.
-
Clear the area and remotely release the drop weight.
-
Observe the sample for any reaction via the remote camera. A "go" is typically defined as any visible or audible reaction.[6]
-
-
Data Analysis: The "up-and-down" method is often used. If a reaction occurs, the next test is performed at a lower energy. If no reaction occurs, the energy is increased. This is repeated to determine the energy at which there is a 50% probability of initiation.
Protocol 2: BAM Friction Sensitivity Testing
This protocol is a generalized procedure based on the BAM friction test.
Objective: To determine the frictional force at which a sample of a this compound derivative shows a reaction.
Materials:
-
BAM Friction Tester with a weighted lever arm.[7]
-
The this compound derivative to be tested.
-
Appropriate PPE.
Procedure:
-
Preparation: Set up the BAM Friction Tester in a designated hazardous testing area.
-
Sample Placement: Place a small amount of the test substance on the porcelain plate.[6]
-
Test Execution:
-
Lower the porcelain pin onto the sample.
-
Apply a known load to the pin using the weighted lever arm.
-
Activate the motor to move the plate back and forth once under the pin.[7]
-
Observe for any reaction (e.g., sparks, crackling, smoke).
-
-
Data Analysis: The test is repeated with varying loads to find the lowest load that causes a reaction in a specified number of trials (e.g., 1 in 6 or 1 in 10).[6] The lower the load required, the more sensitive the material is to friction.
Visualizing Safety Workflows
The following diagrams illustrate key safety-related workflows for handling this compound derivatives.
References
Validation & Comparative
Diaminoguanidine vs. Aminoguanidine in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency, diversity, and novelty of synthesized heterocyclic compounds. Among the versatile building blocks, aminoguanidine (B1677879) and its close relative, diaminoguanidine, have emerged as valuable reagents for constructing a variety of nitrogen-containing heterocycles. This guide provides an objective comparison of their performance in heterocyclic synthesis, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic goals.
Core Structural Differences and Reactivity Overview
Aminoguanidine possesses a hydrazinyl moiety attached to a guanidinium (B1211019) core, offering multiple nucleophilic sites for cyclization reactions. This compound, with an additional amino group, presents even greater potential for forming complex heterocyclic systems. This fundamental structural difference influences their reactivity, the types of heterocycles they can form, and the conditions required for these transformations.
Aminoguanidine is widely employed in the synthesis of a range of heterocycles including pyrazoles, triazoles, pyrimidines, and triazines.[1] Its reactions often proceed through initial condensation with carbonyl compounds or their derivatives, followed by intramolecular cyclization. This compound, while less extensively studied, is a valuable precursor for nitrogen-rich heterocycles, particularly substituted triazoles.[2]
Comparative Performance in Heterocyclic Synthesis
To facilitate a direct comparison, the following sections detail the synthesis of specific heterocyclic systems using both aminoguanidine and this compound, where data is available.
Synthesis of 1,2,4-Triazoles
The synthesis of 3-amino-1,2,4-triazoles is a common application for both reagents, typically involving reaction with a one-carbon synthon, such as formic acid or its derivatives.
Table 1: Comparison of Aminoguanidine and this compound in 3-Amino-1,2,4-Triazole Synthesis
| Reagent | Co-reactant | Product | Yield (%) | Reference |
| Aminoguanidine Bicarbonate | Formic Acid | 3-Amino-1,2,4-triazole | 95-97 | [3] |
| Aminoguanidine Hydrochloride | Various Carboxylic Acids (Microwave) | 5-Substituted-3-amino-1,2,4-triazoles | 70-87 | [4][5] |
| This compound Hydrochloride | 2-Pyrazinic Acid (in PPA) | 3,5-Diamino-1,2,4-triazole derivative | 80.5 | [2] |
As indicated in Table 1, both reagents can produce high yields of triazole derivatives. Aminoguanidine is well-established for this transformation with readily available starting materials like formic acid.[3] this compound offers a route to 3,5-diamino-1,2,4-triazoles, which are valuable for further functionalization.[2]
Synthesis of Pyrimidines
The reaction with β-dicarbonyl compounds or their equivalents is a key strategy for pyrimidine (B1678525) synthesis.
Table 2: Comparison of Aminoguanidine and Guanidine (B92328) in Pyrimidine Synthesis
| Reagent | Co-reactant | Product | Yield (%) | Reference |
| Aminoguanidine Hydrochloride | Ethyl Acetoacetate (B1235776) | 2,3-Diamino-6-methylpyrimidin-4(3H)-one | Not specified | [6] |
| Guanidine Hydrochloride | Ethyl Cyanoacetate (B8463686) | 2,4-Diamino-6-hydroxypyrimidine (B22253) | 80-82 | [7] |
While a direct yield comparison for the same product is not available, both aminoguanidine and the related guanidine are effective in pyrimidine synthesis. Aminoguanidine's reaction with ethyl acetoacetate leads to a diaminopyrimidinone derivative.[6] For comparison, the well-established synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine and ethyl cyanoacetate proceeds in high yield.[7] The extra amino group in aminoguanidine allows for the formation of N-aminopyrimidines.
Synthesis of 1,2,4-Triazines
The reaction with α-dicarbonyl compounds provides a direct route to 1,2,4-triazine (B1199460) derivatives.
Table 3: Aminoguanidine in 1,2,4-Triazine Synthesis
| Reagent | Co-reactant | Product | Yield (%) | Reference |
| Aminoguanidine | Methylglyoxal (B44143) | 5-Methyl-3-amino-1,2,4-triazine | Not specified | [2][8] |
Experimental Protocols
Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate
Procedure: To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, 48 g (40 mL, 1.05 moles) of 98–100% formic acid is added. The foaming mixture is heated cautiously with gentle rotation of the flask until gas evolution ceases and the entire mass dissolves. The resulting solution of aminoguanidine formate (B1220265) is maintained at 120°C for 5 hours. After cooling, 500 mL of 95% ethanol (B145695) is added, and the product is dissolved by heating. The hot solution is filtered, and the ethanol is evaporated to dryness on a steam bath. The resulting solid is dried in an oven at 100°C to yield 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole.[3]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Hydrochloride
Procedure: A mixture of aminoguanidine hydrochloride (1 mmol) and a carboxylic acid (1.2 mmol) is placed in a sealed microwave process vial. The mixture is irradiated in a microwave reactor at a specified temperature (e.g., 180 °C) for a designated time (e.g., 3 hours). After cooling, the crude product is purified, typically by recrystallization, to afford the desired 5-substituted 3-amino-1,2,4-triazole. Yields for various aliphatic and aromatic carboxylic acids range from 70-87%.[4][5]
Synthesis of a 3,5-Diamino-1,2,4-triazole Derivative from this compound Hydrochloride
Procedure: Commercial 2-pyrazinic acid (5.00 g, 40.3 mmol) and this compound monohydrochloride (6.58 g, 52.4 mmol, 30% excess by mol) are finely ground in a mortar. The mixture is introduced incrementally with mechanical stirring into a beaker containing 40 g of polyphosphoric acid (PPA) at 100 °C. The reaction mixture begins releasing gaseous HCl. After the addition is complete, the temperature is raised to 160 °C and maintained for 4 hours. The mixture is then cooled to approximately 100 °C and poured into 400 g of an ice/water mixture with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a 5% NaHCO₃ solution until gas evolution ceases, and finally with water again. The solid is dried under vacuum at 60 °C to yield a pale-yellow solid (5.76 g, 80.5%).[2]
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the general mechanisms for the formation of key heterocycles from aminoguanidine and this compound.
Caption: Synthesis of 1,2,4-triazoles from aminoguanidine.
Caption: General scheme for diaminotriazole synthesis.
Caption: Synthesis of pyrimidines from aminoguanidine.
Caption: Formation of 1,2,4-triazines from aminoguanidine.
Conclusion
Both aminoguanidine and this compound are potent reagents for the synthesis of a diverse array of heterocyclic compounds.
-
Aminoguanidine is a highly versatile and widely used building block. Its reactions are well-documented, and it provides efficient routes to a variety of important heterocyclic cores, including triazoles, pyrimidines, and triazines, often in high yields.
-
This compound , while less explored, offers unique synthetic possibilities, particularly for the preparation of nitrogen-rich heterocycles such as 3,5-diamino-1,2,4-triazoles. The presence of an additional amino group opens avenues for constructing more complex and densely functionalized heterocyclic systems.
The choice between aminoguanidine and this compound will ultimately depend on the target heterocyclic system and the desired substitution pattern. For the synthesis of monosubstituted 3-amino-1,2,4-triazoles and various pyrimidines and triazines, aminoguanidine is a reliable and efficient choice. When the goal is to introduce additional amino functionalities into the heterocyclic ring, this compound presents a valuable and powerful alternative. Further research into the synthetic applications of this compound is warranted to fully unlock its potential in the synthesis of novel heterocyclic compounds for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
comparative study of diaminoguanidine and thiosemicarbazide
A Comparative Analysis of Diaminoguanidine and Thiosemicarbazide (B42300) for Researchers and Drug Development Professionals
This compound (also known as aminoguanidine) and thiosemicarbazide are two small molecules with significant, yet distinct, pharmacological profiles. While both are recognized for their roles as enzyme inhibitors, their mechanisms of action, target specificities, and therapeutic applications differ considerably. This guide provides a detailed comparative study of these two compounds, presenting key experimental data, detailed protocols for relevant assays, and visualizations of their biochemical interactions to aid researchers in drug discovery and development.
Physicochemical Properties
| Property | This compound | Thiosemicarbazide |
| Synonyms | Aminoguanidine (B1677879), Pimagedine | Thiocarbamoylhydrazine |
| Molecular Formula | CH₆N₄ | CH₅N₃S |
| Molecular Weight | 74.08 g/mol | 91.14 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Sparingly soluble in water, soluble in hot water and ethanol |
Comparative Biological Activity and Applications
This compound is primarily known for its inhibitory effects on diamine oxidase (DAO) and nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][2][3][4][5] Its ability to inhibit iNOS and prevent the formation of advanced glycation end products (AGEs) has made it a subject of interest for treating complications associated with diabetes, such as nephropathy and vascular dysfunction.[1][6][7]
Thiosemicarbazide and its derivatives, thiosemicarbazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[8][9][10][11] Their mechanism of action is often attributed to the ability of the thiosemicarbazide moiety to chelate metal ions essential for the catalytic activity of various enzymes, such as metalloenzymes like tyrosinase and urease.[12] This iron-chelating property is also linked to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, which contributes to their anticancer effects.[13]
A direct comparative study on methylglyoxal-induced neurological toxicity in rats demonstrated that both compounds offer neuroprotective effects, albeit through potentially different mechanisms.[14][15][16] While semicarbazide (B1199961) (a related compound) was more effective in preventing memory issues, aminoguanidine and thiosemicarbazide were effective in alleviating anxiety.[14][16] Both aminoguanidine and semicarbazide were shown to reduce the carbonyl content in brain tissues.[14][16]
Quantitative Performance Data: Enzyme Inhibition and Antimicrobial Activity
The following tables summarize key quantitative data for the inhibitory activities of this compound and various thiosemicarbazide derivatives. It is important to note that direct comparison of IC₅₀ and MIC values should be done with caution due to variations in experimental conditions across different studies.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Metric | Value | Reference |
| This compound | Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophage | Kᵢ | 16 µM | [2] |
| Constitutive Nitric Oxide Synthase (cNOS) | GH3 Pituitary Cells | Kᵢ | 0.83 mM | [2] | |
| Thiosemicarbazone Derivative | Tyrosinase | Mushroom | IC₅₀ | 49 µM | [10] |
| Thiosemicarbazone Derivative | Acetylcholinesterase (AChE) | - | Kᵢ | 0.519 µM | [17] |
| Thiosemicarbazone Derivative | Glutathione (B108866) S-transferase (GST) | - | Kᵢ | 1.119 µM | [17] |
Table 2: Antimicrobial Activity of Thiosemicarbazide Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Type | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Thiosemicarbazides with trifluoromethylphenyl group | Staphylococcus aureus ATCC 25923 | 3.9 - 250 | [8] |
| Staphylococcus aureus ATCC 43300 | 3.9 - 250 | [8] | |
| Staphylococcus epidermidis ATCC 12228 | 3.9 - 250 | [8] | |
| Micrococcus luteus ATCC 10240 | 3.9 - 250 | [8] | |
| N-methyl thiosemicarbazones | Staphylococcus aureus ATCC 6538 | 1.56 - 50 | [18] |
| Bacillus subtilis | 1.56 - 50 | [18] |
Experimental Protocols
Nitric Oxide Synthase (NOS) Inhibition Assay (for this compound)
This protocol is based on the principles of mechanism-based inactivation assays for NOS.[2]
Objective: To determine the inhibitory potential of this compound on NOS activity by measuring the formation of L-citrulline from L-arginine.
Materials:
-
Purified NOS (inducible or constitutive isoforms)
-
L-[¹⁴C]Arginine
-
NADPH
-
Calmodulin (for constitutive NOS)
-
Tetrahydrobiopterin (BH₄)
-
This compound (test inhibitor)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Stop solution (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate the NOS enzyme with varying concentrations of this compound in the reaction buffer. For constitutive isoforms, include Ca²⁺, calmodulin, NADPH, and tetrahydrobiopterin.[2] This step is crucial for mechanism-based inactivators.
-
Reaction Initiation: Start the reaction by adding L-[¹⁴C]Arginine to the pre-incubation mixture. The final volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding 1 mL of the stop solution.
-
Separation: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds the unreacted L-[¹⁴C]Arginine.
-
Quantification: Collect the eluate, which contains the L-[¹⁴C]citrulline product. Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[¹⁴C]citrulline produced. Determine the percentage of inhibition for each this compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. For mechanism-based inactivation, kinetic parameters like Kᵢ and kᵢₙₐ꜀ₜ can be determined by analyzing the time-dependent loss of enzyme activity.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution (for Thiosemicarbazide)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][18]
Objective: To determine the lowest concentration of a thiosemicarbazide derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Thiosemicarbazide derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiosemicarbazide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using CAMHB. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Signaling Pathways and Mechanisms of Action
This compound's Inhibition of Nitric Oxide Synthesis
This compound acts as a mechanism-based inactivator of nitric oxide synthase (NOS), with a preference for the inducible isoform (iNOS).[2][3] This process involves the enzyme catalytically converting this compound into a reactive species that then irreversibly binds to the enzyme, inactivating it. This selective inhibition of iNOS is therapeutically relevant as iNOS is often upregulated in inflammatory conditions and diabetic complications, leading to excessive nitric oxide production and cellular damage.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Diaminoguanidine as a Synthon for Nitrogen-Rich Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of diaminoguanidine as a versatile synthon in the synthesis of nitrogen-rich compounds, a critical area of research in medicinal chemistry and materials science. Through an objective comparison with alternative synthons, supported by experimental data, this document serves as a practical resource for selecting the appropriate building blocks for the synthesis of diverse heterocyclic systems.
Introduction to this compound: A Versatile Building Block
This compound is a highly functionalized, nitrogen-rich molecule that serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both guanidinic and hydrazinic moieties, allows for diverse reactivity, making it a key component in the construction of pharmacologically and industrially relevant scaffolds such as 1,2,4-triazines and other nitrogen-rich systems. This guide will explore the synthetic utility of this compound and compare its performance with other common synthons.
Synthesis of Nitrogen-Rich Heterocycles using this compound
This compound is particularly effective in the synthesis of 1,2,4-triazine (B1199460) derivatives through condensation reactions with 1,2-dicarbonyl compounds. This reaction provides a straightforward and efficient route to this important class of heterocycles.
Synthesis of 1,2,4-Triazines
The reaction of this compound with α-dicarbonyl compounds is a well-established method for the synthesis of 3-amino-1,2,4-triazines. The reaction proceeds through a condensation-cyclization sequence.
Experimental Protocol: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine from Benzil (B1666583) and this compound Hydrochloride
-
Reaction Setup: A mixture of benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10 mmol) and this compound hydrochloride (1.25 g, 10 mmol) in 50 mL of ethanol (B145695) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux with stirring for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to yield pure 3-amino-5,6-diphenyl-1,2,4-triazine.
Logical Relationship of this compound in Synthesis
Diaminoguanidine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The diaminoguanidine scaffold is a privileged structure in medicinal chemistry, conferring unique physicochemical properties that have been exploited in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its related analogs, with a focus on their antibacterial, antiviral, and anticancer activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel and potent this compound-based therapeutics.
Antibacterial Activity: Targeting Bacterial Translation
A significant body of research has focused on this compound and its analogs, such as diaminopiperidines, as potent antibacterial agents. These compounds often act as aminoglycoside mimetics, targeting the bacterial ribosome and inhibiting protein synthesis.[1]
Quantitative SAR Data: Aminoguanidine (B1677879) and Diaminopiperidine Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of aminoguanidine and 3,5-diamino-piperidine derivatives against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
| Compound ID | Core Structure | R1 | R2 | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |
| 1 | Aminoguanidine | 4-chlorophenyl | H | 16 | 8 | [2] |
| 2 | Aminoguanidine | 2,4-dichlorophenyl | H | 8 | 4 | [2] |
| 3 | Aminoguanidine | 4-methoxyphenyl | H | 32 | 16 | [2] |
| 4 | Aminoguanidine | 4-nitrophenyl | H | >64 | 32 | [2] |
| 5f | Aminoguanidine-Triazole | 4-fluorophenyl | - | 2 | 4 | [2] |
| 11 | 3,5-Diaminopiperidine-Triazine | 3,5-diaminopiperidinyl | 4-methoxyphenyl | 16 | 4 | [1] |
| 12 | 3,5-Diaminopiperidine-Triazine | 3,5-diaminopiperidinyl | 4-chlorophenyl | 8 | 2 | [1] |
| 13 | Acyclic Diamine-Triazine | Acyclic diamine | 4-methoxyphenyl | 32 | 8 | [1] |
| 22 | 3,5-Diaminopiperidine-Triazine | 3,5-diaminopiperidinyl | 3-quinolinyl | 4 | 1 | [3] |
Key SAR Insights for Antibacterial Activity:
-
Aromatic Substituents: Electron-withdrawing groups (e.g., halogens) on the phenyl ring of aminoguanidine derivatives generally enhance antibacterial activity (compare compounds 1 and 2 ).[2] Electron-donating groups (e.g., methoxy) tend to decrease activity (compound 3 ).[2]
-
Core Structure: The cyclic 3,5-diaminopiperidine core appears to be a more potent scaffold than the acyclic diamine analog (compare compounds 11 and 13 ).[1]
-
Symmetry and Heterocycles: Symmetrical arrangements of two 3,5-diaminopiperidine (DAP) moieties on a triazine core result in potent translation inhibitors.[1] The introduction of nitrogen-containing heterocycles, such as quinoline, as tailpieces can significantly improve potency (compound 22 ).[3]
-
Hybrid Molecules: Incorporating a 1,2,4-triazole (B32235) moiety can lead to potent antibacterial agents with broad-spectrum activity (compound 5f ).[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) were used.
-
Inoculum Preparation: Bacterial colonies were suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial Translation
This compound and diaminopiperidine derivatives often function by binding to the A-site of the bacterial 16S rRNA, which is a crucial component of the 30S ribosomal subunit. This binding interferes with the decoding of mRNA and inhibits protein synthesis, ultimately leading to bacterial cell death.
Caption: Inhibition of bacterial protein synthesis by this compound derivatives.
Antiviral and Anticancer Potential: An Emerging Area
While the SAR of this compound derivatives as antibacterial agents is relatively well-explored, their potential in antiviral and anticancer applications is an area of growing interest. The guanidinium (B1211019) group is known to participate in hydrogen bonding and electrostatic interactions with biological targets such as viral enzymes and nucleic acids.
Qualitative SAR Insights from Guanidine (B92328) Derivatives
The following table provides a qualitative summary of the reported antiviral and anticancer activities of various guanidine-containing scaffolds. Specific quantitative data for this compound derivatives in these areas is limited in the current literature.
| Scaffold | Reported Activity | Potential Mechanism of Action | Reference |
| Substituted Guanidines | Anti-HIV | Inhibition of viral enzymes (e.g., reverse transcriptase, protease) | [4] |
| Guanidinofurans | Anticancer | Induction of apoptosis, cell cycle arrest | [4] |
| Bis-guanidines | Antiviral (Herpes Simplex Virus) | Interference with viral attachment and entry | [4] |
| Phenylguanidines | Anticancer (various cell lines) | Disruption of mitochondrial function | [4] |
Experimental Workflow for Antiviral and Anticancer Screening
A general workflow for the initial screening of compounds for antiviral and anticancer activity is depicted below.
Caption: A generalized workflow for screening this compound derivatives for antiviral and anticancer activity.
Representative Experimental Protocols
MTT Assay for Cytotoxicity and Anticancer Activity:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Plaque Reduction Assay for Antiviral Activity:
-
Cell Monolayer: A confluent monolayer of host cells (e.g., Vero cells) is prepared in 6-well plates.
-
Viral Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Future Directions
The established antibacterial SAR of this compound and its analogs provides a strong foundation for the development of novel anti-infective agents. Future research should focus on expanding the SAR studies to a broader range of bacterial pathogens, including multidrug-resistant strains. Furthermore, a more systematic exploration of the antiviral and anticancer potential of this compound derivatives is warranted. The generation of comprehensive quantitative SAR data in these areas will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The exploration of this compound derivatives as inhibitors of other enzyme classes, such as kinases and proteases, also represents a promising avenue for future drug discovery efforts.[5][6]
References
- 1. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of diaminoguanidine and related guanidine-based ligands. The ability of these compounds to bind metal ions is crucial for their therapeutic applications, particularly in the inhibition of advanced glycation end products (AGEs) implicated in diabetic complications and other age-related diseases. While direct comparative studies on the chelating efficacy of this compound, aminoguanidine (B1677879), and triaminoguanidine under identical experimental conditions are limited in the available scientific literature, this guide synthesizes existing data to offer insights into their metal-binding capabilities.
Introduction to Guanidine-Based Chelators
Guanidine (B92328) and its derivatives are versatile ligands known for their ability to form stable complexes with a variety of metal ions.[1][2] The presence of multiple nitrogen donor atoms in their structures allows them to act as effective chelating agents.[1] This chelating activity is a fundamental mechanism behind the therapeutic effects of compounds like aminoguanidine, which is known to inhibit the formation of AGEs by sequestering metal ions that catalyze their formation.[3][4][5][6] This guide focuses on comparing the available data for this compound and its close analogues, aminoguanidine and triaminoguanidine, to inform research and drug development efforts.
Quantitative Comparison of Chelating Properties
The following tables summarize the available quantitative data on the metal-chelating properties of guanidine-related ligands. It is important to note the absence of experimentally determined stability constants for this compound and triaminoguanidine in the reviewed literature, highlighting a key area for future research.
Table 1: Inhibition of Metal-Catalyzed Ascorbate Oxidation by Aminoguanidine
This table presents the half-maximal inhibitory concentration (IC50) values for aminoguanidine in preventing the oxidation of ascorbate, a reaction often catalyzed by transition metal ions. This serves as an indirect measure of its chelating and antioxidant capacity.
| Ligand | Metal Ion Catalyst | IC50 (mmol/L) | Reference |
| Aminoguanidine | Not specified | 1-5 | [4] |
Table 2: Theoretical Stability of Aminoguanidine-Metal Complexes
This table provides the calculated standard Gibbs free energies of formation (ΔGf°) for aminoguanidine complexes with Copper(II) and Iron(III) ions in aqueous solution. These theoretical values offer insights into the thermodynamic stability of these complexes.
| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | ΔGf° (kcal/mol) | Reference |
| Aminoguanidine | Fe(III) | 1:1 (most stable) | -37.9 | [7] |
| Aminoguanidine | Cu(II) | Not specified | Not specified | [8] |
Table 3: Experimental Stability Constants of Guanidinoacetic Acid Complexes
This table presents experimentally determined stability constants (log K) for guanidinoacetic acid, a related compound, with various divalent metal ions. These values provide a benchmark for the chelating strength of a guanidine derivative.
| Ligand | Metal Ion | log K1 (1:1) | log K2 (1:2) | log K3 (1:3) | Reference |
| Guanidinoacetic Acid | Mn(II) | 2.5 | 4.6 | 6.3 | [9] |
| Guanidinoacetic Acid | Co(II) | 3.2 | 5.8 | 7.9 | [9] |
| Guanidinoacetic Acid | Ni(II) | 3.8 | 6.9 | 9.4 | [9] |
| Guanidinoacetic Acid | Cu(II) | 5.2 | 9.2 | - | [9] |
| Guanidinoacetic Acid | Zn(II) | 3.5 | 6.4 | - | [9] |
| Guanidinoacetic Acid | Cd(II) | 3.1 | 5.6 | 7.6 | [9] |
| Guanidinoacetic Acid | Pb(II) | 3.9 | 6.5 | - | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and comparison of the chelating properties of ligands. Below are generalized methodologies for potentiometric titration and UV-Vis spectrophotometry, which are standard techniques for studying metal-ligand complexation.
Potentiometric Titration for Determination of Stability Constants
This method allows for the determination of the stoichiometry and stability constants of metal-ligand complexes in solution.[10][11][12]
Objective: To determine the stepwise formation constants (K) of metal complexes with guanidine-based ligands.
Materials:
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
-
Standardized solutions of the guanidine ligand, metal salt (e.g., CuCl₂, FeCl₃), strong acid (e.g., HCl), and strong base (e.g., carbonate-free NaOH)
-
Inert gas (e.g., nitrogen or argon)
-
Background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of the ligand and a strong acid with a standardized strong base in the presence of a background electrolyte. This allows for the determination of the ligand's protonation constants.
-
Titration of Metal-Ligand System: Prepare a solution containing the ligand, metal salt, and a strong acid in the same background electrolyte. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:5) to investigate different complex species.[13]
-
Titrate the metal-ligand solution with the standardized strong base.
-
Data Analysis: Plot the pH readings against the volume of base added for both titrations. The displacement of the metal-ligand titration curve relative to the ligand-only curve indicates complex formation.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants (β) of the metal complexes.[9]
UV-Vis Spectrophotometry for Chelation Analysis
UV-Vis spectrophotometry can be used to determine the stoichiometry of metal-ligand complexes and, in some cases, their stability constants.[14][15][16] The formation of a complex is often accompanied by a change in the absorbance spectrum.[16]
Objective: To determine the stoichiometry of the metal-guanidine complex using the mole-ratio method or Job's method of continuous variation.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stock solutions of the guanidine ligand and the metal salt
A. Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied systematically.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.[17]
B. Job's Method of Continuous Variation:
-
Prepare a series of solutions where the total molar concentration of metal and ligand is kept constant, but their mole fractions are varied.[18]
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.[18]
-
The stability constant (K) can be calculated from the absorbance data obtained from these methods.
Visualization of Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for guanidine-based chelators in the context of AGE inhibition and a general workflow for evaluating chelation properties.
References
- 1. Guanidinates as Alternative Ligands for Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelation: a fundamental mechanism of action of AGE inhibitors, AGE breakers, and other inhibitors of diabetes complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications | Journal Article | PNNL [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Study of the Iron Complexes with Aminoguanidine: Investigating Secondary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. kuey.net [kuey.net]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpras.com [ijpras.com]
- 18. curresweb.com [curresweb.com]
Diaminoguanidine-Based Inhibitors: A Comparative Guide to Efficacy Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of diaminoguanidine-based inhibitors against established drugs targeting two key enzyme families: Nitric Oxide Synthases (NOS) and Protein Arginine Methyltransferases (PRMTs). The information is presented to assist researchers in evaluating these compounds for potential therapeutic applications.
This compound-Based Inhibitors of Nitric Oxide Synthase (iNOS)
Aminoguanidine (B1677879), a this compound derivative, has been identified as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making selective inhibition a desirable therapeutic strategy.
Efficacy Comparison of iNOS Inhibitors
The following table summarizes the in vitro inhibitory potency of aminoguanidine and established iNOS inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. Selectivity is a crucial factor, and where available, IC50 values for the neuronal (nNOS) and endothelial (eNOS) isoforms are also provided to illustrate the inhibitor's specificity for iNOS.
| Inhibitor | Target | IC50 (µM) | Selectivity (fold) vs. nNOS | Selectivity (fold) vs. eNOS | Reference(s) |
| Aminoguanidine | Mouse iNOS | 2.1 | Moderate | Moderate | [1] |
| L-NIL (L-N6-(1-iminoethyl)lysine) | Human iNOS | - | Moderately iNOS-selective | Moderately iNOS-selective | [2] |
| L-NAME (Nω-nitro-L-arginine methyl ester) | Human iNOS | - | Selective for constitutive isoforms | Selective for constitutive isoforms | [2][3] |
| 1400W | Human iNOS | - | - | High iNOS vs eNOS selectivity | [2] |
| FR038251 | Mouse iNOS | 1.7 | 38 | 8 | [1] |
| FR191863 | Mouse iNOS | 1.9 | 53 | 3 | [1] |
| FR038470 | Mouse iNOS | 8.8 | >11 | 3 | [1] |
Experimental Protocols
This protocol outlines a common method for determining the inhibitory effect of compounds on iNOS activity in a cell-based assay using murine macrophage-like RAW 264.7 cells.[4]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., aminoguanidine) or vehicle control for 1 hour.
-
-
iNOS Induction:
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce the expression of iNOS. Include a negative control group of cells that are not treated with LPS.
-
Incubate the cells for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Nitric oxide produced by iNOS is rapidly converted to nitrite and nitrate. The Griess assay measures the concentration of nitrite.
-
Add Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature, protected from light, to allow for the development of a colored azo dye.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of iNOS inhibition is determined by comparing the nitrite levels in the inhibitor-treated, LPS-stimulated cells to the vehicle-treated, LPS-stimulated cells.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of aminoguanidine.
Caption: Experimental workflow for the in vitro iNOS inhibition (Griess) assay.
This compound-Based Inhibitors of Protein Arginine Methyltransferase 1 (PRMT1)
Diamidine compounds, which share structural similarities with the guanidino group of arginine, have emerged as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is the predominant type I PRMT and is implicated in a wide range of cellular processes. Its dysregulation is associated with various diseases, including cancer.
Efficacy Comparison of PRMT1 Inhibitors
The following table compares the in vitro inhibitory potency of this compound-based inhibitors with other established PRMT1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Notes | Reference(s) |
| Furamidine (DB75) | Human PRMT1 | 9.4 | Diamidine compound | [5] |
| Stilbamidine | Human PRMT1 | - | Diamidine compound | [6] |
| Decamidine | Human PRMT1 | 13 | Diamidine compound | |
| AMI-1 | Human PRMT1 | 8.8 - 137 | Pan-PRMT inhibitor | [7] |
| MS023 | Human PRMT1 | 0.03 | Potent, broad type I PRMT inhibitor | [7] |
| GSK3368715 | Human PRMT1 | 0.0031 | Potent, selective type I PRMT inhibitor | [5] |
| TC-E 5003 | Human PRMT1 | 1.5 | Selective PRMT1 inhibitor | [7] |
Experimental Protocols
This protocol describes a common method for measuring the enzymatic activity of PRMT1 and the potency of its inhibitors by quantifying the transfer of a radiolabeled methyl group.[8][9]
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT), recombinant human PRMT1 enzyme, and a suitable substrate (e.g., histone H4 peptide).
-
Add varying concentrations of the test inhibitor (e.g., furamidine) or vehicle control to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
-
Initiation and Incubation:
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), the methyl donor.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the radiolabeled methylated substrate by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the signal intensity of the methylated substrate.
-
The percentage of PRMT1 inhibition is calculated by comparing the signal in the inhibitor-treated samples to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Caption: PRMT1-mediated arginine methylation and the inhibitory action of furamidine.
Caption: Experimental workflow for the in vitro PRMT1 radiometric inhibition assay.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Diaminoguanidine Analogs: A Comparative Guide to Cross-Reactivity
For researchers and drug development professionals exploring the therapeutic potential of diaminoguanidine analogs, a thorough understanding of their cross-reactivity is paramount. This guide provides a comparative analysis of this compound analogs, focusing on their inhibitory activity against key enzyme targets. The information presented herein is crucial for assessing the selectivity and potential off-target effects of these compounds.
Comparative Inhibitory Activity
The primary targets for aminoguanidine (B1677879), a closely related compound, are inducible nitric oxide synthase (iNOS) and diamine oxidase (DAO). Consequently, cross-reactivity studies for this compound analogs often focus on the different isoforms of nitric oxide synthase (NOS) to determine selectivity. The following table summarizes the available quantitative data on the inhibitory activity of select this compound analogs against these enzymes.
| Compound | Target Enzyme | IC50 Value | Reference |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | 20 µM | [1][2][3] |
| Endothelial Nitric Oxide Synthase (eNOS) | >1000 µM | [1] | |
| Neuronal Nitric Oxide Synthase (nNOS) | 240 µM | [1] | |
| This compound | Data not available in searched literature | ||
| Analog 1 | Data not available in searched literature | ||
| Analog 2 | Data not available in searched literature |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of inhibitory activity and cross-reactivity of this compound analogs is typically performed using enzyme inhibition assays. Below are detailed methodologies for assessing inhibition of Nitric Oxide Synthase, a key target.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is adapted from established methods for measuring NOS activity by monitoring the conversion of L-arginine to L-citrulline.
1. Materials and Reagents:
-
Enzyme: Purified recombinant human iNOS, eNOS, or nNOS.
-
Substrate: L-[³H]arginine.
-
Cofactors: NADPH, FAD, FMN, tetrahydrobiopterin (B1682763) (BH4).
-
Inhibitor: this compound analog dissolved in an appropriate solvent (e.g., DMSO).
-
Buffer: HEPES buffer (pH 7.4).
-
Stop Solution: HEPES buffer containing EDTA.
-
Resin: Dowex AG 50W-X8 cation exchange resin.
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
2. Assay Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, NADPH, FAD, FMN, BH4, and the purified NOS isoform.
-
Pre-incubation with Inhibitor: Add varying concentrations of the this compound analog to the wells. Include a control group with no inhibitor. Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding L-[³H]arginine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA.
-
Separation of Substrate and Product: Transfer the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analog compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways involved is crucial for interpreting cross-reactivity data.
Caption: Workflow for NOS Enzyme Inhibition Assay.
Caption: Simplified Nitric Oxide Signaling Pathway.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Comparison of Diaminoguanidine Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three positional isomers of diaminoguanidine: 1,1-diaminoguanidine, 1,2-diaminoguanidine (B1195052), and 1,3-diaminoguanidine. This document synthesizes available theoretical and experimental data to offer insights into their relative stability, physicochemical properties, and potential applications, particularly in the context of drug development. The information presented aims to guide researchers in selecting the most suitable isomer for their specific applications.
Introduction
This compound and its isomers are nitrogen-rich compounds that have garnered interest in various fields, including pharmaceuticals and energetic materials. Their utility in drug development often stems from their ability to mimic or antagonize the function of guanidino-containing biomolecules, such as arginine. A notable application is their role as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. Understanding the distinct properties of each this compound isomer is crucial for the rational design of new therapeutic agents with improved potency and selectivity.
Theoretical Comparison
Computational studies, particularly those employing ab initio molecular orbital and density functional theory methods, provide valuable insights into the intrinsic properties of the this compound isomers. A key study in this area has elucidated the relative stabilities and electronic structures of the three positional isomers.
Stability
Theoretical calculations of the potential energy surfaces of the three this compound isomers (referred to in a key study as DAG1, DAG2, and DAG3) indicate that the 1,1-diaminoguanidine isomer is the most stable.[1] This enhanced stability is attributed to favorable intramolecular interactions. The order of stability is predicted to be:
1,1-diaminoguanidine > 1,3-diaminoguanidine > 1,2-diaminoguanidine
This difference in stability can have significant implications for the synthesis, storage, and biological activity of these compounds.
Electronic Properties
The electronic properties of the this compound isomers, such as electron delocalization and proton affinity, are crucial for their reactivity and interaction with biological targets. Natural Population Analysis (NPA) has been used to understand the electron delocalization in these isomers.[1] The absolute proton affinity of this compound is greater than that of both guanidine (B92328) and aminoguanidine, which is attributed to the extra stability gained from intramolecular interactions in the protonated form.[1]
Physicochemical Properties: A Comparative Overview
Experimental data on the physicochemical properties of all three neutral this compound isomers is limited, with most available information pertaining to the more commonly synthesized 1,3-diaminoguanidine, often in its hydrochloride salt form. The following tables summarize the available theoretical and experimental data.
Table 1: General and Physicochemical Properties of this compound Isomers
| Property | 1,1-Diaminoguanidine | 1,2-Diaminoguanidine | 1,3-Diaminoguanidine |
| IUPAC Name | Hydrazinecarboximidohydrazide | 1,2-Diaminoguanidine | Carbonimidic dihydrazide |
| Molecular Formula | CH₇N₅ | CH₇N₅ | CH₇N₅ |
| Molecular Weight ( g/mol ) | 89.10 | 89.10 | 89.10 |
| Melting Point (°C) | Data not available | Data not available | 180-182 (monohydrochloride, dec.) |
| Solubility | Data not available | Data not available | Soluble in water (monohydrochloride) |
| Calculated XLogP3 | -1.3 | -1.3 | -1.3 |
Table 2: Theoretical Data on this compound Isomers
| Parameter | 1,1-Diaminoguanidine (DAG1) | 1,2-Diaminoguanidine (DAG3) | 1,3-Diaminoguanidine (DAG2) |
| Relative Stability | Most Stable | Least Stable | Intermediate |
| Calculated Proton Affinity | Highest | Data not available | Data not available |
Note: The assignments of DAG1, DAG2, and DAG3 to the specific isomers are based on the interpretation of the computational chemistry literature.[1]
Experimental Protocols
Synthesis of 1,3-Diaminoguanidine Monohydrochloride
A common synthetic route involves the reaction of guanidine hydrochloride with hydrazine (B178648) hydrate (B1144303).
Protocol:
-
Dissolve guanidine hydrochloride in water.
-
Add toluene (B28343) to the solution.
-
Slowly add hydrazine hydrate to the mixture.
-
Heat the reaction mixture for a specified time (e.g., 5-10 hours at 50-110 °C).
-
After the reaction, adjust the pH to <3 with hydrochloric acid.
-
Separate the aqueous layer and concentrate it by distillation until precipitation begins.
-
Slowly add the concentrated solution to anhydrous ethanol (B145695) with stirring to induce crystallization.
-
Wash the resulting white crystals with cold water and dry to obtain 1,3-diaminoguanidine monohydrochloride.
Characterization Methods
Standard analytical techniques are used to characterize the this compound isomers and their salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Due to the high nitrogen content, ¹⁵N NMR or heteronuclear correlation techniques (e.g., HMBC, HSQC) can provide further structural details.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as N-H and C=N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the separation and purity assessment of the isomers. Due to their polar nature, hydrophilic interaction liquid chromatography (HILIC) or derivatization followed by reversed-phase chromatography may be necessary.
-
Elemental Analysis: Provides the percentage composition of C, H, and N to confirm the empirical formula.
Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound is known to be a mechanism-based inactivator of nitric oxide synthase (NOS). This inhibition is of significant interest in drug development for conditions associated with excessive nitric oxide production. The three main isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).
The inhibitory action of this compound on NOS involves its metabolism by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. This process is time- and concentration-dependent and requires the presence of oxygen and necessary cofactors.
Caption: Mechanism of Nitric Oxide Synthase (NOS) inhibition by this compound.
Logical Relationship in Isomer Comparison
The selection of a this compound isomer for a specific application involves a hierarchical consideration of its properties. The theoretical stability influences its synthetic accessibility and shelf-life. The electronic properties and stereochemistry determine its binding affinity and reactivity with the target molecule. Finally, its physicochemical properties affect its formulation and pharmacokinetic profile.
References
performance of diaminoguanidine-functionalized materials against other adsorbents
A Comprehensive Guide to the Performance of Diaminoguanidine-Functionalized Materials as Adsorbents
For researchers, scientists, and drug development professionals seeking advanced and efficient adsorbent materials, this guide provides an objective comparison of this compound-functionalized materials against other common adsorbents. This analysis is supported by experimental data for the removal of heavy metals, carbon dioxide capture, and dye removal from aqueous solutions.
This compound-functionalized materials have demonstrated exceptional efficacy in the removal of heavy metal ions from aqueous solutions. A notable example is this compound-modified cellulose (B213188) (DiGu-MC), which exhibits high adsorption capacities for various toxic metals.[1][2] The abundant nitrogen functional groups in this compound act as potent chelating sites for metal ions.[3]
Comparative Performance Data
The following table summarizes the maximum adsorption capacities (q_max) of DiGu-MC for several heavy metal ions compared to other commonly used adsorbents like activated carbon and zeolites.
| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |
| This compound-Modified Cellulose (DiGu-MC) | Pb(II) | 70 | [1] |
| Cu(II) | 66 | [1] | |
| Hg(II) | 55 | [1] | |
| Cd(II) | 41 | [1] | |
| Activated Carbon (from biomass) | Pb(II) | 438.6 | [4] |
| Cd(II) | 121.5 | [4] | |
| Cu(II) | >90% removal | [5] | |
| Natural Zeolite (Clinoptilolite) | Pb(II) | >90% removal | [6] |
| Cd(II) | >90% removal | [6] | |
| Cu(II) | 98% removal | [6] |
Experimental Protocols
Synthesis of this compound-Modified Cellulose (DiGu-MC) [1][3]
-
Oxidation of Cellulose: Cellulose powder is oxidized to dialdehyde (B1249045) cellulose (DAC).
-
Functionalization: 0.5 g of DAC is reacted with 0.75 g of this compound in 100 ml of ethanol (B145695) in the presence of triethylamine.
-
Reflux: The mixture is refluxed at 80°C for 6 hours.
-
Product Collection: The resulting orange-yellow powder of DiGu-MC is collected.
Batch Adsorption Experiment for [1]
-
A known weight of the adsorbent (e.g., 0.05 g) is added to a specific volume (e.g., 50 mL) of a metal ion solution with a known initial concentration.
-
The pH of the solution is adjusted to the optimal value (e.g., pH 6).
-
The mixture is agitated at a constant speed and temperature for a predetermined contact time to reach equilibrium.
-
The adsorbent is separated from the solution by filtration.
-
The final concentration of the metal ion in the filtrate is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
The adsorption capacity is calculated using the formula:
, whereqe=m(C0−Ce)×V andC0 are the initial and equilibrium concentrations of the metal ion, V is the volume of the solution, and m is the mass of the adsorbent.Ce
Synthesis and Adsorption Workflow
References
- 1. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel this compound functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption of heavy metal onto biomass-derived activated carbon: review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07911A [pubs.rsc.org]
- 5. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
- 6. Heavy Metal Absorption | KMI Zeolite Inc. [kmizeolite.com]
A Researcher's Guide to the Analytical Quantification of Diaminoguanidine
For researchers, scientists, and drug development professionals, the accurate quantification of diaminoguanidine is critical for ensuring product quality, stability, and for understanding its pharmacokinetic profile. This guide provides a comparative overview of various analytical methods for the quantification of this compound and related guanidinium (B1211019) compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Colorimetric reaction and measurement of absorbance. |
| Derivatization | Often required to introduce a chromophore for UV detection. | Can sometimes be used to improve ionization and fragmentation.[1] | Required to produce a colored product. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio. | Low, susceptible to interference from other absorbing compounds. |
| Sensitivity | Good, with Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL to µg/mL range.[2] | Excellent, with LOD and LOQ in the pg/mL to ng/mL range.[3] | Moderate, with detection limits typically in the µg/mL range.[4] |
| Linearity Range | Typically wide, e.g., 0.015 µg/mL to 0.750 µg/mL for a derivatized aminoguanidine (B1677879) method. | Wide, e.g., 0.005 ng/mL to 20 ng/mL for guanidino compounds.[3] | Generally narrower compared to chromatographic methods.[4] |
| Matrix Effect | Can be significant, requiring careful sample preparation.[2] | Can be significant (ion suppression/enhancement), often mitigated by using an internal standard.[5] | High potential for interference from matrix components. |
| Instrumentation | Widely available and relatively low cost. | Higher cost and complexity. | Very common and low-cost instrumentation. |
| Throughput | Moderate, depends on chromatographic run time. | Moderate to high, can be improved with rapid gradient methods. | High, suitable for screening large numbers of samples. |
Experimental Workflows and Protocols
The successful implementation of any analytical method relies on a well-defined experimental workflow. The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification.
Detailed Experimental Protocols
Below are representative protocols for the quantification of guanidinium compounds, which can be adapted for this compound.
1. HPLC-UV Method (with Derivatization)
This method is based on the derivatization of the amino groups of guanidinium compounds to form a product with strong UV absorbance.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.075M Ammonium (B1175870) sulfate (B86663) buffer, pH adjusted to 2.5 with phosphoric acid.[6]
-
Mobile Phase B: Methanol.[6]
-
Derivatizing reagent: 1-Naphthyl isothiocyanate (10 mg/mL in methanol).
-
Sodium hydroxide (B78521) solution (4 g in 100 mL water).
-
Hydrochloric acid solution (2M).
-
This compound standard stock solution.
-
Sample solution.
-
-
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a volumetric flask, add 2.0 mL of the 1-Naphthyl isothiocyanate reagent.
-
Add 0.2 mL of sodium hydroxide solution and 3.0 mL of methanol.
-
Sonicate for 1-2 minutes.
-
Heat the solution in an oven at 60 ± 5°C for 60 minutes.
-
Cool to room temperature.
-
Add 0.2 mL of hydrochloric acid solution to neutralize.
-
Dilute to the mark with methanol.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Elution: A gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical mobile phase composition could be a 95:5 (v/v) ratio of the ammonium sulfate buffer to methanol.[6]
-
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank, placebo, standard, and sample solutions to ensure no interference at the retention time of the derivatized this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the derivatized standard at several concentration levels.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: Assessed by repeated injections of the same standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).
-
LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
2. LC-MS/MS Method
This method offers high sensitivity and selectivity and is particularly useful for analyzing samples in complex biological matrices.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[1]
-
-
Reagents and Solutions:
-
Sample Preparation (for biological samples):
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to clean up the sample and concentrate the analyte. For example, using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.[3]
-
-
Chromatographic and MS/MS Conditions:
-
Flow rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 15 µL.[1]
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated this compound molecule) and a specific product ion are monitored. The transition is specific to the analyte, providing high selectivity.
-
-
Validation Parameters:
-
Similar validation parameters as the HPLC-UV method are assessed. In addition, matrix effects (ion suppression or enhancement) must be carefully evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.
-
3. UV-Visible Spectrophotometric Method (with Derivatization)
This method is simple and rapid, suitable for routine analysis where high sensitivity is not a primary requirement.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Reagents and Solutions:
-
Derivatizing reagent: A reagent that reacts with the amino groups of this compound to form a colored product (e.g., p-nitrobenzaldehyde or p-benzoquinone).[4]
-
Buffer solution to maintain the optimal pH for the reaction.
-
This compound standard stock solution.
-
Sample solution.
-
-
Derivatization Procedure:
-
Mix the standard or sample solution with the derivatizing reagent in a suitable solvent.
-
Allow the reaction to proceed for a specific time at a controlled temperature. The optimal conditions for pH, reaction time, and temperature need to be determined experimentally.[4]
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax).
-
-
Validation Parameters:
-
Specificity: The potential for interference from other compounds in the sample that may react with the derivatizing reagent or absorb at the same wavelength needs to be thoroughly investigated.
-
Linearity: A calibration curve is constructed by plotting absorbance versus the concentration of the standard solutions.
-
Accuracy and Precision: Assessed similarly to the HPLC-UV method.
-
Signaling Pathway and Logical Relationships
The choice of an analytical method is a critical decision that is influenced by several factors. The following diagram illustrates the logical relationship between the analytical requirements and the selection of an appropriate method.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Diaminoguanidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Diaminoguanidine and its salts, while valuable in various synthetic applications, necessitate careful management at the end of their lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Key Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound hydrochloride. This information, summarized from safety data sheets, dictates the necessary precautions.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant |
Standard Disposal Procedures for this compound
The recommended procedure for disposing of this compound involves treating it as hazardous waste. This ensures that the compound is managed in a way that is safe for both personnel and the environment. The following steps provide a general workflow for proper disposal.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all disposal procedures in a well-ventilated area or a certified chemical fume hood.
2. Solid this compound Waste:
-
Carefully transfer any solid this compound waste into a designated and clearly labeled hazardous waste container.
-
Store the waste container in a designated satellite accumulation area, ensuring it is kept away from incompatible materials such as acids and strong oxidizing agents.
3. Contaminated Materials:
-
Place all materials contaminated with this compound, such as gloves, weigh boats, and paper towels, into a sealed bag or a designated hazardous waste container.
-
Dispose of the container as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
4. Spill Cleanup:
-
Small Spills: If it is safe to do so, contain the spill using an absorbent material like vermiculite (B1170534) or sand from a spill kit. Carefully scoop the absorbent material and any solid residue into a hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS office immediately.
5. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste containers through your institution's EHS department
Personal protective equipment for handling Diaminoguanidine
This guide provides critical safety and logistical information for the handling of Diaminoguanidine and its common salt, 1,3-Diaminoguanidine hydrochloride. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of research.
Core Hazards: 1,3-Diaminoguanidine hydrochloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment to minimize exposure risks.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for 1,3-Diaminoguanidine hydrochloride.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[1][2][4][5] | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[1][2][4][5] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[1][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile rubber).[6] Thicker gloves generally offer better protection.[7] | To prevent skin contact and irritation.[2][8] Powder-free gloves are recommended to avoid contamination of the work area.[7] |
| Eye and Face Protection | Safety goggles and a face shield.[7][9] Standard eyeglasses are not sufficient.[7] | To protect against splashes that can cause serious eye irritation.[2][3][4][5] |
| Skin and Body Protection | A long-sleeved, seamless lab coat or gown.[9] Consider coveralls for extensive handling. | To prevent skin contact and contamination of personal clothing.[5][8] |
| Respiratory Protection | An N-95 or N-100 particle mask for routine handling. A chemical cartridge-type respirator for large spills.[7] | To prevent inhalation of dust that may cause respiratory irritation.[1][4] |
Experimental Workflow and Safety Protocols
The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
Step-by-Step Operational and Disposal Plan
1. Preparation and Setup:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[8][10]
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the required PPE as specified in the table above.
-
Materials: Assemble all necessary equipment and reagents. Ensure all containers are appropriately labeled.
2. Handling Procedures:
-
Weighing: When weighing solid this compound, handle it carefully to avoid generating dust.[11]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][8] Store away from heat, sparks, and open flames.[5][8]
-
Spill Management:
-
Minor Spills: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation.[12] Sweep up the material and place it in a suitable, labeled container for disposal.[5][8][13] Clean the spill area with soap and water.[6]
-
Major Spills: Evacuate the area and remove all ignition sources.[11] Follow your institution's emergency procedures for hazardous material spills.
-
3. Decontamination and Cleanup:
-
Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. A solvent wash (e.g., acetone) followed by a thorough wash with soap and water is recommended.[6]
-
Work Surfaces: Clean and decontaminate all work surfaces within the fume hood.
-
PPE Removal: Remove PPE in a manner that avoids skin contamination. Dispose of single-use items, such as gloves, as hazardous waste.[6]
4. Disposal Plan:
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[6][12]
-
Labeling: Ensure all waste containers are labeled with "HAZARDOUS WASTE," list the chemical constituents, and include the date of generation.[6]
-
Disposal: Do not dispose of this compound down the drain or in regular trash.[12] Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6][12] All disposal procedures must comply with local, regional, and national regulations.[5][12]
References
- 1. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diaminoguanidine Hydrochloride | 36062-19-8 | TCI AMERICA [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
